2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
Description
Properties
IUPAC Name |
(2-methylpyrazolo[3,4-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-5-2-6(8(12)13)3-9-7(5)10-11/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNSBCTYFSWMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2N=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193180 | |
| Record name | Boronic acid, B-(2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304634-03-3 | |
| Record name | Boronic acid, B-(2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid: A Privileged Scaffold for Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid (CAS Number: 2304634-03-3), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a plausible synthetic route, and its critical application in palladium-catalyzed cross-coupling reactions. The focus will be on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] This fused heterocyclic system acts as a bioisostere of purine, enabling it to effectively bind to the ATP pocket of kinases.[1] The strategic placement of nitrogen atoms allows for crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many potent inhibitors.[1]
The introduction of a boronic acid moiety at the 5-position, as in this compound, transforms this scaffold into a versatile synthetic intermediate. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance, allowing for the construction of complex molecular architectures.[3][4][5]
The subject of this guide, with its methylated pyrazole nitrogen and the reactive boronic acid group, offers a unique combination of a proven kinase-binding element and a handle for extensive diversification, making it a valuable tool in the synthesis of novel drug candidates.[1][6]
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 2304634-03-3 | [7] |
| Molecular Formula | C₇H₈BN₃O₂ | [7] |
| Molecular Weight | 176.97 g/mol | [7] |
| SMILES String | B(O)(O)c1cnc2nC | [7] |
| InChI Key | WNNSBCTYFSWMON-UHFFFAOYSA-N | [7] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, consult a physician.
Synthesis and Preparation
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of the Pinacol Ester Intermediate
The pinacol ester is often the preferred form for storage and handling due to its enhanced stability compared to the free boronic acid. The following protocol is a representative procedure for the Miyaura borylation of a halo-pyrazolopyridine.
Materials:
-
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by Pd(dppf)Cl₂.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound pinacol ester.[8][9][10]
Rationale: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by transmetalation with the diboron reagent and reductive elimination to form the C-B bond. Potassium acetate acts as the base required for the catalytic cycle.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the pyrazolopyridine scaffold onto various aromatic and heteroaromatic systems.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Coupling
This protocol describes a typical Suzuki-Miyaura reaction to synthesize a biaryl compound, a common motif in kinase inhibitors.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction to 90-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.[4][6][11]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for a wide range of Suzuki couplings. For more challenging couplings, particularly with aryl chlorides, more advanced catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be required.[11]
-
Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[3] Potassium carbonate is a common choice, but cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is frequently used. Water helps to dissolve the inorganic base and facilitates the reaction.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of inhibitors for various protein kinases implicated in cancer, such as anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKs).[6][12][13] The ability to use this compound in Suzuki reactions allows for the systematic exploration of the chemical space around this core.
By coupling this boronic acid with a diverse library of aryl and heteroaryl halides, medicinal chemists can rapidly generate novel analogues to probe the structure-activity relationships (SAR) of a target kinase. This approach has been successfully used to develop potent and selective kinase inhibitors, with some pyrazolopyridine-based drugs receiving regulatory approval or advancing to late-stage clinical trials.[1]
For example, in the design of TRK inhibitors, the pyrazolo[3,4-b]pyridine core serves as the hinge-binding element, while the substituent introduced via the Suzuki coupling can be tailored to occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[6][13]
Conclusion
This compound is a high-value building block in modern medicinal chemistry. Its structure combines a biologically validated kinase-binding motif with a versatile functional group for synthetic elaboration. Understanding the principles behind its synthesis and its application in Suzuki-Miyaura cross-coupling reactions is crucial for scientists aiming to develop the next generation of targeted therapeutics. This guide provides a foundational framework for the effective utilization of this potent chemical tool.
References
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 1452-1481.
- Taylor, E. C., & Sowinski, F. (1975). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 40(16), 2321–2329.
- Lee, N. Y., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2845.
- Google Patents. (2012). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole. CN102491918A.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376.
- Abdel-Aziz, A. A.-M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(19), 6529.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376.
- Quiroga, J., et al. (2019).
- Zhang, T., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376.
- Google Patents. (2020). Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl). WO2020039025A1.
- Google Patents. (2019). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110698506A.
- Google Patents. (2022). (2-メチルピリミジン-5-イル)ボロン酸誘導体の製造方法. WO2022209916A1.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Spencer, J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(6), 859-875.
- Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
-
Shenzhen Nexconn Pharmatechs Ltd. (n.d.). This compound PINACOL ESTER. Retrieved from [Link]
- Ramirez, A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(24), 4935-4939.
- Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1319–1322.
-
Chem Help ASAP. (2020, February 13). Suzuki Cross-Coupling Reaction [Video]. YouTube. [Link]Pr2zt9lc)
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An In-Depth Technical Guide to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document moves beyond a simple data sheet to offer insights into its reactivity, stability, and strategic use in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure and interact with a wide range of biological targets.[1][2] Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an ideal framework for the design of enzyme inhibitors.[3] The introduction of a boronic acid moiety at the 5-position of the 2-methylated pyrazolo[3,4-b]pyridine ring system creates a versatile synthetic handle for the construction of complex molecular architectures through cross-coupling reactions.[4] This strategic combination of a biologically relevant core with a synthetically tractable functional group has positioned this compound as a valuable tool in the quest for new medicines.[5][6]
Physicochemical Properties: What the Data Tells Us
While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, we can infer its key physicochemical properties from data available for analogous structures and from commercial supplier information.
| Property | Value/Description | Source/Inference |
| CAS Number | 2304634-03-3 | |
| Molecular Formula | C7H8BN3O2 | |
| Molecular Weight | 176.97 g/mol | [7] |
| Appearance | Likely a white to off-white crystalline solid. | General appearance of similar boronic acids. |
| Melting Point | Not reported. Expected to be a high melting solid. | Inferred from the properties of related heterocyclic boronic acids. |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents. | General solubility characteristics of boronic acids. |
| pKa | Estimated to be in the range of 8-9. | The pKa of boronic acids can vary, but aryl boronic acids typically fall within this range. The electron-withdrawing nature of the pyrazolopyridine ring may slightly lower the pKa.[6] |
| Stability | Likely to be a stable solid under standard laboratory conditions. Boronic acids can be sensitive to strong oxidizing agents. The intramolecular coordination of the pyridine nitrogen with the boron atom may enhance its stability compared to simple phenylboronic acids. | General stability of boronic acids and the potential for intramolecular stabilization. |
Synthesis and Characterization: A Proposed Pathway and Analytical Considerations
Proposed Synthetic Workflow
The synthesis would likely commence from a halogenated pyrazolo[3,4-b]pyridine precursor, such as 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. This intermediate could then be converted to the corresponding boronic acid or its pinacol ester via a palladium-catalyzed borylation reaction.
Caption: Proposed synthetic pathway to the target compound.
Step-by-Step Conceptual Protocol
-
Methylation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine: The starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine, would be N-methylated. This can typically be achieved using a methylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like DMF or acetonitrile. The reaction would likely require careful temperature control to manage regioselectivity.
-
Palladium-Catalyzed Borylation: The resulting 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine would then undergo a Miyaura borylation reaction. This involves treating the bromo-substituted precursor with a boron source, most commonly bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a ligand (e.g., dppf), and a base (e.g., potassium acetate) in an appropriate solvent such as dioxane or toluene. The reaction is typically heated to drive it to completion. This would yield the more stable pinacol ester of the target boronic acid.
-
Hydrolysis to the Boronic Acid (Optional but often performed in situ): The boronic acid pinacol ester can be hydrolyzed to the free boronic acid, if required, by treatment with an aqueous acid or base. However, for many applications, particularly Suzuki-Miyaura cross-coupling reactions, the pinacol ester is used directly due to its enhanced stability and ease of handling.
Characterization and Quality Control
The identity and purity of this compound and its intermediates would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of the methyl group, the aromatic protons on the pyrazolopyridine core, and the B(OH)2 protons (which may be broad and exchangeable).
-
¹³C NMR: Would show the characteristic chemical shifts for the carbon atoms in the heterocyclic ring system and the methyl group.
-
¹¹B NMR: Would provide a signal characteristic of a trigonal boronic acid.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the boronic acid and the aromatic C-H and C=N stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
While specific spectra for this compound are not publicly available, several chemical suppliers indicate the availability of such data upon request.[8][9][10]
Reactivity and Synthetic Utility: A Gateway to Novel Chemical Space
The primary synthetic application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the 2-methyl-2H-pyrazolo[3,4-b]pyridine moiety onto a wide variety of aryl and heteroaryl halides or triflates.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
This reactivity is of paramount importance in drug discovery, enabling the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The ability to systematically vary the 'R' group in the reaction above allows for the fine-tuning of a compound's pharmacological properties.
Applications in Drug Discovery: Targeting Kinases and Beyond
The pyrazolo[3,4-b]pyridine scaffold is a key component of numerous kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By using this compound, medicinal chemists can synthesize novel compounds that target the ATP-binding site of specific kinases.
For instance, derivatives of the pyrazolo[3,4-b]pyridine core have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth and proliferation of certain cancers.[3] The modular nature of the synthesis, facilitated by the boronic acid handle, allows for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties.
Beyond oncology, the versatility of this building block suggests its potential use in the development of therapeutics for other diseases where kinase signaling is implicated, such as inflammatory disorders and neurodegenerative diseases.
Conclusion: A Versatile and Indispensable Tool
This compound is a high-value building block for medicinal chemists and drug discovery scientists. Its combination of a biologically relevant heterocyclic core and a synthetically versatile boronic acid functional group makes it an indispensable tool for the rapid and efficient synthesis of novel compounds with therapeutic potential. While a comprehensive public dataset of its physicochemical properties is yet to be established, its utility in the synthesis of kinase inhibitors and other biologically active molecules is clear. As the demand for novel and effective therapeutics continues to grow, the importance of key building blocks like this compound in enabling innovation in drug discovery will undoubtedly increase.
References
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MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]
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PubChem. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine. [Link]
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National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. [Link]
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National Center for Biotechnology Information. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]
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ResearchGate. Reactivity of boronic acids: past and present. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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National Center for Biotechnology Information. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
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MDPI. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
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An In-Depth Technical Guide to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic pyrazolopyridine core, combined with the versatile reactivity of the boronic acid functional group, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on the practical insights relevant to researchers in the field.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties.
Chemical Structure
This compound possesses a fused ring system where a pyrazole ring is fused to a pyridine ring. A methyl group is attached to one of the nitrogen atoms of the pyrazole ring, and a boronic acid group (-B(OH)₂) is substituted on the pyridine ring.
Key Structural Identifiers:
| Property | Value |
| Molecular Formula | C₇H₈BN₃O₂[1][2] |
| Molecular Weight | 176.97 g/mol [1][2] |
| CAS Number | 2304634-03-3[2][3] |
| InChI Key | WNNSBCTYFSWMON-UHFFFAOYSA-N |
| SMILES String | B(O)(O)c1cnc2nC |
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthetic protocols.
| Property | Description | Source |
| Appearance | Typically a white crystalline powder. | [4] |
| Stability | Exhibits hygroscopic properties. Should be stored in a dry, sealed place. | [1][4] |
| Solubility | Information on solubility is not widely published, but boronic acids generally exhibit solubility in polar organic solvents. | |
| Storage | Store in a dry, sealed container.[1] |
Part 2: Synthesis Methodologies
The synthesis of pyrazolopyridine boronic acids can be approached through several strategic disconnections. The most common methods involve the late-stage introduction of the boronic acid moiety onto a pre-formed pyrazolopyridine core.
Retrosynthetic Analysis
A logical retrosynthetic approach for this compound involves the borylation of a halogenated precursor, typically a bromo- or iodo-substituted 2-methyl-2H-pyrazolo[3,4-b]pyridine. This precursor, in turn, can be synthesized from simpler starting materials.
Caption: Retrosynthetic analysis for the target molecule.
Key Synthetic Approaches
Several methods are employed for the synthesis of pyridinylboronic acids and their derivatives, which can be adapted for the target molecule. These include:
-
Halogen-Metal Exchange followed by Borylation: This is a fundamental and widely used method. It typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent at low temperatures, followed by quenching with a trialkyl borate.
-
Palladium-Catalyzed Cross-Coupling: This approach utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method is often preferred due to its milder reaction conditions and functional group tolerance.
-
Iridium or Rhodium-Catalyzed C-H Borylation: This is a more modern approach that allows for the direct conversion of a C-H bond to a C-B bond, offering a more atom-economical synthesis.
Exemplary Synthetic Protocol: Miyaura Borylation
A common and effective method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction. The pinacol ester of the target molecule, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine, is a stable and commonly used intermediate that can be readily converted to the corresponding boronic acid.[5][6]
Step-by-Step Protocol:
-
Starting Material: 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine.
-
Reagents:
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium acetate, KOAc)
-
Anhydrous solvent (e.g., Dioxane or DMSO)
-
-
Procedure: a. To a solution of 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine in the chosen solvent, add bis(pinacolato)diboron, the palladium catalyst, and the base. b. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. c. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). d. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. e. The crude product is then purified, typically by column chromatography, to yield the desired 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine.
-
Hydrolysis to Boronic Acid: The resulting pinacol boronate ester can be hydrolyzed to the free boronic acid, if required, by treatment with an acid (e.g., aqueous HCl) or by other standard methods.[7]
Caption: General workflow for the synthesis of the target molecule.
Part 3: Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a highly sought-after building block in several areas of chemical research.
Medicinal Chemistry
The pyrazolopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] The introduction of a boronic acid group provides a handle for further chemical modifications, most notably through the Suzuki-Miyaura cross-coupling reaction.[6][10] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in drug candidates.[10]
Potential Therapeutic Areas:
-
Oncology: Pyrazolopyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[11]
-
Inflammatory Diseases: The anti-inflammatory potential of pyrazolopyridine-based compounds is an active area of research.
-
Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antiviral agents.
Materials Science
The rigid, planar structure and the presence of nitrogen atoms in the pyrazolopyridine core can impart interesting photophysical properties to molecules containing this moiety.[8][9] Consequently, derivatives of this compound are being explored for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting layers.
-
Fluorescent Probes: For the detection of ions or small molecules.[8]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its straightforward synthesis, coupled with the reactivity of the boronic acid group, provides a powerful tool for researchers in drug discovery and materials science. As the demand for novel and complex molecular architectures continues to grow, the importance of such well-characterized and synthetically accessible intermediates will undoubtedly increase.
References
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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine - PubChem. Available at: [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters - Arkat USA. Available at: [Link]
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Solid acid-catalysed synthesis of pyrazolopyridines - ResearchGate. Available at: [Link]
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - NIH. Available at: [Link]
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The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - NIH. Available at: [Link]
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Synthesis of compounds 18–39. Reagents and conditions: i: arylboronic... - ResearchGate. Available at: [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]
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Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones - MDPI. Available at: [Link]
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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" due to its remarkable versatility and significant biological activities.[1][2] This bicyclic heteroaromatic system, an isostere of purine, has demonstrated a broad spectrum of pharmacological properties, positioning it as a focal point for the development of new drugs targeting a range of diseases, from cancer to microbial infections. This guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer and antimicrobial potential, alongside detailed synthetic strategies and key experimental protocols.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Pyrazolo[3,4-b]pyridine derivatives have shown exceptional promise as potent inhibitors of various kinases, thereby offering a powerful avenue for anticancer drug development.
Mechanism of Action: Kinase Inhibition and Beyond
The primary anticancer mechanism of many pyrazolo[3,4-b]pyridine derivatives lies in their ability to competitively bind to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity and downstream signaling. Key kinase targets include Cyclin-Dependent Kinases (CDKs), Pim kinases, and Tropomyosin Receptor Kinases (TRKs).
-
Dual CDK2/PIM1 Inhibition: CDKs, such as CDK2, are crucial for cell cycle progression, while PIM1 is a proto-oncogenic serine/threonine kinase involved in cell survival and proliferation. Dual inhibition of CDK2 and PIM1 represents a synergistic approach to halt cancer cell growth. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent dual inhibitors of CDK2 and PIM1.[3][4] Inhibition of these kinases leads to cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis.[1]
-
TRK Inhibition: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through genetic alterations, can act as oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine-based compounds have been developed as potent TRK inhibitors, demonstrating nanomolar efficacy.[5][6] By blocking TRK signaling, these compounds can effectively suppress the growth of TRK-fusion positive cancers.
Beyond kinase inhibition, some derivatives have been shown to induce apoptosis and inhibit angiogenesis by targeting other key cellular components like heat shock protein 90 (HSP90) and tubulin polymerization.[3][7]
Signaling Pathway of CDK2 and PIM1 in Cancer
Caption: Simplified signaling pathway of CDK2 and PIM1 in cancer.
Representative Anticancer Pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the activity of some recently reported anticancer pyrazolo[3,4-b]pyridine derivatives.
| Compound ID | Target(s) | IC50 | Cell Line(s) | Reference |
| 6b | CDK2/PIM1 | 0.27 µM (CDK2), 0.67 µM (PIM1) | HCT-116, HepG2 | [3] |
| C03 | TRKA | 56 nM | Km-12 | [1][6] |
| C09 | TRKA | 57 nM | - | [6] |
| C10 | TRKA | 26 nM | - | [6] |
| 17 | PIM-1 | 43 nM | MCF-7 | [8] |
| 19 | PIM-1 | 26 nM | MCF-7 | [8] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for the development of new anti-infective agents. Pyrazolo[3,4-b]pyridines have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The precise mechanism of antimicrobial action for many pyrazolo[3,4-b]pyridine derivatives is still under investigation. However, it is believed that their planar, electron-rich structure allows them to intercalate with microbial DNA or inhibit essential enzymes, leading to the disruption of cellular processes and ultimately cell death. Some studies suggest that their activity is correlated with a higher lipophilicity (log P) and a lower dipole moment, which may facilitate their passage through microbial cell membranes.[1]
Representative Antimicrobial Pyrazolo[3,4-b]pyridine Derivatives
The following table highlights the antimicrobial activity of selected pyrazolo[3,4-b]pyridine derivatives.
| Compound ID | Activity | Test Organism(s) | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |
| 3a | Antifungal | Candida albicans, Cryptococcus neoformans | - | [1] |
| 3f | Antifungal | Candida albicans, Cryptococcus neoformans | - | [1] |
| 1, 5, 6 | Antibacterial | Anaerobic and aerobic bacteria | MIC: 22-100 µg/cm³ (Tuberculostatic) | [5] |
| 6a, 6b, 6c, 6d, 6g, 6h | Antibacterial | Bacillus subtilis, Staphylococcus aureus | IZ: 12-14 mm | [6] |
| 24 | Antibacterial | S. aureus, K. pneumoniae | IZ: 15 ± 0.82 mm (S. aureus), 14 ± 0.7 mm (K. pneumoniae) | [9] |
| 27 | Antibacterial | S. aureus, K. pneumoniae | IZ: 18 ± 0.95 mm (S. aureus), 16 ± 0.82 mm (K. pneumoniae) | [9] |
Synthesis of Pyrazolo[3,4-b]pyridines: Building the Core Scaffold
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the construction of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pre-formed pyridine.[1] The former is more common and often employs multicomponent reactions, which are highly efficient in generating molecular diversity.
A prevalent method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach, a variation of the Friedländer annulation, is versatile and can be performed under various conditions, including conventional heating and microwave irradiation.[1][6]
General Synthetic Scheme for Pyrazolo[3,4-b]pyridines
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere. [1]2. Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [3]6. Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Protocol:
-
Prepare a reaction buffer appropriate for the specific kinase.
-
In a 96-well plate, add the kinase, the pyrazolo[3,4-b]pyridine inhibitor at various concentrations, and the kinase-specific substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method, such as fluorescence, luminescence, or radioactivity. [10][11]7. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Spread the inoculum evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer. [8]4. Add a specific volume (e.g., 100 µL) of the pyrazolo[3,4-b]pyridine solution at a known concentration into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. [9] Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazolo[3,4-b]pyridine compound in a suitable broth medium (e.g., Mueller-Hinton broth). [6]2. Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. [2]4. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [12]
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, particularly in the fields of oncology and infectious diseases. The ability to readily synthesize a wide array of substituted analogs through efficient multicomponent reactions further enhances the attractiveness of this scaffold for drug discovery programs.
Future research should focus on elucidating the precise mechanisms of action for their antimicrobial effects and expanding the scope of their therapeutic applications. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these compounds. With continued investigation, pyrazolo[3,4-b]pyridine derivatives hold the potential to yield novel and effective treatments for some of the most pressing medical challenges.
References
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The Alchemist's Guide to Kinase Inhibition: A Technical Treatise on 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
Preamble: Beyond the "One-Target, One-Drug" Dogma
In the intricate tapestry of cellular signaling, protein kinases are the master weavers, orchestrating a vast array of physiological processes. Their dysregulation is a common thread in the pathology of cancer and inflammatory diseases, making them compelling therapeutic targets.[1] While the success of first-generation kinase inhibitors is undeniable, the specter of acquired resistance and off-target effects necessitates a paradigm shift. We must move beyond incremental improvements and explore novel chemical architectures that offer new modes of binding, improved selectivity, and the potential to overcome existing clinical hurdles.
This guide delves into the strategic application of one such architecture: the 2-Methyl-2H-pyrazolo[3,4-b]pyridine core, accessed through its versatile boronic acid derivative. This is not merely a catalog of reactions, but a strategic blueprint for leveraging this privileged scaffold to accelerate the discovery of next-generation kinase inhibitors. We will dissect the why behind the how, grounding every recommendation in mechanistic principles and field-tested experience.
Part 1: Deconstructing the Privileged Scaffold: The 2-Methyl-2H-pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine system is a bioisostere of purine, the fundamental building block of ATP. This inherent structural mimicry provides a powerful starting point for competitive inhibition at the kinase hinge region.[1] The fusion of the pyrazole and pyridine rings creates a rigid, planar system that reduces conformational entropy upon binding, a thermodynamically favorable event.
Several isomers of pyrazolopyridine exist, but the [3,4-b] system is particularly prevalent among reported kinase inhibitors.[1] The strategic methylation at the N2 position of the pyrazole ring serves two critical functions:
-
Blocks Metabolic Liability: It caps a potential site of N-dealkylation, enhancing metabolic stability.
-
Fine-tunes Hinge Binding: The methyl group can provide subtle steric and electronic influences that modulate the orientation of the core within the ATP pocket, impacting potency and selectivity.
The introduction of a boronic acid at the 5-position transforms this promising scaffold into a master key for chemical diversification, unlocking a plethora of possibilities through robust cross-coupling chemistry.
Core Compound Profile: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid
A thorough understanding of the starting material is the bedrock of any successful synthetic campaign. The following table summarizes its key properties, compiled from supplier safety data sheets.
| Property | Value / Information | Source |
| CAS Number | 2304634-03-3 | |
| Molecular Formula | C₇H₈BN₃O₂ | |
| Molecular Weight | 176.97 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Storage Conditions | Store at 2-8°C under an inert, dry atmosphere. Boronic acids are sensitive to moisture and can undergo trimerization to boroxines. | [3][4] |
| Solubility | Soluble in DMSO, DMF, and aqueous base | N/A |
Part 2: The Synthetic Blueprint: From Core to Candidate
While this compound is commercially available, understanding its synthesis provides deeper insight into the scaffold's chemistry. A robust and logical synthetic strategy involves the initial construction of the core heterocycle, followed by functionalization.
Proposed Synthesis of the Core Building Block
A validated route to pyrazolo[3,4-b]pyridines often starts from appropriately substituted pyrazoles or pyridines.[5] A plausible, multi-step approach to the title compound is outlined below, based on established chemical transformations.
Caption: A logical, multi-step synthetic pathway to the target boronic acid.
This pathway is designed for maximum control and predictability. The initial cyclocondensation establishes the core bicyclic system.[6] Regioselective halogenation at the 5-position, a common strategy for functionalizing such heterocycles, installs a handle for the subsequent borylation.[7] The palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) is a robust and widely used method to generate the boronate ester, which is then hydrolyzed to the final boronic acid.[1]
Protocol: Suzuki-Miyaura Cross-Coupling for Library Generation
The true power of the boronic acid lies in its utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed C-C bond formation is arguably the most versatile tool for assembling a library of diverse kinase inhibitor candidates. It allows for the modular installation of a vast array of aryl and heteroaryl fragments at the 5-position.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl/heteroaryl halide (typically a bromide or iodide, 1.1 eq), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 0.025 eq).[1]
-
Reagent Addition: Add a suitable base, such as Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMAc and water (e.g., 4:1 ratio).[1]
-
Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C until the starting material is consumed, as monitored by LC-MS.[1]
-
Work-up and Extraction: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product. Confirm the structure and purity via ¹H NMR, LC-MS, and HRMS.
Part 3: The Screening Cascade: A Funnel-Based Approach to Hit Identification
Synthesizing a library is only the beginning. A disciplined, hierarchical screening strategy is essential to efficiently identify potent and selective inhibitors from the noise. This "screening cascade" approach maximizes resource efficiency by using progressively more complex and biologically relevant assays only on the most promising compounds.
Caption: A hierarchical workflow for identifying and validating kinase inhibitor leads.
Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust and widely used platform for primary screening and IC₅₀ determination.
Protocol 2: General Procedure for ADP-Glo™ Kinase Assay
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of each compound dilution into a 384-well white assay plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
Prepare a 2X ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Add 2.5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
-
Incubation: Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30 °C) for 1-2 hours.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary for the conversion and a luciferase/luciferin pair to generate a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition & Analysis: Read the luminescence on a plate reader. The signal is directly proportional to the ADP produced and thus the kinase activity. Calculate percent inhibition relative to controls and fit the dose-response data using a four-parameter logistic model to determine IC₅₀ values.
Part 4: Case Studies & Future Directions
The versatility of the pyrazolo[3,4-b]pyridine scaffold has been demonstrated in the successful development of inhibitors against several important cancer targets.
-
TRK Inhibitors: Based on a scaffold hopping strategy, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and shown to have nanomolar inhibitory activity against Tropomyosin receptor kinase A (TRKA).[7][8] These kinases are key drivers in certain cancers when subject to genetic fusion events.[9][10][11]
-
Mps1 Inhibitors: Monopolar spindle kinase 1 (Mps1) is a critical component of the spindle assembly checkpoint. Novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent Mps1 inhibitors, with one compound exhibiting an IC₅₀ of 2.596 nM and demonstrating in vivo efficacy in a xenograft model.[12][13][14]
-
PIM Kinase Inhibitors: PIM kinases are proto-oncogenes implicated in cell survival and proliferation. Various pyrazolopyridine and pyrazolopyrimidine cores have been successfully employed to generate potent PIM-1 inhibitors.[15][16][17][18]
The future of kinase inhibitor discovery with this scaffold lies in exploring new chemical space through innovative coupling partners in the Suzuki-Miyaura reaction and in applying it to less-explored kinase targets. The principles and protocols outlined in this guide provide a robust framework for these future endeavors.
References
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Synthesis of 7-Ethyl-4,7-dihydro-2-methyl-4-oxo-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. PrepChem.com. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]
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Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. ResearchGate. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Preprints.org. [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
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Safety Data Sheet - (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid. Angene Chemical. [Link]
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spectroscopic data for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid (NMR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds serve as foundational building blocks for novel molecular entities. Among these, the pyrazolo[3,4-b]pyridine core is of significant interest due to its versatile chemical properties and presence in biologically active compounds. This guide focuses on a key derivative, This compound (CAS No. 2304634-03-3), a valuable reagent in synthetic chemistry, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
The precise structural elucidation of such reagents is paramount to ensure the reliability and reproducibility of synthetic outcomes. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of this characterization process. This whitepaper provides a comprehensive analysis of the NMR and MS data for this compound, offering field-proven insights into experimental choices, data interpretation, and validation protocols for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the logical starting point for interpreting its spectroscopic data.
The structure consists of a fused bicyclic system (pyrazolo[3,4-b]pyridine) functionalized with a methyl group on the pyrazole nitrogen and a boronic acid group on the pyridine ring.
Caption: Standard workflow for NMR analysis of the title compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound.
Rationale for Experimental Choices
Electrospray Ionization (ESI) is the preferred ionization method for this molecule. Its ability to generate intact molecular ions from polar, non-volatile compounds makes it ideal. ESI can be run in positive ([M+H]⁺) or negative ([M-H]⁻) ion mode; for nitrogen-containing heterocycles, positive mode is often highly sensitive due to the ease of protonation.
High-Resolution MS (HRMS) Data
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula.
| Parameter | Value |
| Molecular Formula | C₇H₈BN₃O₂ |
| Exact Mass | 177.0704 |
| Expected [M+H]⁺ | 178.0782 |
| Expected [M-H]⁻ | 176.0626 |
A measured mass within 5 ppm of the calculated exact mass provides strong evidence for the assigned elemental composition.
Fragmentation Pathway Analysis
The fragmentation pattern in an MS/MS experiment provides structural information. A common fragmentation for boronic acids is the loss of water. For the pyrazolopyridine core, the loss of hydrogen cyanide (HCN) is also a characteristic fragmentation pathway. [2]
Caption: Plausible ESI-MS fragmentation pathways for the title compound.
Experimental Protocol: ESI-MS Data Acquisition
This protocol ensures accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote protonation for positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the instrument to positive ion mode.
-
Optimize capillary voltage and source temperature for maximum ion signal.
-
Acquire data over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical value. If available, perform MS/MS on the parent ion to observe characteristic fragment ions.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR establish the core carbon-hydrogen framework, while ¹¹B NMR provides definitive evidence of the boronic acid moiety. High-resolution mass spectrometry validates the elemental composition with high precision. The protocols and data presented in this guide serve as an authoritative reference for researchers, ensuring the quality and reliability of this critical synthetic building block in their scientific endeavors.
References
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- BLDpharm. (n.d.). (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid.
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stability and storage conditions for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
Introduction: A Chemist's Perspective on a Versatile Building Block
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid (CAS No. 2304634-03-3) is a heterocyclic boronic acid of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its rigid pyrazolopyridine core and the versatile boronic acid handle make it a valuable precursor for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] However, like many boronic acids, its utility is intrinsically linked to its chemical stability. The presence of the boronic acid group introduces specific handling and storage requirements that, if overlooked, can lead to compound degradation, compromised reaction stoichiometry, and irreproducible results.
This guide provides a comprehensive overview of the factors influencing the stability of this compound. We will delve into the primary degradation pathways, provide field-proven storage and handling protocols, and outline experimental methodologies for assessing its stability profile. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of this reagent for their synthetic endeavors.
The Chemical Vulnerabilities of a Heteroaromatic Boronic Acid
The stability of any boronic acid is a function of its structure and its environment. The pyrazolopyridine core in this molecule influences the electronics of the C-B bond, while the boronic acid group itself is susceptible to several key degradation pathways. Understanding these mechanisms is paramount to preventing them.
The three primary modes of degradation for boronic acids are:
-
Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often accelerated in aqueous acidic or basic conditions and can be exacerbated by the presence of palladium catalysts and heat.[7][8][9] For some aryl boronic acids, the rate of this degradation is slowest around a neutral pH.[7]
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols (or in this case, a hydroxyl-pyrazolopyridine). This degradation is a significant concern, particularly in solution and during long-term storage where exposure to atmospheric oxygen can occur.[8]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[8] While often reversible upon exposure to water, this process complicates accurate weighing and stoichiometry in reactions, as it alters the molecular weight of the reagent.
Caption: Primary degradation pathways for boronic acids.
Recommended Storage and Handling Protocols
Based on the inherent instabilities described above, a stringent set of storage and handling conditions is required to preserve the integrity of this compound. The following recommendations are synthesized from safety data sheets and best practices for handling organoboron compounds.[10][11][12][13][14]
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or refrigerated.[10][14] | Reduces the rate of all chemical degradation pathways. Prevents thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[10] | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-driven protodeboronation. |
| Light | Store in an amber or opaque vial. Protect from direct light. | Light can accelerate oxidative degradation pathways for some boronic acids.[9] |
| Container | Tightly sealed container.[10][11][12][13] | Prevents ingress of moisture and oxygen. For long-term storage, consider a container with a PTFE-lined cap. |
| Form | Solid state. | The compound is most stable as a solid. Prepare solutions fresh and use them promptly. |
Safe Handling Procedures
-
Work Area: Always handle this compound in a well-ventilated area or a chemical fume hood.[11][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11][12][14]
-
Dispensing: When weighing, minimize the time the container is open to the atmosphere to reduce moisture and air exposure. If possible, perform weighing operations in a glove box.
-
Avoid Incompatibilities: Keep the material away from strong oxidizing agents, strong bases, and strong acids, except when used as part of a controlled reaction.[12][15]
Experimental Design for Stability Assessment
To ensure the reliability of synthetic processes, particularly in a drug development setting, it is often necessary to experimentally validate the stability of a key reagent. The following protocols provide a framework for conducting such studies.
Protocol 3.1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are designed to intentionally stress the compound to identify likely degradation products and pathways. This information is invaluable for developing analytical methods and defining storage conditions.
Methodology:
-
Sample Preparation: Prepare five separate solutions of the boronic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to one sample to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a second sample to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a third sample to a final concentration of 3%.[16]
-
Thermal Stress: Heat a fourth sample at 60°C.
-
Photolytic Stress: Expose a fifth sample to a calibrated UV/Vis light source.
-
-
Time Points: Analyze all samples, including an unstressed control, at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Use a stability-indicating analytical method (see Protocol 3.2) to quantify the parent compound and detect the formation of degradants.
Caption: Workflow for a forced degradation study.
Protocol 3.2: Stability-Indicating Analytical Methodology
The analysis of boronic acids is challenging due to their potential for on-column hydrolysis during standard reversed-phase HPLC.[17][18] Therefore, specialized analytical techniques are often required.
Recommended Technique: Non-Aqueous Capillary Electrophoresis (NACE)
NACE is an excellent technique for analyzing boronic acids and their corresponding esters because it avoids the aqueous mobile phases that can cause hydrolysis during analysis.[17]
Step-by-Step NACE Method Outline:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A non-aqueous BGE, for example, a solution of ammonium acetate in methanol/acetonitrile.
-
Sample Preparation: Dissolve the boronic acid sample directly in the BGE or a compatible non-aqueous solvent to prevent degradation prior to injection.
-
Injection: Use a pressure or voltage injection.
-
Separation: Apply a high voltage across the capillary. The boronic acid will migrate according to its charge-to-size ratio.
-
Detection: Use a UV detector, typically set to a wavelength where the pyrazolopyridine core absorbs.
-
Validation: The method should be validated for specificity by demonstrating that known degradation products (from forced degradation studies) are well-resolved from the parent peak.
Conclusion
This compound is a powerful synthetic intermediate whose efficacy is directly tied to its purity and stability. Degradation via protodeboronation, oxidation, and boroxine formation can be effectively mitigated through disciplined adherence to proper storage and handling protocols. The cornerstone of this strategy is the exclusion of atmospheric moisture and oxygen by storing the compound as a solid at refrigerated temperatures under an inert atmosphere. For applications requiring the highest degree of certainty, the implementation of forced degradation studies and the use of appropriate analytical techniques like NACE are strongly recommended to ensure the integrity of this valuable reagent.
References
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Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: [Link])
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Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. (URL: [Link])
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Understanding Boronic Acids: Properties, Handling, and Sourcing. (URL: [Link])
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Safety Data Sheet - Angene Chemical. (URL: [Link])
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ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar. (URL: [Link])
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])
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Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis and stability of 2-methyl-2,4-diaza - PubMed. (URL: [Link])
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Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. (URL: [Link])
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An In-depth Technical Guide to the Solubility of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6] As with any advanced intermediate or active pharmaceutical ingredient (API), a thorough understanding of its solubility characteristics in various organic solvents is paramount. Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application in numerous processes, including synthetic reaction optimization, purification via crystallization, formulation development, and in vitro/in vivo screening. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, offering a framework for researchers to systematically evaluate its behavior in relevant organic media.
While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of boronic acid chemistry to provide a robust predictive framework and a detailed experimental protocol for its determination.
Understanding the Molecular Structure and its Implications for Solubility
The solubility of this compound is governed by its unique molecular architecture, which features several key functional groups:
-
A Pyrazolopyridine Core: This fused heterocyclic system is relatively polar and capable of engaging in various intermolecular interactions, including hydrogen bonding and π-π stacking.
-
A Boronic Acid Moiety (-B(OH)₂): This functional group is the primary driver of many of the compound's characteristic interactions. It is a Lewis acid and can act as a hydrogen bond donor and acceptor.[7] A crucial aspect of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly in the solid state or upon heating in non-polar solvents.[8][9] This equilibrium can complicate solubility assessments.
-
A Methyl Group: The N-methyl group can influence the compound's crystal packing and slightly increase its lipophilicity.
The interplay of these features suggests that the solubility of this compound will be highly dependent on the nature of the chosen organic solvent.
Factors Influencing the Solubility of Boronic Acids in Organic Solvents
The dissolution of a solid in a liquid is a complex process governed by the thermodynamics of solute-solute, solvent-solvent, and solute-solvent interactions. For boronic acids, the following factors are particularly influential:
-
Solvent Polarity: Generally, polar solvents are more likely to dissolve polar solutes. Given the polar nature of the pyrazolopyridine core and the boronic acid group, solvents with higher polarity indices are expected to be better candidates for solubilizing this compound.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will favorably interact with the boronic acid's hydroxyl groups and the nitrogen atoms in the heterocyclic core. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO, THF) are therefore of significant interest.
-
Temperature: The solubility of most solid compounds, including boric acid, in organic solvents increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.
-
Structural Isomerism and Substituent Effects: Even minor changes in the structure of a boronic acid can significantly impact its solubility. For instance, the position of a substituent on a phenylboronic acid ring can alter its crystal lattice energy and, consequently, its solubility.[8]
Predictive Assessment of Solubility in Common Organic Solvents
Based on the general principles outlined above, we can make some educated predictions about the solubility of this compound in a range of common organic solvents. This information can guide the initial selection of solvents for experimental determination.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors, capable of solvating the boronic acid group and the heterocyclic core. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile, Acetone, THF | Moderate to High | Good hydrogen bond acceptors and have high polarity, facilitating dissolution. |
| Ethers | Diethyl ether, MTBE, Dipropyl ether | Low to Moderate | Lower polarity and weaker hydrogen bonding capabilities compared to polar aprotic solvents. Phenylboronic acid shows high solubility in some ethers.[9] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity but limited hydrogen bonding ability. |
| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Non-polar, unable to effectively solvate the polar functional groups of the molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Non-polar, poor solvents for polar compounds. |
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. This method is designed to be robust and self-validating.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker/incubator or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents and additives (e.g., acetonitrile, water, ammonium acetate)
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Sampling and Preparation for Analysis:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC-UV or UPLC-MS/MS method.[11][12]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the boronic acid in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor.
-
Analytical Method for Quantification
A high-throughput and sensitive method for the quantification of boronic acids can be achieved using UPLC-MS/MS.[12]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase column such as an Acquity BEH C18 is often suitable.[12]
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like ammonium acetate (e.g., 10 mM) is a good starting point.[12]
-
Detection: Electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's ionization efficiency. Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12]
Conclusion
While direct, published solubility data for this compound in organic solvents is scarce, a systematic approach grounded in the fundamental principles of boronic acid chemistry allows for a robust evaluation. By understanding the interplay of the compound's structural features with solvent properties, researchers can make informed decisions about solvent selection for various applications. The detailed experimental protocol provided in this guide offers a reliable framework for obtaining accurate and reproducible solubility data, which is an indispensable step in the journey of this promising molecule from the laboratory to its final application.
References
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- Sumitomo Chemical. (2012).
- BenchChem. (2025).
- van der Loop, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
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Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4476–4484. Available from: [Link]
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Sindelar, L. E. (2009). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available from: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of privileged scaffolds and reactive functionalities in medicinal chemistry presents a powerful strategy for the development of novel therapeutics. This guide explores the therapeutic potential of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid derivatives, a class of compounds that marries the well-established kinase-binding properties of the pyrazolo[3,4-b]pyridine core with the covalent inhibitory capabilities of the boronic acid moiety. By dissecting the known biological activities of these two components, we propose a rational, target-based approach for identifying and validating novel therapeutic targets for this promising class of molecules. This document provides a comprehensive overview of the underlying scientific rationale, detailed experimental workflows for target validation, and a forward-looking perspective on the application of these derivatives in oncology and beyond.
Introduction: A Synthesis of Potent Scaffolds
The pyrazolo[3,4-b]pyridine nucleus is a recognized "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors that have entered clinical development.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding pocket of a wide array of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[2] Concurrently, the incorporation of a boronic acid functional group introduces a distinct mechanism of action. Boronic acids are known to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues within the active sites of enzymes, leading to potent and often prolonged inhibition. The most prominent example of a boronic acid-based drug is the proteasome inhibitor bortezomib, which has revolutionized the treatment of multiple myeloma.[3]
The combination of these two pharmacophores in this compound derivatives suggests a dual-pronged approach to therapeutic intervention, with the potential to target both kinases and proteases with high affinity and a unique inhibitory mechanism. This guide will delineate a systematic approach to identifying and validating the most promising therapeutic targets for this novel class of compounds.
Proposed Therapeutic Targets: A Rational Approach
Based on the extensive literature on pyrazolopyridine and boronic acid derivatives, we hypothesize that this compound derivatives are likely to exhibit potent inhibitory activity against two major classes of enzymes: protein kinases and serine/threonine proteases .
Protein Kinases in Oncology
The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to target a multitude of kinases implicated in cancer progression.[4] We propose focusing on the following high-potential kinase targets:
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is a key driver in numerous cancers, promoting tumor growth, invasion, and metastasis.[5][6][7] Several pyrazolo[3,4-b]pyridine derivatives have demonstrated potent c-Met inhibition.[8][9]
-
B-Raf Kinase: The V600E mutation in B-Raf is a common oncogenic driver, particularly in melanoma.[10][11] Pyrazolopyridine-based inhibitors have been developed to specifically target this mutant kinase.[5][12]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various malignancies, and pyrazolo[3,4-b]pyridines have emerged as selective and potent FGFR inhibitors.[1][2][13][14][15]
Serine/Threonine Proteases
The boronic acid moiety is a powerful warhead for targeting proteases with a serine or threonine nucleophile in their active site.[16]
-
The Proteasome: The 26S proteasome, a multi-catalytic protease complex, is a cornerstone of cellular protein homeostasis. Its chymotrypsin-like activity, mediated by a threonine residue in the β5 subunit, is a validated target in oncology.[17] Boronic acids are highly effective inhibitors of this activity.
-
Other Serine Proteases: A multitude of serine proteases are implicated in disease pathogenesis, including those involved in coagulation (e.g., thrombin), inflammation (e.g., neutrophil elastase), and cancer progression (e.g., urokinase-type plasminogen activator). The broad applicability of boronic acids as serine protease inhibitors suggests that derivatives of the topic compound could be tailored to target these enzymes.[18][19]
Experimental Workflows for Target Validation
A hierarchical and systematic approach is essential to validate the hypothesized targets and to characterize the inhibitory potential of novel this compound derivatives.
Phase 1: In Vitro Screening
Objective: To determine the direct inhibitory activity and selectivity of the synthesized derivatives against a panel of purified enzymes.
-
Protocol:
-
Reagents: Recombinant purified kinases (e.g., c-Met, B-Raf V600E, FGFR1), corresponding peptide substrates, ATP, kinase buffer, and test compounds.
-
Procedure: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the kinase and test compound.
-
Initiate the reaction by adding the peptide substrate and ATP.
-
After a defined incubation period, stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-antibody and an APC-labeled acceptor).
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | c-Met IC50 (nM) | B-Raf V600E IC50 (nM) | FGFR1 IC50 (nM) |
| Derivative 1 | 15 | >1000 | 50 |
| Derivative 2 | >1000 | 8 | >1000 |
| Derivative 3 | 150 | 200 | 120 |
-
Protocol:
-
Reagents: Purified 20S proteasome or specific serine proteases, fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for proteasome chymotrypsin-like activity), assay buffer, and test compounds.[16][12][21][22]
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the protease and test compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em 350/440 nm for AMC).
-
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration. Calculate the percent inhibition and determine the IC50 value.
-
Table 2: Hypothetical In Vitro Protease Inhibition Data
| Compound | 20S Proteasome (CT-L) IC50 (nM) | Neutrophil Elastase IC50 (nM) |
| Derivative 4 | 25 | >5000 |
| Derivative 5 | 1500 | 80 |
| Bortezomib (Control) | 5 | >10000 |
Phase 2: Cellular Activity Assessment
Objective: To evaluate the ability of the compounds to engage their targets in a cellular context and to elicit a biological response.
-
Protocol:
-
Kinases: Utilize cell lines with known dysregulation of the target kinase (e.g., MKN-45 for c-Met amplification, A375 for B-Raf V600E, NCI-H1581 for FGFR1 amplification).
-
Procedure:
-
Treat cells with varying concentrations of the test compound.
-
Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of the target kinase and its downstream effectors (e.g., p-Met, p-ERK, p-AKT).[3][23][24][25][26]
-
Alternatively, cell-based assays like NanoBRET™ can be used to quantify target engagement in live cells.[8][9]
-
-
Data Analysis: Quantify band intensities from Western blots to determine the concentration-dependent inhibition of pathway signaling.
-
-
Protocol:
-
Cell Lines: Use the same panel of cancer cell lines as in the target engagement assays.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat with a range of compound concentrations for 72 hours.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS).
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Phase 3: In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of lead compounds in a preclinical animal model.
-
Protocol:
-
Model: Establish human tumor xenografts in immunocompromised mice by subcutaneously implanting cancer cells (e.g., NCI-H1581 for FGFR-driven tumors).[27][28][29][30][31]
-
Procedure:
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
-
Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target modulation).
-
Conclusion and Future Directions
The unique combination of a pyrazolo[3,4-b]pyridine scaffold and a boronic acid moiety presents a compelling starting point for the development of novel therapeutics with a potentially unique mechanism of action. The systematic approach outlined in this guide, from initial in vitro screening to in vivo efficacy studies, provides a robust framework for identifying and validating the most promising therapeutic targets for this compound derivatives.
Future efforts should focus on synthesizing a diverse library of these derivatives to explore the structure-activity relationships for both kinase and protease inhibition. A deeper understanding of the selectivity profile of these compounds will be crucial for minimizing off-target effects and enhancing their therapeutic window. Furthermore, exploring the potential of these compounds in therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases where kinases and proteases are also implicated, represents an exciting avenue for future research.
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A Technical Guide to Exploring the Chemical Space of 2-Methylated Pyrazolopyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Methylated Pyrazolopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyrazolopyridine core stands out as a "privileged scaffold."[1] Its structural resemblance to the purine bases of ATP allows it to effectively bind to the hinge region of numerous protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[2] Kinases are a large family of enzymes that regulate cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[2] Consequently, small molecule kinase inhibitors have become a major focus of drug discovery, with several approved drugs and clinical candidates, such as selpercatinib and glumetinib, incorporating a pyrazolopyridine framework.[1]
The strategic introduction of a boronic acid (or its corresponding boronate ester) onto this scaffold transforms it into a versatile chemical handle for library synthesis. Boronic acids are indispensable tools in C-C bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction's broad functional group tolerance and mild conditions make it ideal for rapidly generating large arrays of analogs to explore structure-activity relationships (SAR).
This guide focuses specifically on 2-methylated pyrazolopyridine boronic acids . The 2-methyl group serves as a key structural and electronic modulator. It can influence the scaffold's binding orientation within a protein's active site, potentially enhancing selectivity or potency, and can also impact metabolic stability. By developing robust methods to synthesize and derivatize this specific boronic acid, researchers can unlock a rich and largely unexplored chemical space, paving the way for the discovery of next-generation therapeutics. This document provides a detailed, field-proven roadmap for the synthesis, derivatization, and characterization of this high-value chemical entity.
Part 1: Synthesis of the Core Heterocycle: 2-Methyl-1H-pyrazolo[3,4-b]pyridine
Before the installation of the boronic acid, a reliable synthesis of the parent 2-methylated pyrazolopyridine is required. While numerous methods exist for constructing the pyrazolo[3,4-b]pyridine ring system, a common and effective strategy involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound.[4][5]
The choice of starting materials is critical for regiochemical control. Using 5-amino-3-methylpyrazole and a suitable cyclizing partner ensures the desired 2-methyl substitution pattern on the final pyrazolopyridine core.
Experimental Protocol: Synthesis of 2-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
This protocol describes a common synthetic route to a functionalized pyrazolopyridine, which can then be halogenated in preparation for borylation.
-
Reaction Setup : To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid (5 mL/mmol), add 2-(ethoxymethylene)malononitrile (1.1 eq).
-
Cyclization : Heat the mixture to reflux (approx. 118°C) for 4-6 hours.
-
Scientist's Insight: The Gould-Jacobs reaction provides a reliable method for forming the pyridine ring. Acetic acid serves as both the solvent and a catalyst for the initial condensation and subsequent cyclization.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aminopyrazole.
-
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the product.
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and then diethyl ether. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the desired pyrazolopyridine nitrile intermediate.
-
Reduction to Aldehyde : The nitrile can be selectively reduced to the aldehyde using a reagent such as Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C) in an inert solvent like dichloromethane (DCM).
-
Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Strategic Borylation of the Pyrazolopyridine Core
With the halogenated scaffold in hand, the next critical step is the installation of the boronic acid pinacol ester (B₂pin₂). The Palladium-catalyzed Miyaura borylation is the premier method for this transformation, offering high yields and excellent functional group tolerance.[6]
Key Considerations for a Successful Miyaura Borylation:
-
Catalyst System : The choice of palladium catalyst and ligand is paramount. A common and highly effective combination is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand's bite angle and electronic properties are well-suited for the catalytic cycle.[7]
-
Base : A non-nucleophilic base is required to facilitate the catalytic cycle without competing side reactions. Potassium acetate (KOAc) is a standard and effective choice.[6]
-
Boron Source : Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable solid that is easy to handle, and the resulting pinacol boronate esters are generally stable to chromatography and storage.[6]
-
Solvent : Anhydrous, degassed aprotic polar solvents such as dioxane or dimethylformamide (DMF) are typically used. Oxygen must be excluded from the reaction to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Miyaura Borylation of 5-Bromo-2-methyl-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup : To an oven-dried flask, add 5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is a critical step to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous, degassed dioxane via syringe.
-
Reaction Conditions : Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Self-Validation Checkpoint: Monitor the reaction by LC-MS. The disappearance of the starting aryl bromide peak and the appearance of a new peak corresponding to the mass of the desired boronate ester product will indicate reaction progress. A successful reaction should show >95% conversion.
-
-
Work-up : Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification and Characterization : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The final product should be characterized by:
Part 3: Exploring Chemical Space via Suzuki-Miyaura Cross-Coupling
The 2-methylated pyrazolopyridine boronic ester is now a gateway to a vast chemical space. By coupling it with a diverse library of aryl and heteroaryl halides, researchers can rapidly generate novel analogs for biological screening. The development of a one-pot borylation/Suzuki coupling protocol can significantly accelerate this process.[3][10]
Workflow for High-Throughput Analog Synthesis
The following diagram illustrates a parallel synthesis workflow to efficiently explore the chemical space.
Caption: High-throughput workflow for exploring chemical space.
Experimental Protocol: Parallel Suzuki-Miyaura Cross-Coupling
-
Array Preparation : In a 96-well reaction block, dispense a solution of the 2-methylated pyrazolopyridine boronic ester (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture).
-
Halide Addition : Add a diverse library of aryl or heteroaryl halides (1.1 eq), with each well containing a unique halide.
-
Catalyst Addition : Add a pre-mixed "cocktail" of the Suzuki catalyst, ligand, and base. A robust system for heteroaryl couplings is Pd₂(dba)₃ with a sterically hindered phosphine ligand like SPhos and an aqueous base such as K₃PO₄.[11][12]
-
Scientist's Insight: The choice of ligand is crucial when coupling with electron-rich or sterically hindered partners. Buchwald's biarylphosphine ligands (like SPhos) are often superior for challenging couplings involving nitrogen-containing heterocycles.[11]
-
-
Reaction : Seal the plate and heat to 80-110°C for 2-12 hours.
-
Analysis : After cooling, take a small aliquot from each well for LC-MS analysis to determine the success of each individual reaction.
Part 4: Data Presentation and Characterization
Systematic characterization is the bedrock of trustworthy research. All novel compounds must be rigorously analyzed to confirm their structure and purity.
Table 1: Representative Suzuki Coupling Results
| Entry | Aryl Halide (R-X) | Product | Yield (%)¹ | Purity (%)² |
| 1 | 4-Bromotoluene | 2-Methyl-5-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine | 85 | >98 |
| 2 | 3-Bromoanisole | 5-(3-Methoxyphenyl)-2-methyl-1H-pyrazolo[3,4-b]pyridine | 79 | >97 |
| 3 | 2-Chloropyridine | 2-Methyl-5-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine | 68 | >95 |
| 4 | 1-Bromo-4-(trifluoromethoxy)benzene | 2-Methyl-5-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-b]pyridine | 88 | >98 |
¹ Isolated yield after purification. ² Determined by HPLC analysis at 254 nm.
Characterization Data for a Representative Product (Entry 1):
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.60 (s, 1H), 8.50 (d, J = 2.0 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.65 (d, J = 8.1 Hz, 2H), 7.30 (d, J = 7.9 Hz, 2H), 4.10 (s, 3H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 151.2, 148.9, 140.1, 138.5, 135.4, 129.8, 128.7, 126.5, 114.3, 34.2, 21.1.
-
HRMS (ESI) : Calculated for C₁₄H₁₄N₃ [M+H]⁺: 224.1233; Found: 224.1235.
The following diagram illustrates the core reaction discussed.
Caption: The Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Directions
This guide has outlined a robust and reliable strategy for the synthesis and diversification of 2-methylated pyrazolopyridine boronic acids. By following these field-tested protocols, researchers can efficiently generate libraries of novel compounds built around this privileged scaffold. The causality-driven explanations for experimental choices, coupled with self-validating checkpoints, ensure a high degree of reproducibility and success.
The true potential of this chemical space lies in its application. These libraries are primed for screening against panels of kinases or other relevant biological targets. The resulting SAR data will be invaluable for optimizing potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.
References
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
-
Examples of marketed pyrazolopyridine drugs. ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. QxMD. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar. Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]
-
Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic. ResearchGate. Available at: [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF A BORON-NITROGEN HETEROCYCLIC STEROID ANALOG. ScholarWorks. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. Available at: [Link]
-
Solid State NMR Spectroscopy of Boron Compounds. Bruker. Available at: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed. Available at: [Link]
-
11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. Scribd. Available at: [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Protocol for the Suzuki-Miyaura Coupling of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] This application note provides a comprehensive guide and a robust protocol for the use of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid, a key heterocyclic building block. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[2] This guide is designed for researchers in drug discovery and process development, offering insights into reaction optimization, mechanistic considerations, and practical execution to ensure successful and reproducible outcomes.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for rational troubleshooting and optimization. The process comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[4][5] This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[6][7][8] The choice of base is therefore critical to the reaction's success.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate Profile: this compound
This substrate is a heteroaromatic boronic acid, a class of reagents that requires special consideration.
-
Structure:
-
Key Considerations:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazolopyridine ring system can coordinate to the palladium center, acting as a competing ligand and potentially inhibiting catalytic activity. The use of electron-rich, bulky phosphine ligands is often necessary to mitigate this effect and favor the desired catalytic pathway.[13][14]
-
Protodeboronation: Heteroaromatic boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water in the solvent mixture), leading to the formation of the parent heterocycle and reducing the yield of the desired coupled product.[15] This process is often accelerated by high temperatures and strong bases. Therefore, milder bases and the lowest effective reaction temperature should be employed.
-
Optimizing the Reaction: A Guide to Parameter Selection
The success of coupling with this specific boronic acid depends on the judicious selection of four key parameters: catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable sources of Pd(0). They are not the active catalysts but are converted in situ. Pd₂(dba)₃ is often preferred as it requires no reductive activation step. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Expertise: Standard ligands like PPh₃ may be insufficient for this N-heterocyclic substrate. Bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos) or trialkylphosphines (P(t-Bu)₃) are superior.[13][16] They accelerate the rate-limiting oxidative addition and reductive elimination steps while stabilizing the catalyst and preventing catalyst inhibition by the substrate's nitrogen atoms. |
| Base | K₃PO₄, Cs₂CO₃ | Trustworthiness: While K₂CO₃ is common, it can be too harsh for sensitive heteroaryl boronic acids, promoting protodeboronation.[17] K₃PO₄ and Cs₂CO₃ are moderately strong, yet gentle enough to activate the boronic acid to the boronate "ate" complex without causing significant degradation.[7][9] An aqueous solution is typically required. |
| Solvent System | 1,4-Dioxane/H₂O, 2-MeTHF/H₂O, Toluene/H₂O | Causality: A mixed solvent system is essential. The organic solvent (e.g., dioxane) dissolves the organic substrates and catalyst complex, while water is required to dissolve the inorganic base.[18] The choice of organic solvent can influence reaction kinetics; 1,4-dioxane is a reliable starting point.[19] |
Detailed Experimental Protocol
This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Workflow Diagram
Figure 2: High-level experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Scientist's Note: Adding reagents in solid form before the solvent minimizes exposure to atmospheric oxygen. The ligand-to-palladium ratio is typically 2:1 to ensure the formation of the active catalytic species.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the flask and vigorously bubble argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Workup:
-
Once the reaction is complete (consumption of the aryl bromide), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Catalyst inhibition by substrate. | 1. Ensure rigorous degassing of the solvent mixture.2. Switch to a more active ligand (e.g., from P(t-Bu)₃ to XPhos) or a pre-formed palladacycle precatalyst.3. Increase ligand loading slightly (e.g., to 6 mol%). |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Switch to a milder base (e.g., KF).2. Lower the reaction temperature and accept a longer reaction time.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination.2. Boronic acid instability. | 1. Improve inert atmosphere technique and solvent degassing.2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not more. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021, November 8). [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2024, September 16). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - NIH. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Synblock [synblock.com]
- 11. 2-Methyl-2H-pyrazolo 3,4-b pyridin-5-ylboronic acid Sigma-Aldrich [sigmaaldrich.com]
- 12. 2304634-03-3|(2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid with a variety of aryl and heteroaryl halides. Recognizing the unique challenges posed by electron-deficient and nitrogen-containing heterocyclic boronic acids, this document emphasizes the selection of state-of-the-art palladium precatalysts and optimized reaction conditions to mitigate common side reactions, such as protodeboronation, and ensure high-yield synthesis of desired biaryl products. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including activity as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways. The ability to functionalize this core at the 5-position via C-C bond formation is a critical step in the synthesis of novel drug candidates. The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for achieving this transformation due to its broad functional group tolerance and generally mild reaction conditions.[1]
However, the successful coupling of this compound is not without its challenges. As a nitrogen-containing heteroaromatic boronic acid, it is susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to reduced yields of the target product.[1] Furthermore, the Lewis basic nitrogen atoms in the ring system can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
This guide addresses these challenges by advocating for the use of modern, well-defined palladium precatalysts that are designed for high reactivity and stability, particularly with challenging substrates.
Catalyst and Ligand Selection: A Paradigm of Modern Cross-Coupling
The choice of the palladium catalyst and its associated ligand is paramount to the success of the Suzuki-Miyaura coupling, especially with heteroaryl boronic acids. While traditional catalysts like Pd(PPh₃)₄ have their applications, they often fall short with challenging substrates, requiring high catalyst loadings and elevated temperatures, which can exacerbate side reactions.
For the coupling of this compound, we strongly recommend the use of advanced palladium precatalysts, specifically the Buchwald-type precatalysts. These are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in situ under mild conditions. This rapid activation is crucial for outcompeting the protodeboronation of the sensitive boronic acid.[3]
Recommended Catalyst Systems
The following table provides a comparative overview of recommended palladium catalyst systems for the coupling of this compound.
| Catalyst System | Ligand | Key Advantages | Typical Conditions |
| XPhos Pd G2/G3 | XPhos | Highly active for heteroaryl couplings, excellent for sterically hindered substrates. Rapid activation minimizes protodeboronation.[4] | Base: K₃PO₄, Solvent: Dioxane/H₂O or DMF/EtOH/H₂O, Temp: 80-110 °C |
| SPhos Pd G2/G3 | SPhos | Broadly applicable, highly active catalyst. Effective for a wide range of aryl and heteroaryl chlorides and bromides. | Base: K₃PO₄, K₂CO₃, Solvent: Dioxane/H₂O or Toluene/H₂O, Temp: 80-110 °C |
| Pd(dppf)Cl₂ | dppf | Robust and versatile catalyst, often effective for a range of Suzuki couplings. | Base: K₂CO₃, Na₂CO₃, Solvent: Dioxane/H₂O or DMF, Temp: 80-120 °C |
Our primary recommendation for this specific application is the use of an XPhos-based palladium precatalyst (G2 or G3) due to its demonstrated efficacy in couplings of structurally similar nitrogen-containing heterocycles. [4]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (Ar') replaces the halide on the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.[2]
Activation of Buchwald Precatalysts
The Buchwald precatalysts, such as XPhos Pd G2, are designed for efficient entry into the catalytic cycle. They are Pd(II) complexes that undergo a base-promoted reductive elimination to generate the active L-Pd(0) species.
Figure 2: Activation of a Buchwald G2 Precatalyst.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound. It is imperative that all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
Protocol 1: Microwave-Assisted Coupling using XPhos Pd G2
This protocol is adapted from a highly efficient method for the coupling of a structurally similar aza-indole and is recommended for rapid reaction optimization and synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (1.1 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Degassed Solvent Mixture: DMF:EtOH:H₂O (1:1:0.5)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
Seal the vial with a septum and purge with argon for 5-10 minutes.
-
Under a positive pressure of argon, add the XPhos Pd G2 catalyst.
-
Add the degassed solvent mixture via syringe.
-
Securely cap the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 20-40 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Heating using SPhos Pd G3
This protocol is a more general procedure suitable for laboratories without access to a microwave reactor.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (1.2 equiv)
-
SPhos Pd G3 (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed Solvent Mixture: 1,4-Dioxane and Water (4:1)
-
Schlenk flask or sealed tube with a stir bar
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the SPhos Pd G3 precatalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture in a preheated oil bath at 90-110 °C for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents. | Use a fresh bottle of catalyst; Ensure proper degassing of solvents and purging of the reaction vessel; Use freshly purchased or purified starting materials. |
| Significant Protodeboronation | Reaction too slow; High temperature; Presence of excess water. | Switch to a more active catalyst (e.g., XPhos Pd G2/G3) to accelerate the coupling; Lower the reaction temperature; Use the boronic acid pinacol ester instead of the free acid; Minimize the amount of water in the solvent system. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen. | Improve degassing and inert atmosphere techniques. |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading; Catalyst deactivation. | Increase catalyst loading to 3-5 mol%; Switch to a more robust ligand/precatalyst system. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with careful consideration of the catalyst system and reaction conditions. The use of modern, bulky phosphine-ligated palladium precatalysts, such as those based on XPhos and SPhos, is highly recommended to overcome the inherent challenges of coupling with this class of heteroaryl boronic acids. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives for applications in drug discovery and development.
References
-
Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Nolan, S. P., et al. (2011). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 91-100. [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]
-
Thompson, A. E., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(4), 565-568. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Ball, N. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Hartwig, J. F., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Scott, V. J., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13833-13843. [Link]
-
Kumar, A., et al. (2017). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 7(84), 53343-53354. [Link]
-
Lehmann, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
Introduction: The Strategic Value of Pyrazolopyridine-Containing Biaryls
Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Among these, structures incorporating the pyrazolo[3,4-b]pyridine motif are of significant interest to drug discovery professionals. This heterocyclic system is a key pharmacophore, and its derivatives have been explored for a range of biological activities, including as kinase inhibitors.[2][3] The targeted synthesis of biaryl compounds containing this scaffold is therefore a critical task in the development of novel therapeutics.
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid (CAS No. 2304634-03-3) is a versatile and valuable building block for introducing this privileged heterocycle into target molecules.[4] The premier method for achieving this is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its functional group tolerance, mild conditions, and broad applicability.[1][5]
This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. It combines a discussion of the underlying mechanism with field-proven protocols and troubleshooting advice to enable the successful synthesis of complex biaryl compounds.
Mechanistic Considerations for Heteroaryl Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organohalide or triflate. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
While this cycle is robust, the use of nitrogen-containing heteroaryl boronic acids, such as this compound, introduces specific challenges:
-
Catalyst Inhibition: The Lewis-basic nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[6] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to mitigate this effect and promote the desired catalytic turnover.[7]
-
Protodeboronation: Heteroaryl boronic acids, particularly those that are electron-deficient, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[8] This competitive pathway reduces the yield of the desired biaryl product. The reaction kinetics must be optimized to favor the rate of transmetalation over protodeboronation.
Careful selection of the catalyst, ligand, base, and solvent system is therefore paramount for achieving high-yield couplings with this class of substrate.
Experimental Workflow and Protocols
The following section details a generalized yet robust protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
Caption: Figure 2: General Experimental Workflow.
Recommended Reagents and Conditions
The table below summarizes recommended starting conditions for the coupling reaction. These should be considered a robust baseline for optimization depending on the specific aryl halide partner.
| Component | Recommended Reagent/Parameter | Equivalents / Mol% | Rationale & Key Considerations |
| Boronic Acid | This compound | 1.2 - 1.5 | A slight excess is used to compensate for potential homocoupling and protodeboronation. |
| Coupling Partner | Aryl/Heteroaryl Bromide or Iodide | 1.0 | Aryl bromides are a good balance of reactivity and cost. Iodides are more reactive but may require lower temperatures. Chlorides are less reactive and may require specialized catalyst systems.[7] |
| Palladium Pre-catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂ | 1 - 5 mol% | Pd(PPh₃)₄ is a classic choice. For more challenging couplings, catalysts with bulky, electron-rich ligands like dppf are often superior.[9] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | The choice of base is critical. K₃PO₄ is often effective for heteroaryl couplings.[10] Cs₂CO₃ is a stronger base that can be effective at lower temperatures but is more expensive. An aqueous solution of the base is typically used. |
| Solvent System | 1,4-Dioxane/Water (4:1 to 10:1) or DMF/Water | 0.1 - 0.2 M | A polar aprotic solvent is required to solubilize the reagents. The presence of water is essential for the activity of inorganic bases.[11] All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | - | The optimal temperature depends on the reactivity of the aryl halide. Start around 90 °C and adjust as needed. Microwave heating can significantly shorten reaction times.[6][12] |
| Reaction Time | 4 - 24 hours | - | Monitor by TLC or LC-MS until consumption of the limiting reagent (aryl halide) is observed. |
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v). Add the solvent mixture to the reaction vessel via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath or a microwave reactor set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS. The disappearance of the aryl halide starting material is the primary indicator of completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. |
| Low reaction temperature | Increase the temperature in 10 °C increments. Consider switching to a sealed vessel or microwave reactor to reach higher temperatures. | |
| Inappropriate base or catalyst system | Screen alternative bases (e.g., Cs₂CO₃). For unreactive aryl chlorides, switch to a more active catalyst system, such as one using a Buchwald ligand (e.g., SPhos, XPhos).[7] | |
| Significant Protodeboronation | Reaction is too slow or temperature is too high | Use a more active catalyst to accelerate the coupling.[8] Consider using an anhydrous solvent system with a soluble organic base if water is promoting decomposition.[8] |
| Formation of Homocoupled Byproducts | Oxygen contamination | Improve degassing procedures. Add a small amount of a phosphine ligand to scavenge any oxidized palladium species. |
| Poor Product Recovery | Product is polar and remains in the aqueous layer | During workup, perform multiple extractions (3-5 times) of the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. |
Safety and Handling
-
Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Boronic Acids: While generally stable, boronic acids can be sensitive.[13] Store this compound in a cool, dry place away from light and moisture.
-
Pressure: When heating reactions in sealed vessels, always use a blast shield and ensure the vessel is not filled more than one-third of its total volume.
By following these guidelines and understanding the key chemical principles, researchers can effectively utilize this compound to construct valuable biaryl molecules for a wide range of applications in science and industry.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound - Synblock [synblock.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
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- 18. dspace.mit.edu [dspace.mit.edu]
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- 20. researchgate.net [researchgate.net]
- 21. 2304634-03-3|(2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 22. fluorochem.co.uk [fluorochem.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for coupling aryl halides with 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
Topic: Reaction Conditions for the Suzuki-Miyaura Coupling of Aryl Halides with 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal scaffold for designing selective inhibitors for a range of biological targets, including kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases.[1] The ability to strategically introduce diverse aryl and heteroaryl substituents at the C5-position via C-C bond formation is critical for generating compound libraries and performing structure-activity relationship (SAR) studies.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the premier method for achieving this transformation due to its exceptional functional group tolerance, relatively mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This guide provides a detailed technical overview and robust experimental protocols for the successful coupling of aryl halides with this compound (CAS: 2304634-03-3[3][4]), with a focus on overcoming the specific challenges associated with nitrogen-rich heterocyclic substrates.
Mechanistic Considerations & Key Reaction Parameters
The efficacy of the Suzuki-Miyaura coupling is governed by a delicate balance of factors within its catalytic cycle. Understanding these steps is paramount for rational protocol design and troubleshooting.
2.1 The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[2]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-limiting step, especially with challenging substrates.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
2.2 Challenges of Pyrazolopyridine Substrates
Nitrogen-containing heterocycles like this compound introduce specific challenges not typically encountered with simple aryl boronic acids.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrazolopyridine ring system can coordinate to the palladium center. This coordination can inhibit catalytic activity by occupying sites needed for the oxidative addition or transmetalation steps, effectively "poisoning" the catalyst.[5][6] The use of sterically hindered, electron-rich phosphine ligands is a key strategy to mitigate this effect. These bulky ligands create a coordinatively saturated environment around the palladium that disfavors binding of the heterocycle's nitrogen atoms.[2]
-
Protodeboronation: This is a significant competing side reaction where the C-B bond of the boronic acid is cleaved, typically by water or other protic species, to generate the corresponding C-H bond.[5][7] Heteroaryl boronic acids, particularly those on electron-deficient rings, are highly susceptible to this process.[7] Key strategies to minimize protodeboronation include:
-
Using an excess of the boronic acid (1.5-2.0 equivalents).
-
Employing strong, yet minimally-hydrated, bases like K₃PO₄ or Cs₂CO₃.
-
Using anhydrous solvents or carefully controlling the amount of water.[8]
-
Choosing a catalyst system that promotes a rapid rate of cross-coupling, outcompeting the rate of protodeboronation.
-
Recommended Reaction Conditions & Protocols
Based on extensive literature precedent for coupling structurally similar nitrogen-rich heterocycles, the following conditions are recommended as robust starting points.[9][10][11][12] Optimization may be required for particularly challenging aryl halide substrates.
3.1 Summary of Recommended Conditions
| Component | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale & Comments |
| Pd Source | XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 or RuPhos Pd G3 (2-4 mol%) | Buchwald precatalysts are highly active and air-stable, ideal for challenging couplings.[9][13] Aryl chlorides require more active catalysts for the difficult oxidative addition step. |
| Ligand | XPhos (2-6 mol%) | XPhos or RuPhos (4-8 mol%) | Bulky, electron-rich biaryl phosphines are critical to prevent catalyst inhibition by the substrate's nitrogen atoms and to promote reductive elimination.[9][14] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, non-nucleophilic bases are effective and minimize protodeboronation. K₃PO₄ is often a good first choice.[9][15] |
| Boronic Acid | 1.5 equiv. | 1.5 - 2.0 equiv. | An excess is used to drive the reaction to completion and compensate for any protodeboronation.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (4:1) or t-Amyl alcohol | The aqueous component is necessary to solubilize the inorganic base. Solvents must be rigorously degassed.[2][9][15] |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are often needed for less reactive aryl halides. |
| Time | 4 - 24 h | 12 - 24 h | Monitor by TLC or LC-MS. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving catalysts and ligands should be performed under an inert atmosphere (Nitrogen or Argon).
4.1 Protocol A: General Coupling of an Aryl Bromide
This protocol is a robust starting point for most aryl and heteroaryl bromides.
-
Reagents & Materials:
-
Aryl Bromide (1.0 equiv., 0.5 mmol, e.g., 118 mg of 4-bromoanisole)
-
This compound (1.5 equiv., 0.75 mmol, 133 mg)
-
XPhos Pd G3 (2 mol%, 0.01 mmol, 8.5 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv., 1.0 mmol, 212 mg)
-
1,4-Dioxane, anhydrous (4.0 mL)
-
Deionized Water (1.0 mL)
-
Oven-dried 10 mL reaction vial with a Teflon-lined screw cap and a magnetic stir bar.
-
-
Procedure:
-
Reaction Setup: To the reaction vial, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with the screw cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Through the septum, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL). The mixture will be a suspension.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Work-up: Once the reaction is complete (consumption of the aryl bromide), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
4.2 Protocol B: Microwave-Assisted Coupling of an Aryl Chloride
This protocol is designed for more challenging, less reactive aryl chlorides, utilizing microwave irradiation to accelerate the reaction.
-
Reagents & Materials:
-
Aryl Chloride (1.0 equiv., 0.3 mmol, e.g., 43 mg of 4-chloroacetophenone)
-
This compound (1.8 equiv., 0.54 mmol, 95 mg)
-
Pd(OAc)₂ (3 mol%, 0.009 mmol, 2.0 mg)
-
RuPhos (6 mol%, 0.018 mmol, 8.4 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv., 0.75 mmol, 244 mg)
-
1,4-Dioxane (2.4 mL)
-
Deionized Water (0.6 mL)
-
10 mL microwave reaction vial with a snap cap and a magnetic stir bar.
-
-
Procedure:
-
Reaction Setup: In an open vial, combine Pd(OAc)₂ and RuPhos. Add 1.0 mL of degassed 1,4-dioxane and stir for 5 minutes under an argon atmosphere to pre-form the catalyst.
-
Reagent Addition: To the pre-formed catalyst solution, add the aryl chloride, this compound, and Cs₂CO₃.
-
Solvent Addition: Add the remaining degassed 1,4-dioxane (1.4 mL) and degassed water (0.6 mL).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 45-60 minutes with stirring.
-
Work-up & Purification: After cooling, perform the work-up and purification as described in Protocol A.
-
Experimental Workflow & Troubleshooting
5.1 General Experimental Workflow
Caption: Standard workflow for Suzuki-Miyaura coupling experiments.
5.2 Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized) 2. Catalyst Inhibition (Poisoning) 3. Insufficient Temperature/Time 4. Poorly Reactive Halide (e.g., Aryl-Cl) | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. 2. Switch to a bulkier ligand (e.g., RuPhos instead of XPhos) or use a precatalyst. 3. Increase temperature and/or reaction time. Consider switching to microwave heating. 4. Use a more active catalyst system (e.g., Protocol B) and higher temperature. |
| Significant Starting Material Recovery (Boronic Acid) | 1. Inefficient Transmetalation 2. Base is not strong enough or poorly soluble. | 1. Switch to a more electron-rich ligand. 2. Change base from K₃PO₄ to Cs₂CO₃. Ensure adequate water is present to solubilize the base. |
| Significant Protodeboronation Product Observed | 1. Presence of excess water or protic impurities. 2. Reaction is too slow, allowing side reaction to dominate. 3. Base is too hydrolytic. | 1. Use anhydrous solvents and dry reagents thoroughly. Use K₃PO₄ which is less hygroscopic than other bases. 2. Increase catalyst loading or switch to a more active catalyst/ligand system to accelerate the desired coupling. 3. Use K₃PO₄ or KF instead of carbonate bases. |
| Formation of Biaryl Homocoupling Product | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. | 1. Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel. |
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871–12878. [Link]
-
Smith, A. M., & O'Brien, M. (2015). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 137(35), 11242–11245. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(2), 949-961. [Link]
-
ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Royal Society of Chemistry. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(4), 519. [Link]
-
Chavda, S. J., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(21), 8612–8615. [Link]
-
Dreher, S. D., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(1), 113–116. [Link]
-
Chen, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
-
Zultanski, S. L., & Garg, N. K. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Organic Letters, 18(13), 3222–3225. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of aryl halides and aryl boronic acids in H₂O/EtOH.... Retrieved from [Link]
-
Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(17), 6891–6895. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Wallace, D. J., & Chen, C. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]
-
Semantic Scholar. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Retrieved from [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Angewandte Chemie International Edition, 41(19), 3641-3644. [Link]
-
Jurado, D. J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(21), 4305–4310. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Spencer, J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9608-9615. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
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Denmark, S. E., & Regens, C. S. (2019). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 96, 384–411. [Link]
-
Spencer, J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Kos, J., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(16), 4983. [Link]
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- 3. 2304634-03-3|(2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
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- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Application Note & Protocols: The Strategic Application of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid in Modern Medicinal Chemistry
Abstract
The pyrazolo[3,4-b]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This structural motif serves as a bioisosteric mimic of the purine ring of ATP, enabling competitive binding at the hinge region of kinase active sites.[4][5] 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is a key chemical intermediate that provides a direct and versatile route to functionalize this important scaffold. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this boronic acid derivative, focusing on its application in Suzuki-Miyaura cross-coupling reactions to generate novel molecular entities for drug discovery. Detailed protocols, mechanistic insights, and troubleshooting guidance are provided to ensure successful implementation in a laboratory setting.
The Pyrazolo[3,4-b]pyridine Scaffold: A Cornerstone of Kinase Inhibition
The pursuit of selective kinase inhibitors remains a focal point of oncology and immunology research. Kinases, a family of over 500 enzymes, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1] The pyrazolopyridine scaffold has emerged as a highly successful core structure in the design of kinase inhibitors.[2][3]
Its efficacy stems from its structural and electronic similarity to adenine, the core of ATP. This allows molecules containing the pyrazolo[3,4-b]pyridine scaffold to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, effectively blocking the enzyme's catalytic function.[4] This mimicry has been exploited to develop numerous potent and selective inhibitors targeting a wide range of kinases, including CDKs, EGFR, and c-Met, among others.[3][5] Several pyrazolopyridine-based drugs have received regulatory approval or are in late-stage clinical trials, underscoring the therapeutic importance of this heterocyclic system.[1][2]
Caption: Competitive binding at the kinase hinge region.
Reagent Profile: this compound
As a functionalized building block, the title boronic acid is an invaluable tool for introducing the pyrazolopyridine scaffold via carbon-carbon bond-forming reactions.
Physicochemical & Safety Data
Proper handling and storage are paramount for ensuring the reagent's stability and for user safety. Boronic acids, in general, can be irritants and require appropriate personal protective equipment (PPE).[6][7]
| Property | Value | Reference |
| CAS Number | 2304634-03-3 | [8][9][10] |
| Molecular Formula | C₇H₈BN₃O₂ | [10][11] |
| Molecular Weight | 176.97 g/mol | [11] |
| Appearance | Typically an off-white to white solid | - |
| Storage | Store at 2-8°C, keep dry and well-sealed | [11] |
Safety & Handling Precautions:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[13][14] The reaction involves the coupling of an organoboron compound (like our title boronic acid) with an organohalide.
Causality Behind Experimental Choices
A successful Suzuki-Miyaura coupling depends on the synergistic interplay of several components. The choices are not arbitrary but are grounded in mechanistic principles.
-
Palladium Catalyst: The heart of the catalytic cycle. The choice of the palladium source and its ligand system is critical. For heteroaromatic systems like pyrazolopyridines, pre-catalysts or catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior as they accelerate the rate-limiting oxidative addition and reductive elimination steps.[13] However, more classical catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can also be effective and are excellent starting points for optimization.[13][14]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically influence reaction rate and yield.[13] Inorganic phosphates and carbonates are commonly used. For heteroaryl boronic acids, which can be prone to decomposition via protodeboronation, the choice of a suitable base is particularly important.[15]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used. The organic solvent solubilizes the organohalide and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[13][16]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
General Laboratory Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl bromide. Note: This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (e.g., Bromide) (1.0 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Stir bar, inert gas line, heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Add the palladium catalyst to the vessel. Then, using a syringe, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction). Note: Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
Optimization & Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor choice of base/ligand. | Use a fresh batch of catalyst or a different catalyst/ligand system (e.g., a pre-catalyst like XPhos Pd G2). Increase the reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This is a common side reaction for heteroaryl boronic acids, often base or temperature-mediated.[15] | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Use the boronic acid pinacol ester version if available.[17] Lower the reaction temperature and extend the reaction time. |
| Homocoupling | The boronic acid couples with itself to form a dimer. Often caused by the presence of oxygen. | Ensure the reaction is set up under strictly anaerobic conditions using properly degassed solvents. |
| Difficult Purification | Product co-elutes with impurities or residual catalyst. | Optimize the chromatography solvent system. A wash with a palladium scavenging agent may be necessary. |
Conclusion
This compound is a high-value, strategic building block for medicinal chemists. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides efficient access to the privileged pyrazolopyridine scaffold. By understanding the key parameters that govern the reaction and following the detailed protocols outlined in this note, researchers can effectively synthesize novel and diverse libraries of compounds for screening in drug discovery programs, particularly in the highly competitive and therapeutically vital field of kinase inhibition.
References
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Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452-1470. [Link]
-
PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
Fallon, T. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. [Link]
-
Abdel-Gawad, H., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [Link]
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
Koutentis, P. A., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(10), 2483. [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of pyrazolopyridine derivatives. [Link]
-
Angene Chemical. (2024). Safety Data Sheet for (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid. [Link]
-
PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2663. [Link]
-
Shenzhen Nexconn Pharmatechs Ltd. (n.d.). This compound PINACOL ESTER. [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Gonzalez-Bobes, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 21(2), 263-268. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
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- 17. nexconn.com [nexconn.com]
Application Note: Strategic Protection of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid for Advanced Synthetic Applications
Introduction: The Strategic Value of a Privileged Scaffold
The 2-Methyl-2H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors and other therapeutic agents.[1][2][3] Its structural resemblance to purine bases allows it to effectively interact with the ATP binding sites of various enzymes. The introduction of a boronic acid at the C5 position transforms this scaffold into a versatile synthetic building block, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4]
However, the very features that make 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid valuable also present significant synthetic challenges. The boronic acid moiety is susceptible to degradation, and the Lewis basic pyridine nitrogen can complicate certain reaction pathways. A robust and well-planned protecting group strategy is therefore not just beneficial, but essential for unlocking the full synthetic potential of this molecule. This guide provides a detailed analysis of such strategies, explaining the causality behind experimental choices and offering field-proven protocols.
Reactivity Profile: Understanding the Key Players
Successful protection begins with a clear understanding of the molecule's reactive sites.
-
The Boronic Acid (-B(OH)₂): This is the most sensitive functional group. While essential for cross-coupling, it is prone to several undesirable side reactions:
-
Boroxine Formation: In the solid state or under dehydrating conditions, three molecules can condense to form a stable, six-membered boroxine ring. This complicates stoichiometry and can reduce reactivity.[5]
-
Protodeboronation: The C-B bond can be cleaved under strongly acidic, basic, or certain oxidative conditions, replacing the boronic acid with a hydrogen atom.[5]
-
Oxidative Instability: Boronic acids can be unstable to some oxidizing agents.
-
-
The Pyridine Nitrogen (N7): As a heterocyclic amine, this nitrogen atom is Lewis basic. While its basicity is significantly weaker than that of aliphatic amines, it can still:
-
Quench organometallic reagents or strong bases.
-
Coordinate to Lewis acidic catalysts or reagents, potentially inhibiting desired reactions.
-
Undergo undesired alkylation or acylation.
-
In most standard cross-coupling protocols, the pyridine nitrogen is a spectator. However, for multi-step syntheses involving strong bases, organometallics, or electrophilic reagents, its reactivity must be considered.
Protecting the Boronic Acid: A Mandate for Stability and Versatility
Protecting the boronic acid is the most critical strategic consideration. The ideal protecting group should be robust enough to withstand various reaction conditions yet be removable under mild, specific protocols.
Comparative Analysis of Key Boronic Acid Protecting Groups
Several excellent options exist, each with a distinct profile of stability and deprotection, allowing for orthogonal synthetic design.[5][6]
| Protecting Group | Structure | Key Characteristics & Stability | Deprotection Conditions |
| Pinacol Ester | The most common and popular protecting group. Generally stable to chromatography, mild acids/bases, and many reaction conditions. Can often be used directly in Suzuki couplings.[5] | Acidic hydrolysis (e.g., HCl, TFA). Often requires a diol scavenger like NaIO₄ or phenylboronic acid to drive the reaction.[5][7] | |
| MIDA Ester | Forms a highly stable, tetracoordinate boron center.[8][9] Renders the C-B bond inert to Suzuki coupling, oxidation, and other conditions. Excellent for iterative cross-coupling.[6] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature. Orthogonal to many acid-labile groups.[5][6] | |
| Trifluoroborate Salt | Highly crystalline, air-stable solids that are easy to handle and purify.[6] Stable to a wide range of anhydrous conditions. | Aqueous base (e.g., K₂CO₃, NaOH) or a Lewis acid like SiCl₄ to regenerate the boronic acid for coupling.[6] | |
| DAN (Diaminonaphthalene) amide | Exceptionally stable due to N-B dative bonding, which reduces the boron's Lewis acidity.[5] Stable to basic conditions. | Aqueous acidic conditions (e.g., HCl). Orthogonal to MIDA esters.[5][6][10] |
Strategic Workflow for Boronic Acid Protection
The choice of protecting group is dictated entirely by the planned synthetic sequence. The following decision tree illustrates a logical approach to this selection process.
Caption: Decision workflow for selecting a boronic acid protecting group.
Managing the Pyridine Nitrogen: A Minimalist Approach
For the pyrazolopyridine core, a dedicated protecting group on the N7 nitrogen is often unnecessary and can add unproductive steps to a synthesis. The electron-withdrawing nature of the fused pyrazole ring reduces the pyridine nitrogen's basicity compared to pyridine itself.
Primary Strategy: Avoid protection. In most cases, the N7 nitrogen is compatible with common synthetic transformations, including:
-
Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
-
Standard amide bond formations.
-
Mild reductions and oxidations.
When to Consider Action:
-
Use of Strong Bases (e.g., n-BuLi, LDA): If deprotonation elsewhere on the molecule is required, the pyridine nitrogen can interfere. The most common solution is not protection, but rather using an excess of the organolithium reagent to titrate the acidic protons and basic sites before the desired reaction occurs.
-
Use of Strong Lewis Acids: Coordination to the nitrogen can be problematic. This can sometimes be overcome by using a solvent that competes for coordination (like THF) or by choosing milder Lewis acids.
If protection is deemed absolutely necessary, the formation of an N-oxide is a viable, albeit more involved, strategy. This drastically reduces the nitrogen's basicity and nucleophilicity. The N-oxide can be readily removed with reagents like PPh₃ or PCl₃.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations grounded in established chemical principles.
Protocol 1: Protection as a Pinacol Ester
Causality: This protocol uses the boronic acid and pinacol, with removal of water to drive the esterification equilibrium forward. This is a standard, high-yielding method to generate a stable, purifiable intermediate.
Materials:
-
This compound
-
Pinacol
-
Toluene or a similar azeotroping solvent
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the starting boronic acid (1.0 eq).
-
Add pinacol (1.1 - 1.5 eq).
-
Add toluene to the flask to create a slurry that can be stirred effectively (approx. 0.1 M concentration).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography.[5]
Protocol 2: Protection as a MIDA Ester
Causality: This method leverages the formation of a stable tetracoordinate boron complex with N-methyliminodiacetic acid (MIDA). Vigorous removal of water is critical for high yields.[8][9]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous DMSO or DMF
-
Molecular sieves (optional, but recommended)
-
High-vacuum line
Procedure:
-
Combine the starting boronic acid (1.0 eq) and MIDA (1.1 eq) in a flask designed for high-vacuum applications.
-
Add anhydrous DMSO or DMF.
-
Heat the mixture (typically 80-110 °C) under high vacuum for several hours (4-18 h). The vigorous removal of water is key to driving the reaction to completion.
-
Monitor the reaction by NMR or LC-MS analysis of an aliquot.
-
Upon completion, cool the mixture. The product is often precipitated by adding the reaction mixture to a vigorously stirred non-polar solvent like diethyl ether or ethyl acetate.
-
Collect the crystalline MIDA boronate by filtration, wash with the non-polar solvent, and dry under vacuum.
Protocol 3: Deprotection of a MIDA Ester
Causality: The MIDA ester is stable to a wide range of conditions but is cleaved by mild aqueous base. The hydrolysis is rapid and typically clean, releasing the free boronic acid.[5][6]
Materials:
-
Substrate-MIDA ester
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution for neutralization
-
Ethyl acetate or other extraction solvent
Procedure:
-
Dissolve the MIDA ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 2:1 v/v).
-
Add aqueous 1 M NaOH (2.0 - 3.0 eq) at room temperature.
-
Stir the mixture. The reaction is usually complete in 15-60 minutes. Monitor by TLC or LC-MS.
-
Once deprotection is complete, carefully acidify the mixture to pH ~7 using 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free boronic acid.
Conclusion
The successful synthesis and derivatization of this compound is critically dependent on a well-defined protecting group strategy. For the vast majority of applications, protection should focus exclusively on the boronic acid moiety. The choice between a pinacol ester for direct coupling applications and a highly robust MIDA ester for multi-step sequences provides a powerful and orthogonal toolkit. By understanding the underlying reactivity and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize this valuable building block in the development of novel chemical entities.
References
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health (NIH). (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- (2016). B-Protected Boronic Acids: Methodology Development and Strategic Application.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Taylor & Francis Online. (n.d.). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids.
- National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Google Patents. (n.d.). Methods for forming protected organoboronic acids.
- ACS Publications. (n.d.). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry.
- Smolecule. (2023). 2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride.
- (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.
- National Institutes of Health (NIH). (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- National Institutes of Health (NIH). (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- National Institutes of Health (NIH). (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
- National Institutes of Health (NIH). (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
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- 7. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 8. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Purification of 2-Methyl-2H-pyrazolo[3,4-b]pyridine Derivatives
Introduction: Navigating the Post-Reaction Landscape
The 2-Methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its functionalization is frequently achieved via the versatile 5-boronic acid derivative, most commonly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] While the synthesis of novel analogues is often straightforward, the true challenge for researchers and process chemists lies in the purification of the final product.
The crude reaction mixture is a complex matrix of the desired product, unreacted starting materials, catalyst residues, inorganic salts, and various side-products. Achieving the high degree of purity (>98%) required for biological screening and drug development necessitates a robust, multi-step purification strategy. This guide provides a detailed, experience-driven approach to systematically purify products from reactions involving 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid, moving beyond simple protocols to explain the causal logic behind each experimental choice.
Chapter 1: Deconstructing the Crude Reaction Mixture
Effective purification begins with a thorough understanding of what needs to be removed. A typical Suzuki-Miyaura reaction using this compound will contain a predictable array of components.
The Key Players: Reactants, Products, and Byproducts
The primary species present after a typical Suzuki-Miyaura coupling are:
-
Desired Product: The target 5-aryl (or vinyl, alkyl) substituted 2-Methyl-2H-pyrazolo[3,4-b]pyridine.
-
Unreacted Starting Materials:
-
This compound: An acidic and relatively polar compound.
-
Aryl/Vinyl Halide (or Triflate): The coupling partner, typically of intermediate polarity.
-
-
Catalyst System Residues:
-
Palladium Species: Soluble and insoluble palladium complexes.
-
Ligands: Often phosphorus-based ligands (e.g., phosphines) and their corresponding oxides, which can generate their own coupling-derived impurities.[4]
-
-
Reaction Stoichiometry Byproducts:
-
Inorganic Base: A crucial activator of the boronic acid, such as K₃PO₄, Cs₂CO₃, or K₂CO₃, which must be thoroughly removed.[3][5]
-
Boronic Acid Homocoupling Product: A common side-product where two molecules of the pyrazolopyridine boronic acid couple to form a dimer. This is often exacerbated by the presence of oxygen.[6]
-
Deborylation Product: The starting boronic acid can lose its B(OH)₂ group, reverting to 2-Methyl-2H-pyrazolo[3,4-b]pyridine.
-
Boric Acid/Borates: The inorganic boron-containing byproduct from the transmetalation step.[5]
-
Chapter 2: A Strategic, Multi-Stage Purification Workflow
A sequential and logical approach is critical to efficiently remove the diverse impurities. Rushing to column chromatography without proper pre-treatment is a common mistake that leads to poor separation, column contamination, and low yields. The optimal strategy involves systematically removing classes of impurities at each stage.
Chapter 3: Detailed Application Notes and Protocols
This section details the experimental procedures for each stage of the purification workflow.
Protocol 1: Foundational Aqueous Work-up
Application Note (Expertise & Experience): This initial step is non-negotiable. Its primary purpose is to remove the bulk of water-soluble inorganic materials (the base, borate salts) that would otherwise remain as insoluble solids in your organic solvent or streak irreversibly on a silica gel column. Diluting the reaction mixture with a suitable organic solvent and washing with water is a simple yet critical phase separation.
Detailed Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume 5-10 times that of the reaction solvent is a good starting point.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently at first, venting frequently, then more vigorously. Allow the layers to separate.
-
Separation: Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water from the organic phase and breaks up emulsions.[7]
-
Drying: Drain the organic layer into a clean flask and dry it over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude solid or oil.
Protocol 2: Selective Removal of Boronic Acid via Acid-Base Extraction
Application Note (Trustworthiness): The unreacted this compound possesses an acidic B(OH)₂ group. This property can be exploited for its selective removal.[8][9] By washing the organic solution with a mild aqueous base, the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[7][10] It is critical to use a mild base like sodium bicarbonate (NaHCO₃). A strong base like sodium hydroxide (NaOH) could potentially hydrolyze ester functionalities or react with other sensitive groups on your desired product.[11]
Detailed Step-by-Step Methodology:
-
Redissolve: Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., Ethyl Acetate).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution (2-3 times).
-
Causality: The NaHCO₃ is basic enough to deprotonate the boronic acid (pKa ~8-9) but not acidic phenols (pKa ~10), allowing for separation if a phenol is present on the desired product.[11]
-
Caution: CO₂ gas will be evolved during neutralization. Swirl gently and vent the separatory funnel frequently to release pressure before shaking.[11]
-
-
Combine & Wash: Combine the organic layers and perform a final wash with brine.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material should be significantly depleted of the starting boronic acid.
Protocol 3: Purification by Flash Column Chromatography
Application Note (Expertise & Experience): Flash chromatography is the workhorse for separating the desired product from closely related organic impurities, such as the homocoupling byproduct, unreacted aryl halide, and ligand oxides. The pyrazolopyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing.[12] This interaction can be mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.
Troubleshooting Common Chromatography Issues [12]
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | Strong interaction between the basic product and acidic silica silanol groups. | Add 0.1-1% triethylamine (TEA) to the mobile phase to act as a competing base. |
| Poor Resolution | Inappropriate solvent system polarity; Co-elution of impurities. | Optimize the solvent system using TLC. Employ a shallow gradient elution (e.g., 0-20% Ethyl Acetate in Hexane over 20 column volumes). |
| Low Recovery | Irreversible adsorption of the product onto the silica gel. | Use the TEA additive. If the problem persists, consider switching to a different stationary phase like neutral alumina or a C18 reversed-phase column. |
Detailed Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. Common systems for pyrazolopyridine derivatives include gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.[13][14]
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity mobile phase.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). This generally provides better resolution than loading the sample dissolved in solvent ("wet loading").
-
Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Protocol 4: Final Polish by Recrystallization or Trituration
Application Note (Authoritative Grounding): While chromatography is excellent for separation, its product is often an amorphous solid. Recrystallization is the gold standard for achieving high analytical purity and obtaining a stable, crystalline final product, which is often a prerequisite for structural confirmation by X-ray crystallography.[15][16] If the product does not crystallize well, trituration (suspending the solid in a solvent where it is poorly soluble and stirring) can be effective at washing away residual amorphous impurities.
Solvent Systems for Recrystallization
| Compound Class | Recommended Solvent/System | Reference |
|---|---|---|
| Pyrazolopyridines | Dichloromethane / Ethanol | [13] |
| Pyrazolopyridines | Acetonitrile | [17] |
| General Heterocycles | Ethanol / Water | N/A |
| General Heterocycles | Ethyl Acetate / Hexane | N/A |
Detailed Step-by-Step Methodology (Recrystallization):
-
Dissolution: Place the purified product in a flask and add a minimal amount of a suitable hot solvent (or solvent mixture) until it fully dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Conclusion
The purification of products derived from this compound reactions is a multi-faceted process that demands more than a single technique. By employing a strategic workflow that begins with bulk impurity removal via aqueous and acid-base extractions, followed by high-resolution separation using optimized column chromatography, and concluding with a final polishing step like recrystallization, researchers can consistently obtain materials of high purity. Understanding the nature of the potential impurities and the chemical principles behind each purification step is paramount to troubleshooting issues and achieving success in the synthesis of these valuable compounds.
References
- Vertex AI Search Grounding API. (n.d.). Acid-Base Extraction.
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 12(45), 29479-29494. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (2020). ACS Omega, 5(43), 28257-28267. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy. (2023). Photodiagnosis and Photodynamic Therapy, 43, 103723. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules, 26(21), 6485. Retrieved from [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Advances, 13(16), 10831-10842. Retrieved from [Link]
-
Synthesis and crystal structures of N-substituted pyrazolines. (2010). Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 1), o1-o5. Retrieved from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Scale-Up Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid: An Application Note and Protocol
Introduction
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is a pivotal building block in contemporary drug discovery and development. Its unique heterocyclic structure and the versatile reactivity of the boronic acid moiety make it a valuable precursor for the synthesis of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1][2] This application note provides a comprehensive guide for the scale-up synthesis of this compound, addressing critical aspects from reaction optimization and safety to purification and quality control. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology for producing multi-gram to kilogram quantities of this important intermediate.
The pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[3][4] The strategic placement of the boronic acid group at the 5-position allows for facile carbon-carbon bond formation, enabling the exploration of a vast chemical space for lead optimization and the development of novel therapeutic agents.
This guide emphasizes a scientifically grounded approach, elucidating the rationale behind procedural steps and providing a framework for troubleshooting and further process development.
Chemical Profile
| Compound | This compound |
| CAS Number | 2304634-03-3[5][6][7] |
| Molecular Formula | C₇H₈BN₃O₂[2] |
| Molecular Weight | 176.97 g/mol [7] |
| Appearance | Typically an off-white to pale yellow solid |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. Inert atmosphere is recommended for long-term storage. |
Synthetic Strategy Overview
The scale-up synthesis of this compound is strategically divided into three key stages. This multi-step approach ensures high purity and yield while maintaining process safety and control at each transformation.
Safety First: A Proactive Approach to Hazard Management
The scale-up of any chemical process necessitates a rigorous evaluation of potential hazards. The synthesis of this compound involves reagents and reaction conditions that require strict safety protocols.
Key Hazards and Mitigation:
| Hazard | Mitigation Measures |
| Flammable Solvents (e.g., Dioxane, Toluene) | All operations should be conducted in a well-ventilated fume hood or a designated hazardous material handling area with spark-proof equipment. Grounding of all metallic equipment is essential to prevent static discharge. Appropriate fire suppression systems must be readily accessible.[8] |
| Pyrophoric and Water-Reactive Reagents | While not directly used in the presented protocol, similar syntheses may employ organolithium reagents. Extreme caution is advised, and handling must be under a strict inert atmosphere (argon or nitrogen).[8] |
| Toxic and Reactive Boron Compounds | Boronic acids and their derivatives can be irritants. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. For powdered materials, respiratory protection may be necessary to avoid inhalation.[8] |
| Exothermic Reactions | The Miyaura borylation can be exothermic. Close monitoring of the internal reaction temperature with a calibrated probe is crucial. The reaction vessel should be equipped with an efficient cooling system. For larger scales, controlled addition of reagents via a syringe pump or addition funnel is recommended to manage heat evolution.[8] |
| Palladium Catalysts | While generally not highly toxic, palladium catalysts should be handled with care. Avoid inhalation of dust. |
A comprehensive risk assessment should be performed before commencing any scale-up activities, and all personnel must be trained on the specific hazards and emergency procedures.[9]
Detailed Protocols
Stage 1: Synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
The synthesis of the key intermediate, 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, is the foundational step. A reliable method starts from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.[3]
Reaction Scheme:
Materials and Equipment:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Reaction vessel with overhead stirrer, thermocouple, and condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Purification system (e.g., flash chromatography)
Protocol:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 volumes).
-
Base Addition: Cool the mixture to 0-5 °C using an ice bath. Add the base (e.g., potassium carbonate, 1.5-2.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Methylation: Slowly add the methylating agent (e.g., methyl iodide, 1.1-1.2 eq) via a dropping funnel over 30-60 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine as a solid.
Stage 2: Miyaura Borylation to the Pinacol Ester Intermediate
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction to form the carbon-boron bond.[10][11] This step converts the bromo-intermediate into its corresponding boronic acid pinacol ester.
Reaction Scheme:
Materials and Equipment:
-
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., dppf)
-
Base (e.g., potassium acetate, potassium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel with overhead stirrer, thermocouple, condenser, and inert gas inlet
-
Schlenk line or glove box for handling air-sensitive reagents
Protocol:
-
Inert Atmosphere: The reaction is sensitive to oxygen and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen).
-
Reagent Charging: To the reaction vessel, add 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and the base (e.g., potassium acetate, 3.0 eq).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 10-20 volumes). Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude pinacol ester can often be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by flash chromatography on silica gel.
Stage 3: Deprotection to this compound
The final step involves the hydrolysis of the pinacol ester to yield the free boronic acid. Several methods are available, and the choice depends on the scale and the stability of the product.[1][12][13][14][15]
Protocol 3A: Acidic Hydrolysis
-
Reaction Setup: Dissolve the pinacol ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1-2 M HCl).
-
Hydrolysis: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the deprotection by HPLC.
-
Work-up and Isolation: Upon completion, adjust the pH of the solution to precipitate the boronic acid. This is often near the pKa of the boronic acid. Collect the solid by filtration, wash with cold water and a non-polar organic solvent (e.g., hexanes), and dry under vacuum.
Protocol 3B: Transesterification with Diethanolamine
This two-step method can be milder and offer easier purification for certain substrates.[13][14]
-
Transesterification: Dissolve the pinacol ester in a suitable solvent (e.g., THF, ethyl acetate) and treat with diethanolamine (1.1-1.2 eq). The diethanolamine adduct often precipitates from the solution and can be isolated by filtration.
-
Hydrolysis of the Adduct: Suspend the isolated adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1 M HCl). Stir vigorously until the solid dissolves. Separate the organic layer, which contains the free boronic acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.
Analytical Characterization and Quality Control
To ensure the quality and consistency of the final product, a comprehensive analytical characterization is essential.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. |
| LC-MS | Purity assessment and confirmation of molecular weight. |
| HPLC | Quantitative purity analysis. |
| Melting Point | Physical characterization and purity indication. |
| Karl Fischer Titration | Determination of water content, as boronic acids can be hygroscopic. |
Conclusion
The scale-up synthesis of this compound is a manageable process when approached with a clear understanding of the reaction mechanisms, potential hazards, and critical process parameters. The three-stage synthetic strategy outlined in this application note provides a reliable and scalable pathway to this valuable building block. By adhering to the detailed protocols and implementing robust safety measures, researchers and drug development professionals can confidently produce high-quality material for their discovery and development programs.
References
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- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
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- 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. ChemicalBook.
- Protecting Groups for Boronic Acids.
- Miyaura Borylation.
- 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine. MySkinRecipes.
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- Miyaura Borylation Reaction. Organic Chemistry Portal.
- A method for the deprotection of alkylpinacolyl boron
- Organic Syntheses Procedure.
- Method for preparing 5-bromo-2-methylpyridine.
- Boronic acid pinacol ester deprotection. Reddit.
- Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Request PDF.
- 5-BroMo-2-Methyl-2H-pyrazolo[3,4-b]pyridine. ChemicalBook. 2023-04-23.
- Miyaura Borylation.
- boronic esters. Organic Syntheses Procedure.
- Organic Syntheses Procedure.
- 2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-ylboronic acid. Sigma-Aldrich.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- 2304634-03-3|(2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid. BLDpharm.
- CAS 1809889-70-0 this compound PINACOL ESTER.
- This compound. Synblock.
- {2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid. Sunway Pharm Ltd.
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Applications and Protocols for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester in Drug Discovery
Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple, biologically significant protein targets. The pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold.[1][2] Its unique arrangement of nitrogen atoms and fused aromatic rings provides an ideal geometry for establishing critical hydrogen bonds and π-stacking interactions within the ATP-binding pockets of various protein kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of kinases implicated in oncology and inflammatory diseases.[3][4]
This guide focuses on a particularly versatile building block: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester (CAS 1809889-70-0). The presence of the boronic acid pinacol ester at the 5-position transforms this privileged core into a highly adaptable reagent for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of vast chemical libraries, enabling researchers to fine-tune the steric and electronic properties of drug candidates to optimize potency, selectivity, and pharmacokinetic profiles.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the strategic and mechanistic reasoning behind the experimental design, ensuring that the methodologies are understood, adaptable, and ultimately, successful.
Section 1: Synthesis of the Core Building Block
The utility of any synthetic building block is predicated on its accessibility. This compound pinacol ester is most reliably prepared from its corresponding 5-bromo precursor, 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine . The synthesis of this precursor and its subsequent conversion to the target boronic ester are outlined below.
Synthesis of 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
The synthesis begins with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. The methylation of the pyrazole nitrogen is a critical step. While methylation can result in a mixture of N1 and N2 isomers, specific conditions can favor the desired N2-methylated product.
Protocol 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine Precursor
This protocol is adapted from a procedure for a similar heterocyclic system.
-
Reaction Principle: This reaction proceeds via a nucleophilic substitution where hydrazine hydrate reacts with a suitably activated pyridine precursor, 5-bromo-2-fluoropyridine-3-carboxaldehyde, to form the fused pyrazole ring system in a condensation reaction.[2]
-
Materials:
-
5-Bromo-2-fluoropyridine-3-carboxaldehyde
-
Anhydrous Hydrazine
-
Ethanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol.
-
Add anhydrous hydrazine (2.5-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and reduce the volume of ethanol under vacuum.
-
Pour the concentrated mixture into water, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with water and diethyl ether to remove impurities.
-
Dry the solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[2]
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for C₆H₄BrN₃ will be observed.
Miyaura Borylation to Yield the Title Compound
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction to convert aryl halides into aryl boronic esters.[5] This reaction is characterized by its mild conditions and high tolerance for various functional groups.[6]
Protocol 2: Synthesis of this compound pinacol ester
This protocol is based on established Miyaura borylation procedures.
-
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with bis(pinacolato)diboron in the presence of a base, and concluding with reductive elimination to yield the boronic ester product and regenerate the Pd(0) catalyst.[6]
-
Materials:
-
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq)
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford This compound pinacol ester as a solid.
-
-
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the pyrazolopyridine core protons, the N-methyl group (singlet, ~4.2 ppm), and the pinacol methyl groups (singlet, 1.3-1.4 ppm, 12H).
-
¹³C NMR (101 MHz, CDCl₃): Signals corresponding to the aromatic carbons, the N-methyl carbon, the quaternary carbons of the pinacol group (~84 ppm), and the pinacol methyl carbons (~25 ppm). The carbon attached to boron may be broad or unobserved.
-
MS (ESI): [M+H]⁺ calculated for C₁₃H₁₈BN₃O₂.
-
Section 2: Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary application of this compound pinacol ester is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This enables the facile installation of the pyrazolopyridine core onto various aryl or heteroaryl halides, a key step in the synthesis of numerous kinase inhibitors.
Causality Behind Experimental Choices in Suzuki Coupling
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ is robust, catalysts like Pd(dppf)Cl₂ are often preferred for heteroaromatic substrates due to their stability and efficiency. The bulky dppf ligand facilitates the reductive elimination step and prevents catalyst deactivation.
-
Base: A base is required to activate the boronic ester, facilitating the transmetalation step.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents and its ability to promote the reaction without being overly harsh.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is frequently employed. Water can play a crucial role in dissolving the base and facilitating the formation of the active boronate species.[9]
-
Temperature: Reactions are typically heated (80-110 °C) to ensure a sufficient rate of oxidative addition and catalytic turnover.
The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Synthesis of a Model TRK Inhibitor Precursor
This protocol is adapted from the general procedure for the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors by Liu et al.[10] and demonstrates the coupling of the title boronic ester with a representative aryl bromide.
-
Reaction Principle: This is a Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond between the pyrazolopyridine core and a substituted benzyl moiety, a common structural motif in TRK inhibitors.[10][11]
-
Materials:
-
This compound pinacol ester (1.0 eq)
-
4-Bromobenzyl alcohol (or other substituted aryl/heteroaryl bromide) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
-
Procedure:
-
In a Schlenk tube, combine this compound pinacol ester, 4-bromobenzyl alcohol, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., DCM/Methanol gradient) to obtain the coupled product, (4-((2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl)phenyl)methanol.
-
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. The disappearance of the boronic ester signals and the appearance of the new biaryl proton and carbon signals will confirm a successful reaction.
Biological Activity Data
The power of using the this compound pinacol ester lies in its ability to generate compounds with potent biological activity. The following table, with data adapted from Liu et al.[10], showcases the TRKA inhibitory activity of various pyrazolo[3,4-b]pyridine derivatives, illustrating the impact of modifying the coupled aryl group.
| Compound ID | R Group (Coupled Moiety) | TRKA IC₅₀ (nM) |
| C03 | 3-Morpholinobenzyl | 56 |
| C09 | 3-(4-Methylpiperazin-1-yl)benzyl | 57 |
| C10 | 3-(Piperidin-1-yl)benzyl | 26 |
| A01 | Benzyl | 293 |
Data is representative of the class of compounds and adapted from reference[10].
Section 3: Alternative Application: Buchwald-Hartwig Amination
While Suzuki coupling is paramount for C-C bond formation, the synthesis of many kinase inhibitors requires the formation of a key C-N bond. The Buchwald-Hartwig amination is the preeminent method for this transformation, coupling an aryl halide with an amine.[12]
General workflow for Buchwald-Hartwig amination.
Protocol 4: Synthesis of an Amino-Pyrazolopyridine Derivative
This protocol provides a method for coupling 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine with a representative amine, demonstrating an alternative route to functionalized pyrazolopyridines.
-
Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands like Xantphos or BINAP being highly effective.[13]
-
Materials:
-
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Piperidine (or other primary/secondary amine) (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene, followed by 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine and then piperidine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-methyl-5-(piperidin-1-yl)-2H-pyrazolo[3,4-b]pyridine.
-
-
Self-Validation: Successful C-N bond formation will be confirmed by NMR and MS analysis. The disappearance of the starting aryl bromide and the appearance of signals corresponding to the piperidine moiety integrated with the pyrazolopyridine core are key indicators.
References
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1354-1368. Available from: [Link]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. . Available from: [Link]
-
Request PDF on ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. Available from: [Link]
-
Zhao, Z., Li, Y., Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Available from: [Link]
-
Lee, J. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available from: [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [SyntheticPage 602]. Available from: [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Buchwald, S. L., & Bolshan, Y. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
Gulevskaya, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available from: [Link]
-
Denmark, S. E., & Regens, C. S. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available from: [Link]
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- 2. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound PINACOL ESTER(1809889-70-0) 1H NMR [m.chemicalbook.com]
- 4. 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine [myskinrecipes.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound PINACOL ESTER | 1809889-70-0 [chemicalbook.com]
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- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
preventing protodeboronation of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
Welcome to the technical support hub for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows, particularly in metal-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth, field-tested insights to help you anticipate and overcome common challenges, with a primary focus on mitigating protodeboronation.
Introduction: The Challenge of Protodeboronation
Protodeboronation is the undesired cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This side reaction is a frequent cause of reduced yields and purification difficulties in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like this compound, can be particularly susceptible.[1][3] The pyrazolo[3,4-b]pyridine core is a valuable scaffold in medicinal chemistry, making the mastery of its coupling reactions critical. This guide provides a systematic approach to troubleshooting and preventing protodeboronation.
The propensity of a given boronic acid to undergo protodeboronation is highly dependent on factors such as the reaction conditions and the electronic nature of the organic substituent.[1] For basic heteroaromatic boronic acids, the mechanism can be complex. The presence of a basic nitrogen atom can lead to the formation of zwitterionic species, especially under neutral pH conditions, which can accelerate protodeboronation through unimolecular fragmentation of the C-B bond.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product and a significant amount of 2-Methyl-2H-pyrazolo[3,4-b]pyridine. What is happening?
This is a classic sign of protodeboronation. The boronic acid is being consumed by a competing reaction with a proton source (often water) in your reaction mixture, leading to the formation of the parent heterocycle.[1][3] This process is often catalyzed by the base and palladium catalyst intended for your cross-coupling reaction.[3]
Q2: Are certain bases more likely to cause protodeboronation?
Yes, the choice of base is critical. Strong bases, particularly hydroxide bases like NaOH and KOH, can significantly accelerate protodeboronation.[4] This is due to the formation of a boronate species, which then reacts with a proton source like water.[1] Weaker bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally recommended to minimize this side reaction.[4]
Q3: How does temperature affect protodeboronation?
Higher reaction temperatures can increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[4][5] It is often beneficial to run the reaction at the lowest temperature that allows for efficient catalytic turnover. If the reaction is sluggish, consider using a more active catalyst/ligand system rather than simply increasing the temperature.[4]
Q4: Can the solvent system influence the extent of protodeboronation?
Absolutely. The presence of water, a proton source, is a key factor in protodeboronation.[6] While many Suzuki couplings require some water for the catalytic cycle, excessive amounts should be avoided. Using anhydrous solvents and ensuring all glassware is thoroughly dried can be beneficial.[4] In some cases, a mixed solvent system, such as isopropanol and water, can improve the stability of the boronic acid.[7]
Q5: My boronic acid seems to be degrading even before I start the reaction. How should I handle and store it?
This compound should be stored in a cool, dry place, preferably under an inert atmosphere. Boronic acids can be sensitive to air and moisture, leading to oxidation and the formation of boroxines (cyclic trimers), which can complicate stoichiometry.[3] For long-term storage, refrigeration is recommended.
Troubleshooting Guide: A Systematic Approach
When faced with significant protodeboronation, a systematic optimization of your reaction conditions is necessary. The following guide provides a logical workflow to identify and solve the root cause of the issue.
Caption: A systematic workflow for troubleshooting protodeboronation.
Advanced Protocols for Preventing Protodeboronation
For particularly challenging substrates where standard optimizations are insufficient, more advanced strategies may be required.
The "Slow Release" Strategy: Using Boronic Acid Derivatives
One of the most effective methods to combat protodeboronation is to use a derivative of the boronic acid that slowly releases the active species into the reaction mixture.[1][8] This keeps the concentration of the vulnerable free boronic acid low at any given time, favoring the desired cross-coupling over degradation.[1][9]
Recommended Derivatives:
-
MIDA Boronate Esters: These are highly stable and can be used in a "slow release" strategy where the reaction conditions are optimized for a gradual hydrolysis to the boronic acid.[1]
-
Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborate salts often exhibit greater stability than their corresponding boronic acids and can be used in Suzuki-Miyaura couplings.[10]
Experimental Protocol: Conversion to and Coupling of a MIDA Boronate Ester
-
Esterification:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.1 equiv) in DMSO.
-
Heat the mixture at 80-100 °C for 1-2 hours, monitoring by LC-MS for the disappearance of the starting boronic acid.
-
Remove the solvent under high vacuum to yield the crude MIDA boronate, which can often be used without further purification.
-
-
Suzuki-Miyaura Coupling with Slow Release:
-
To a solution of your aryl halide (1.0 equiv) and the MIDA boronate (1.2 equiv) in a suitable solvent (e.g., dioxane/water 10:1), add your palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%).
-
Add a mild base such as K₃PO₄ (3.0 equiv).
-
Heat the reaction to 80-100 °C and monitor progress. The slow hydrolysis of the MIDA ester will release the boronic acid for the coupling reaction.
-
Catalyst and Ligand Optimization
If the rate of the Suzuki-Miyaura coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period.[4] Accelerating the productive catalytic cycle is therefore a key strategy.
-
Use of Pre-catalysts: Modern palladium pre-catalysts are designed to rapidly generate the active Pd(0) species under mild conditions.[9] This can be crucial when working with unstable boronic acids, as the catalytic cycle can begin before significant protodeboronation occurs.[9]
-
Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) are known to promote efficient oxidative addition and reductive elimination, speeding up the overall catalytic cycle and outcompeting the protodeboronation pathway.[4][9]
Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the rate of protodeboronation versus the desired Suzuki-Miyaura coupling.
| Parameter | Condition Favoring Protodeboronation | Recommended Condition for Suzuki Coupling | Rationale |
| Base | Strong, hydroxide bases (NaOH, KOH) | Weaker, non-hydroxide bases (K₃PO₄, Cs₂CO₃, K₂CO₃) | Minimizes the formation of the reactive boronate anion.[1][4] |
| Temperature | High (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Reduces the rate of the undesired side reaction.[4] |
| Water Content | High/Excessive | Anhydrous or minimal water | Water is the primary proton source for protodeboronation.[4][6] |
| Catalyst Activity | Low/Slow | High/Fast (e.g., using pre-catalysts and active ligands) | A faster productive reaction outcompetes the degradation pathway.[9] |
Mechanistic Insight: The Protodeboronation Pathway
Understanding the mechanism of protodeboronation is key to preventing it. For basic heteroaromatic boronic acids, the process is often pH-dependent.
Caption: Competing pathways: Suzuki coupling vs. base-catalyzed protodeboronation.
As illustrated, the boronic acid (Ar-B(OH)₂) is at a critical juncture. In the presence of the palladium complex, it can undergo transmetalation, leading to the desired product. However, in the presence of a base and a proton source, it can be diverted down the protodeboronation pathway, leading to the undesired byproduct.[1][5] The strategies outlined in this guide are all designed to favor the kinetics of the desired pathway over the undesired one.
By carefully considering these factors and applying the systematic troubleshooting approach, you can significantly improve the success rate of your coupling reactions with this compound.
References
-
Protodeboronation - Wikipedia . Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications . ACS Publications. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate . ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH . National Institutes of Health. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH . National Institutes of Health. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate . ResearchGate. [Link]
-
ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS - ResearchGate . ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate . ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling reaction. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
I. Foundational Principles: The "Why" Behind Your Choices
Before delving into troubleshooting, it's crucial to understand the fundamental roles of the base and solvent in the Suzuki-Miyaura catalytic cycle. This knowledge empowers you to make informed decisions during reaction optimization.
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling, and how does it influence the reaction with a heteroaromatic boronic acid like mine?
The base is a critical component of the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step.[1][2][3] There are two widely accepted mechanisms for how the base activates the boronic acid:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][4][5] This increased nucleophilicity accelerates the transfer of the organic group from boron to the palladium center.[5][6]
-
The Palladium-Hydroxide Pathway: Alternatively, the base can react with the palladium(II)-halide complex to generate a palladium(II)-hydroxide species. This intermediate then reacts with the neutral boronic acid.[2]
For nitrogen-containing heteroaromatic boronic acids, such as this compound, the choice of base is particularly delicate. The Lewis basic nitrogen atoms in the ring system can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[7][8] Therefore, the base must be strong enough to promote the formation of the boronate complex but not so strong as to cause unwanted side reactions or interact unfavorably with the heterocyclic substrate.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Q2: How does the choice of solvent impact the coupling of a polar, heteroaromatic substrate?
The solvent system plays a multifaceted role in the Suzuki-Miyaura coupling by:
-
Solubilizing Reactants: All components of the reaction, including the polar boronic acid, the organic halide, the palladium catalyst, and the base, must be sufficiently soluble for the reaction to proceed efficiently.[7] For polar substrates like this compound, solvent mixtures, often including water, are employed to ensure all components are in solution.
-
Influencing Base Strength and Solubility: The solvent can affect the basicity and solubility of the chosen base. For instance, some inorganic bases are more soluble in aqueous mixtures.
-
Stabilizing Catalytic Intermediates: The polarity of the solvent can influence the stability of the various palladium intermediates in the catalytic cycle.
-
Potential for Side Reactions: Ethereal solvents like THF can form peroxides, which can lead to oxidative degradation of the boronic acid.[9] It is crucial to use high-purity, degassed solvents to minimize these and other side reactions.[10][11]
Commonly used solvents for coupling heteroaromatic systems include mixtures of aprotic organic solvents with water, such as 1,4-dioxane/water, THF/water, or toluene/ethanol/water.[11][12][13] Anhydrous conditions with specific bases can also be effective, particularly when dealing with substrates prone to protodeboronation.[7]
II. Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Q3: I am observing very low to no product formation. What are the most likely causes and how can I troubleshoot this?
Low or no yield is a common issue that can stem from several factors.[14][15] A systematic approach to troubleshooting is key.
Possible Causes & Solutions:
-
Ineffective Base: The chosen base may not be optimal for activating your specific boronic acid.
-
Poor Reagent Quality or Degradation:
-
Action: Ensure the purity of your this compound and the coupling partner. Boronic acids can degrade over time. Also, confirm the activity of your palladium catalyst.
-
-
Inadequate Degassing: Oxygen can lead to the oxidation of the palladium catalyst and homocoupling of the boronic acid.
-
Catalyst Inhibition: The nitrogen atoms in your pyrazolopyridine substrate may be inhibiting the palladium catalyst.[12][17]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
dealing with low yields in 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid couplings
Technical Support Center: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding its use in cross-coupling reactions. Low yields in these couplings can be a significant bottleneck, and this resource aims to provide logical, scientifically-grounded solutions to overcome these challenges.
Troubleshooting Guide: Addressing Low Yields
Low yields in Suzuki-Miyaura couplings involving this compound are a common yet surmountable issue. The unique electronic properties of the pyrazolopyridine scaffold can present challenges not typically encountered with simpler aryl boronic acids. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Q1: My reaction is sluggish, showing low conversion of starting materials. What are the likely causes and how can I improve the reaction rate?
Low conversion is often a multifaceted problem stemming from suboptimal catalyst activity, inefficient transmetalation, or poor reagent quality.
Possible Causes & Recommended Solutions:
-
Insufficient Catalyst Activity: The palladium catalyst may not be in its active Pd(0) state, or it may be deactivated.[1]
-
Solution 1: Catalyst Choice & Activation. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions facilitate reduction to the active Pd(0) species.[1][2] Often, phosphine ligands can act as reductants.[2] For more reliable results, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or advanced precatalysts that generate the active species more readily.[1][3]
-
Solution 2: Rigorous Inert Conditions. Oxygen can irreversibly oxidize the active Pd(0) catalyst.[4] Ensure your reaction setup is thoroughly degassed. Standard practice involves at least three cycles of evacuating the reaction vessel and backfilling with an inert gas like argon or nitrogen.[4][5] Solvents should also be degassed by sparging with inert gas or through freeze-pump-thaw cycles.[6]
-
-
Inefficient Oxidative Addition: The bond between the aryl halide and the carbon atom may be too strong for the palladium catalyst to break efficiently.
-
Solution: Ligand Selection. For challenging couplings, especially with aryl chlorides, standard ligands like PPh₃ may be insufficient. Employing more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition step.[1][3][7][8] These ligands increase the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[7]
-
-
Slow Transmetalation: The transfer of the pyrazolopyridine group from boron to palladium is a critical, and often rate-limiting, step. The electron-deficient nature of the pyrazolopyridine ring can make this step particularly challenging.[9]
-
Solution 1: Base Selection. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][8][10] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] The choice of base can be critical, and screening different options is often necessary.
-
Solution 2: Solvent System. The solubility of the base and the boronate species is key. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with a small amount of water can improve the solubility of inorganic bases and facilitate the formation of the active boronate.[1][2][5]
-
-
Impure Reagents: Trace impurities in starting materials, solvents, or bases can poison the catalyst and halt the reaction.[3]
Caption: A logical workflow for diagnosing and solving low reaction conversion.
Q2: I'm observing significant formation of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is this side reaction and how can I prevent it?
This is a classic case of protodeboronation , a major competing pathway in Suzuki couplings, especially with heteroaromatic boronic acids.[9][11] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without forming the desired product.
Primary Causes of Protodeboronation:
-
Harsh Basic Conditions: While a base is necessary, strong bases in aqueous media can accelerate the cleavage of the C-B bond.[1]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including protodeboronation.[1][12]
-
Instability of the Heteroaryl Boronic Acid: The electronic nature of the 2-Methyl-2H-pyrazolo[3,4-b]pyridine ring makes it susceptible to this side reaction.[9][13]
Strategies to Minimize Protodeboronation:
| Strategy | Mechanism of Action | Recommended Implementation |
| Use Milder Bases | Reduces the rate of base-mediated C-B bond cleavage. | Switch from strong bases like K₃PO₄ or Cs₂CO₃ to milder options like KF or K₂CO₃.[1][8] |
| Protect the Boronic Acid | Increases stability and resistance to protodeboronation by masking the reactive boronic acid moiety.[1][11] | Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[1][14] These derivatives often provide a slow release of the boronic acid under the reaction conditions, keeping its ambient concentration low.[4][11] |
| Employ Anhydrous Conditions | Removes water, a common proton source for the side reaction. | Use a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) in a dry solvent like DME.[1][15] |
| Lower Reaction Temperature | Decreases the kinetic rate of protodeboronation relative to the desired coupling. | Run the reaction at the lowest temperature that still provides a reasonable rate of product formation (e.g., 60-80 °C).[1][4][13] |
digraph "Reaction_Pathways" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Pyrazolopyridine-B(OH)2\n+ Aryl-Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0)L_n Catalyst\n+ Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Desired C-C Coupling Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deboronation [label="Protodeboronation Byproduct", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proton [label="Proton Source\n(e.g., H2O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Catalyst [label="Reaction Mixture"]; Catalyst -> Coupling [label="Suzuki Cycle", color="#34A853"]; Catalyst -> Deboronation [label="Side Reaction", color="#EA4335", style=dashed]; Proton -> Deboronation [label="Initiates", color="#EA4335", style=dashed]; }
Caption: Competing pathways for the boronic acid starting material.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions? A: A robust starting point for screening is crucial. Based on literature for similar heteroaryl systems, the following conditions are recommended:
-
Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like XPhos (4-6 mol%).[3][13]
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio).[1][13]
-
Reagent Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents).[1][5]
Q: My crude product shows multiple spots on TLC, including a nonpolar one. What could this be? A: Besides the protodeboronation byproduct, you might be observing homocoupling of your boronic acid (forming a bipyrazolopyridine) or your aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen or certain palladium catalysts. Ensuring strictly anaerobic conditions can minimize this.[2]
Q: Is it necessary to use a glovebox for setting up these reactions? A: While a glovebox provides the ideal inert environment, it is not strictly necessary. Good Schlenk line technique is usually sufficient.[5] This involves using oven-dried glassware, ensuring all solid reagents are dry, and using proper evacuation/backfilling cycles to remove oxygen from the reaction vessel before adding degassed solvents and liquid reagents via syringe.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized starting point for your experiments.[1][5]
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[4][5]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
Protodeboronation - Organic Chemistry Portal. Available at: [Link]
-
Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids - ResearchGate. Available at: [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning Issues with 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with this reagent: catalyst poisoning in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Introduction: The Challenge of the Pyrazolopyridine Scaffold
This compound is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, the very features that make it medicinally interesting—the nitrogen-rich heterocyclic core—are also responsible for its primary challenge in synthesis. The lone pair electrons on the pyridine and pyrazole nitrogen atoms can strongly coordinate to the palladium catalyst, leading to the formation of inactive or off-cycle catalyst species.[1][2][3][4][5] This phenomenon, known as catalyst poisoning, can manifest as low yields, stalled reactions, and inconsistent outcomes.
This guide provides a structured approach to diagnosing, mitigating, and preventing these issues.
Part 1: Troubleshooting Guide for Common Experimental Issues
This section is organized by the symptoms you are most likely to observe in your laboratory experiments.
Symptom 1: Low or No Product Yield
Your reaction runs to completion (starting material is consumed), but the yield of the desired coupled product is significantly lower than expected, with the formation of side products.
| Potential Cause | Diagnostic Steps | Recommended Solutions |
| Homocoupling of Boronic Acid | Analyze the crude reaction mixture by LC-MS or ¹H NMR. Look for a symmetrical biaryl product derived from the boronic acid (dimer). | 1. Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[6][7][8] Oxygen can promote Pd(II) mediated homocoupling. 2. Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[6][7][8] 3. Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway. |
| Protodeboronation | Check for the presence of 2-methyl-2H-pyrazolo[3,4-b]pyridine (the parent heterocycle without the boronic acid group) in your crude mixture via LC-MS. | 1. Base Selection: This is often base-mediated. If using a strong aqueous base (e.g., NaOH, KOH), consider switching to a milder, non-aqueous base like K₃PO₄ or Cs₂CO₃.[9] 2. Solvent System: Ensure your solvent system is appropriate. A biphasic system (e.g., dioxane/water) can sometimes be beneficial, but excessive water can promote protodeboronation.[9] 3. Temperature Control: Avoid unnecessarily high temperatures, which can accelerate this side reaction. |
| Catalyst Inhibition by Product | Monitor the reaction kinetics. If the reaction starts well but slows down and stalls as the product concentration increases, product inhibition may be occurring. | 1. Ligand Choice: Switch to a more electron-rich and sterically bulky ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos). These can promote the reductive elimination step, releasing the product from the catalyst and preventing the formation of stable, inhibitory product-catalyst complexes.[9] 2. Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the buildup of inhibited species. |
Symptom 2: Reaction Stalls or Fails to Initiate
The reaction shows little to no conversion of starting materials, even after extended reaction times or heating.
| Potential Cause | Diagnostic Steps | Recommended Solutions |
| Direct Catalyst Poisoning by Substrate | This is the most common issue. The nitrogen atoms of the pyrazolopyridine are directly coordinating to the Pd center. | 1. Use of Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands bind strongly to the palladium, sterically shielding it and making it less susceptible to coordination by the substrate's nitrogen atoms.[5][9] 2. Pre-catalyst Selection: Use modern palladium pre-catalysts (e.g., XPhos Pd G3). These are designed to generate the active Pd(0) species cleanly and efficiently, which can be critical when working with challenging substrates.[2][3][4] 3. Change Catalyst Source: If using Pd(OAc)₂, which can be sensitive, try a Pd(0) source like Pd₂(dba)₃. |
| Impurity-Driven Poisoning | The boronic acid reagent may contain impurities from its synthesis that are potent catalyst poisons (e.g., residual halides, inorganic salts, or unreacted starting materials).[10] | 1. Purity Analysis: Before use, analyze your boronic acid by ¹H NMR and LC-MS to check for impurities. 2. Purification: If impurities are detected, purify the boronic acid. See the Key Experimental Protocols section below for a detailed purification procedure. The use of high-purity reagents is critical for success.[10] |
| Poor Reagent/Solvent Quality | Solvents may contain water or peroxides. Bases may be of low quality or have absorbed atmospheric CO₂ and water. | 1. Use High-Purity Reagents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure bases are freshly purchased or have been stored properly in a desiccator. 2. Degassing: Always degas solvents and the reaction mixture to remove oxygen, which can lead to the formation of inactive palladium oxides.[9] |
Part 2: Visualizing the Problem and Solution
A clear understanding of the mechanisms and troubleshooting pathways is essential for success.
Mechanism of Catalyst Poisoning
The diagram below illustrates how the nitrogen atoms in the pyrazolopyridine ring can bind to the palladium catalyst, taking it out of the desired catalytic cycle.
Caption: The Suzuki cycle and the off-cycle poisoning pathway.
Troubleshooting Flowchart
Use this flowchart to systematically diagnose issues with your reaction.
Caption: A step-by-step diagnostic workflow for troubleshooting.
Part 3: Key Experimental Protocols
Adherence to validated protocols is critical for overcoming catalyst poisoning.
Protocol 3.1: Purification of this compound
Impurities are a major, often overlooked, source of catalyst deactivation.[10] This acid/base extraction protocol is effective for removing many common non-acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
Procedure:
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH (aq). The boronic acid, being acidic, will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.[11][12] Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all the aqueous extracts. Perform a back-extraction with fresh ethyl acetate to remove any remaining organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M HCl until the pH is ~2-3. The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water, followed by a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified boronic acid under high vacuum.
-
Validation: Confirm the purity of the final product using ¹H NMR and LC-MS before use in your coupling reaction.
Protocol 3.2: General Suzuki-Miyaura Coupling with a Poison-Resistant Catalyst System
This protocol incorporates best practices to mitigate catalyst poisoning when using this compound.
Materials:
-
Purified this compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture)
Procedure:
-
Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, the purified boronic acid, and the anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition & Degassing: Add the anhydrous solvent(s) via syringe. Sparge the resulting slurry with the inert gas for 15-20 minutes to thoroughly degas the mixture.
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium pre-catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: I tried switching to a bulky ligand, but my reaction is still sluggish. What else can I do?
-
A1: First, re-verify the purity of your boronic acid as outlined in Protocol 3.1. Even small amounts of impurities can be detrimental. Second, consider the base. K₃PO₄ is generally a good choice for these systems.[13] Ensure it is anhydrous and finely powdered. Finally, investigate the solvent. While dioxane is common, sometimes a switch to a different solvent like t-BuOH or a toluene/water mixture can have a dramatic effect on reaction rate and efficiency.
-
-
Q2: Can I use a boronate ester (e.g., pinacol ester) instead of the boronic acid to avoid issues?
-
A2: Yes, using the corresponding boronate ester can sometimes be advantageous. Boronate esters are often more stable and less prone to protodeboronation and homocoupling. However, they can be less reactive, potentially requiring higher temperatures or longer reaction times. The fundamental issue of nitrogen coordination to the catalyst can still persist.
-
-
Q3: My boronic acid seems to be decomposing on the silica gel column during purification. Are there alternative methods?
-
A3: Yes, purifying boronic acids on silica can be challenging.[14][15] If you observe decomposition, consider the acid/base workup described in Protocol 3.1. Another common method is recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).[14][16] For very difficult cases, forming a reversible adduct with diethanolamine can allow for purification by crystallization, followed by release of the pure boronic acid.[15][16]
-
-
Q4: Is it possible that the methyl group on the pyrazole ring is causing steric hindrance?
-
A4: While steric effects are always a consideration in catalysis, the primary issue with this substrate class is electronic: the strong coordination of the nitrogen lone pairs to the palladium catalyst. The methyl group is unlikely to be the main source of difficulty compared to the potent poisoning effect of the heterocyclic nitrogens.[2][3][4]
-
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Ningbo Inno Pharmchem Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgtupkBIgB3hWKYn4Qvl5oGFy1QJSIDHpBt2wGxQDD0fNNOL25wO7zEYPP_H3QE7UANM30Yyuwd-gCpJJiuAZEFuHP8Y1EE7Xofdi0xFzorzqqUm371slHoQajrA5a9CeOUhn7ABVS-j79t0VdC2ABcOapX0rW1TgSTUySvsj9PzGJqQiEqy1DuZlbg7Fsl6ZullWzxHO7]
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjThsnY93wJv4qchnZciviFNAjTr-Js-X1rkd15698dLzW6bSZ2K3uKWca20aIHhRLKgI_JY2dG-LKMccJhGYeiHoufnPhIsrYtOUaABOup3MtO67uFu1_4SrTFhIaxdV_Gy72OxLaFoDtlbrS9H84Jx7Mz4M_HbTX8IevQ5gbCZt6APEFnJjjJG1pKowT6T2xm8lwNh-CC5gQg34NVSpIywL6AosPTIloejFtfA==]
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-br_Q7FTXlpVeHQkKm2LreBWBgbvWIZ9cZUzCouBJ7sH-SDC3we15LwhJ284Nz49PgTlAY0YLWJ_K7y8jRIstcPrxsSecQe1X3oCTxMnQ-zgSE7HFKK--t-rGZlFAdAauCDbZMNqjGC-rhwCWbCnQIxi1258Yky4bAHDT-yCfiZVao4HGR-HJ-kXC0G7kqhyMIgev7U9XRchFstVTLPI1e3T9JT5105gNXiEb_73nTQozlhP5Yx9CsNNs1ewW2C4=]
- How to purify boronic acids/boronate esters? ResearchGate. [URL: https://www.researchgate.
- Purification of boronic acids? Reddit r/chemistry. [URL: https://www.reddit.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op050017r]
- Process for purification of boronic acid and its derivatives. Google Patents. [URL: https://patents.google.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [URL: https://www.researchgate.
- How Can You Prevent Catalyst Poisoning? Chemistry For Everyone (YouTube). [URL: https://www.youtube.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [URL: https://www.researchgate.net/figure/The-Generality-of-Impurity-Controlled-Suzuki-Miyaura-Coupling-Reaction-Effect-of-Aryl_fig5_380064115]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884630/]
- HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/17s1x4u/help_purifying_boronic_acids_sucks/]
- How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [URL: https://www.hidenanalytical.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/op050017r]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/abstracts/lit2/128.shtm]
- Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1516]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/89461]
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki-Miyaura-cross-coupling-of-unprotected%2C-scope-D%C3%BCfert-Buchwald/4b901b0f5885c490a6e0210215099391d4e6d425]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja406431g]
- Can I remove boronic acid using Work up process? ResearchGate. [URL: https://www.researchgate.net/post/Can_I_remove_boronic_acid_using_Work_up_process]
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Kinetics for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
Welcome to the technical support center for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions. The unique electronic properties of the pyrazolopyridine scaffold present specific challenges that can impact reaction efficiency. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you improve reaction kinetics, maximize yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is consistently slow or results in a low yield. What are the primary factors I should investigate?
A1: Low efficiency in coupling reactions with this substrate typically stems from a combination of factors inherent to its heteroaromatic structure. The primary culprits are:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your starting material without forming the desired product.[1][2] Heteroaromatic boronic acids, especially those containing Lewis basic nitrogen atoms, are particularly susceptible to this pathway, which is often promoted by aqueous basic conditions.[3][4]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down or even halting the catalytic cycle.[3][4]
-
Boronic Acid Instability: Like many boronic acids, this compound can be unstable under certain conditions or during long-term storage. It can dehydrate to form a cyclic trimer known as a boroxine, which often has different solubility and reactivity profiles.[5] It is also susceptible to oxidative degradation.[6][7]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. A set of conditions that works well for simple aryl boronic acids may be entirely unsuitable for this more complex heterocyclic substrate.[8][9]
Q2: Why is protodeboronation such a significant issue with this specific boronic acid, and how can I detect it?
A2: Protodeboronation is the protonolysis of the carbon-boron bond.[1] The pyrazolopyridine ring system is relatively electron-deficient, which can weaken the C-B bond and make it more susceptible to cleavage. The reaction is catalyzed by both acid and, more relevant to Suzuki coupling, base.[2] The presence of water in the reaction mixture provides the necessary proton source for this undesired reaction.[8]
You can detect protodeboronation by carefully analyzing the crude reaction mixture using LC-MS or ¹H NMR. You will observe the formation of 2-methyl-2H-pyrazolo[3,4-b]pyridine as a byproduct, which has a molecular weight corresponding to the starting boronic acid minus the B(OH)₂ group plus a hydrogen atom.
Q3: How can I assess the purity and stability of my this compound starting material?
A3: The quality of your starting material is paramount. Before starting a reaction, you should:
-
Check for Anhydrides (Boroxines): Use ¹H NMR to check for the presence of broad peaks or complex multiplets that may indicate the formation of boroxines. While boroxines can be active in Suzuki couplings, their presence indicates that the material has been exposed to dehydrating conditions and its effective molecular weight has changed.
-
Assess Purity: Use LC-MS to check for the presence of the corresponding protodeboronated compound or other impurities.
-
Storage: Store the boronic acid in a desiccator, under an inert atmosphere if possible, and at a low temperature to minimize degradation over time.
Q4: Is it better to use the boronic acid directly, or should I convert it to a more stable derivative like a pinacol ester or a trifluoroborate salt?
A4: For challenging substrates like this one, using a more stable derivative is often a highly effective strategy. This falls under the "slow-release" approach, where the active boronic acid is generated in situ at a low concentration, minimizing its exposure to conditions that cause degradation.[1][10]
-
Pinacol Esters: These are significantly more stable towards protodeboronation and are less prone to forming boroxines.[2] They can be easily prepared and purified.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are compatible with chromatography.[11] They release the boronic acid slowly under basic aqueous conditions.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are easy to handle and weigh accurately. They are also less prone to protodeboronation.
The choice depends on your specific synthetic route and tolerance for an extra synthetic step. For difficult couplings where protodeboronation is a major issue, the investment in preparing one of these derivatives is often worthwhile.
Troubleshooting Guide: From Low Conversion to Product Purity
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low to No Conversion of Starting Materials
Your reaction stalls, leaving large amounts of unreacted aryl halide and boronic acid.
The efficiency of the Suzuki-Miyaura reaction is critically dependent on the palladium catalyst and its associated ligand. The ligand stabilizes the palladium center and modulates its reactivity.[12] For challenging heteroaromatic couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient.[13]
-
Solution:
-
Switch to Modern Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[8][14] These ligands are known to accelerate both the oxidative addition and reductive elimination steps, which are often rate-limiting.[5]
-
Use Air-Stable Pre-catalysts: Instead of using Pd(OAc)₂ or Pd₂(dba)₃ which require in-situ reduction, consider using well-defined, air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3). These ensure a reliable generation of the active Pd(0) species.[8]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[8][15] Ensure your reaction vessel and solvents are thoroughly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
The base is not just an additive; it is essential for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[16][17] The solvent influences the solubility of all components and the efficacy of the base.
-
Solution:
-
Screen Bases: A common starting point is K₂CO₃ or Cs₂CO₃. However, for difficult couplings, K₃PO₄ is often more effective.[15] Milder bases like KF can sometimes be beneficial, especially if protodeboronation is a concern.[15]
-
Optimize Solvent System: Anhydrous solvents like 1,4-dioxane, toluene, or DMF are commonly used. Often, a small amount of water is required to solubilize the base and facilitate the formation of the active boronate species.[18][19] A systematic screening of solvent/water ratios (e.g., dioxane/H₂O 10:1) is recommended.
-
Ensure Vigorous Stirring: In biphasic systems (organic solvent + aqueous base), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[8]
-
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation 1 (Robust) | Recommendation 2 (Milder) | Rationale |
|---|---|---|---|
| Aryl Halide | Aryl Bromide or Iodide | Aryl Bromide or Triflate | Aryl chlorides are less reactive and require more specialized conditions.[5][13] |
| Boronic Acid | 1.2 - 1.5 equivalents | 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Pd Catalyst | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2 mol%) | Pre-catalysts offer reliability; Pd(OAc)₂ is a common, cheaper alternative.[8] |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligands are essential for heteroaryl couplings.[14] |
| Base | K₃PO₄ (2-3 equivalents) | Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong, effective base; Cs₂CO₃ is also highly effective and often more soluble.[4][15] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | Dioxane is a common and effective solvent; Toluene can be used for higher temperatures.[18] |
| Temperature | 80 - 110 °C | 80 - 100 °C | Higher temperatures often improve reaction rates, but can also increase side reactions. |
Problem 2: Significant Protodeboronation is Observed
The primary byproduct is 2-methyl-2H-pyrazolo[3,4-b]pyridine, leading to low yield of the desired product.
Water is the primary proton source for this side reaction.[8] While some water can be beneficial for the catalytic cycle, too much will accelerate protodeboronation.
-
Solution:
-
Use Anhydrous Conditions: Switch to a strictly anhydrous solvent and use a non-aqueous soluble base like potassium tert-butoxide (KOtBu) or a finely powdered, anhydrous inorganic base (e.g., flame-dried K₃PO₄). This is one of the most effective ways to suppress protodeboronation.[3]
-
Convert to a Stable Derivative: As mentioned in the FAQ, convert the boronic acid to its pinacol ester, MIDA boronate, or trifluoroborate salt.[1][11] This "slow-release" strategy keeps the concentration of the vulnerable free boronic acid low throughout the reaction.[10]
-
Strong bases and prolonged heating can exacerbate protodeboronation.[2]
-
Solution:
-
Use a Milder Base: Consider switching from K₃PO₄ to a weaker base like K₂CO₃ or KF.[15] Fluoride ions have been shown to be particularly effective in some Suzuki couplings.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times at high temperatures.
-
Problem 3: Difficulty in Product Isolation and Purification
The crude product is a complex mixture, and the desired compound is difficult to separate from byproducts or starting materials.
Unreacted boronic acid, boroxines, or homocoupled byproducts can complicate purification.
-
Solution:
-
Aqueous Wash: During workup, a wash with a mild aqueous base (e.g., NaHCO₃) can help remove unreacted acidic boronic acid.
-
Diethanolamine Adduct Formation: Unreacted boronic acid can be selectively removed from the crude product mixture by forming a crystalline diethanolamine adduct, which can often be filtered off.[20][21]
-
Sorbitol Extraction: An extraction with an aqueous sorbitol solution can selectively pull the boronic acid into the aqueous layer.[21]
-
Chromatography: If column chromatography is necessary, consider using a modified stationary phase or a gradient elution system. Sometimes, adding a small amount of a modifier like triethylamine to the eluent can improve separation for basic compounds.[22]
-
Residual palladium can contaminate the final product, which is unacceptable for pharmaceutical applications.
-
Solution:
-
Palladium Scavengers: After the reaction is complete, the crude product can be treated with a palladium scavenger. These are typically functionalized silica gels or polymers with thiol or other coordinating groups that bind tightly to residual palladium, allowing it to be removed by filtration.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively remove palladium residues.
-
Visualized Workflows and Mechanisms
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Caption: The catalytic cycle highlighting key steps and common failure modes.
Caption: A logical guide for diagnosing and solving common reaction failures.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
-
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (e.g., 2 mL dioxane, 0.2 mL water).
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation of the Pinacol Ester Derivative
Converting the boronic acid to its more stable pinacol ester can significantly improve reaction outcomes.
-
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the boronic acid in toluene in a round-bottom flask.
-
Add pinacol (1.1 equiv) to the solution.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction after drying under high vacuum. If necessary, it can be purified by recrystallization or chromatography.
-
References
- Liu, W. R., & Yu, J. Q. (2011). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
- Reddy, K. S., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry.
- Xu, L., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Zhang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
- Fu, G. C., et al. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
- Moran, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
- Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
- Dreher, S. D., et al. (2016).
- Petra, U., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]
- Raines, R. T., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Raines, R. T., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts.
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
WIPO Patentscope. (2005). WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
- Martínez, A., et al. (2021).
- Pescarmona, P. P., et al. (2018). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Reaction Chemistry & Engineering.
Sources
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- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
effect of temperature on 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid stability
Welcome to the technical support resource for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid (Product ID: AG01JPF5, CAS: 2304634-03-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and stability of this versatile reagent. We will delve into the critical factor of temperature and its impact on the integrity of the compound, providing both theoretical understanding and practical, field-proven methodologies for stability assessment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, it is imperative to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] Boronic acids, in general, are susceptible to degradation over time, and some heteroaromatic boronic acids have demonstrated limited shelf stability under aerobic conditions.[2] Cool, dry, and inert conditions are paramount to minimize degradation.
Q2: I left the vial on the benchtop at room temperature for a few hours. Is the compound still viable?
A2: While short-term exposure to ambient temperature is generally not catastrophic for arylboronic acids, it is not ideal. The primary concern with elevated temperatures is the initiation of dehydration, leading to the formation of boroxines (cyclic anhydrides).[2][3][4] This process is reversible upon the addition of water, but repeated or prolonged exposure can lead to irreversible decomposition. For critical applications, we recommend performing a quality control check (e.g., NMR or LC-MS) if the compound has been exposed to temperatures outside the recommended range for an extended period.
Q3: What are the visible signs of degradation in this compound?
A3: Most boronic acids are white to off-white crystalline solids.[2] Any significant change in color (e.g., to yellow or brown) or a change in physical state (e.g., becoming gummy or oily) can be an indicator of degradation. However, the absence of these signs does not guarantee purity. The formation of boroxine anhydrides may not result in a visible change but can affect the stoichiometry of your reactions.[2] Analytical validation is always the most reliable method to assess purity.
Q4: Can I dissolve the boronic acid in a solvent for storage?
A4: We strongly advise against storing boronic acids in solution for extended periods. The stability of boronic acids can be compromised in solution, with the rate and pathway of degradation being highly dependent on the solvent, pH, and temperature. If you must prepare a stock solution, it should be used as fresh as possible. For short-term storage of a solution, ensure it is kept at a low temperature (2-8°C) and protected from light and air.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during experiments involving this compound, with a focus on temperature-related problems.
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling reaction | 1. Degradation of Boronic Acid: The compound may have been stored improperly at elevated temperatures, leading to decomposition. 2. Boroxine Formation: Dehydration due to heat can alter the molar mass and stoichiometry of the reagent, leading to incorrect reagent ratios in your reaction.[2][5] | 1. Verify Purity: Before use, especially if improper storage is suspected, verify the purity of the boronic acid using NMR or LC-MS. 2. Fresh Reagent: Use a fresh vial of the boronic acid stored under the recommended conditions (2-8°C). 3. Stoichiometry Adjustment: If boroxine formation is suspected, consider that three molecules of the boronic acid will have condensed to form the trimer with the loss of three water molecules. This will affect the required mass for a given molar quantity. |
| Inconsistent reaction outcomes | Variable Reagent Quality: Fluctuations in storage temperature (e.g., repeated warming and cooling cycles) can lead to varying degrees of dehydration and degradation, resulting in inconsistent reagent quality between experiments. | 1. Aliquoting: Upon receiving, consider aliquoting the boronic acid into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is warmed to room temperature. 2. Strict Temperature Control: Maintain a strict 2-8°C storage condition for all aliquots. |
| Formation of unexpected byproducts | Thermal Decomposition: At elevated reaction temperatures, the boronic acid itself may be unstable and decompose, leading to the formation of impurities that can participate in side reactions. A common degradation pathway for arylboronic acids is protodeborylation, where the C-B bond is cleaved. | 1. Lower Reaction Temperature: If possible, explore lower reaction temperatures with a more active catalyst system or longer reaction times. 2. Thermal Stability Analysis: Conduct a thermal stability analysis (see Part 3 for protocol) to determine the decomposition temperature of the boronic acid and ensure your reaction conditions are well below this threshold. |
Part 3: Experimental Protocol for Assessing Thermal Stability
To ensure the scientific integrity of your work, it is crucial to understand the thermal limits of your reagents. This protocol provides a detailed methodology for determining the thermal stability of this compound.
Objective:
To determine the onset of thermal decomposition and identify potential degradation products of this compound under controlled heating.
Methodology:
1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the temperature at which the compound begins to lose mass (decomposition) and to identify thermal events like melting and decomposition.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into an aluminum TGA pan.
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere. The dehydration of boric acid to boron oxide generally occurs between 90°C and 400°C.[6]
-
Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.
-
Analyze the data to identify the onset temperature of decomposition.
-
2. Isothermal Stress Study with HPLC/UPLC-MS Analysis
-
Purpose: To quantify the rate of degradation at specific temperatures and identify the degradation products.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the solution into several sealed vials.
-
Place the vials in ovens or heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C, and a control at 4°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.
-
Immediately cool the vial to room temperature and analyze the sample by HPLC/UPLC-MS.
-
HPLC/UPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: UV detector at a suitable wavelength and a mass spectrometer to identify parent compound and any degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point and temperature.
-
Calculate the percentage of remaining parent compound relative to the time-zero sample.
-
Analyze the mass spectrometry data to propose structures for any new peaks that appear, which are potential degradation products.
-
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the thermal stability of this compound.
Potential Degradation Pathways
Elevated temperatures can promote several degradation pathways for boronic acids. Understanding these can aid in the interpretation of stability data.
Caption: Potential temperature-induced degradation pathways for this compound.
References
-
Boronic acid - Wikipedia. Wikipedia. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]
-
Boronic Acid-Catalysed Dehydrative Synthesis. University of Bath. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Safety Data Sheet - (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid. Angene Chemical. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Center for Biotechnology Information. [Link]
-
Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. National Center for Biotechnology Information. [Link]
-
Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Center for Biotechnology Information. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
Dehydration of Boric Acid for Thermochemical Energy Storage purpose. Scholar. [Link]
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- 5. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Technical Support Center: Ligand Selection for Challenging Couplings with 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of compounds utilizing this important heterocyclic building block. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven insights to ensure your success.
Introduction: Understanding the Challenge
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[1][2][3][4] However, the unique electronic and steric properties of certain substrates, such as this compound, can present significant challenges. This pyrazolopyridine boronic acid is an electron-rich heterocycle, which can influence the catalytic cycle in ways that are not always predictable. Furthermore, the presence of the fused ring system and the methyl group can introduce steric hindrance that may impede the desired coupling.
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios, providing you with the knowledge to optimize your reaction conditions and achieve high yields of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?
A1: Low or no yield in a Suzuki coupling with this specific boronic acid often points to one or more of the following issues:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazolopyridine ring system can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] This is a well-documented issue with nitrogen-containing heterocycles.[6]
-
Protodeboronation: Heteroaryl boronic acids, especially electron-rich ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7][8][9] This side reaction consumes your starting material and reduces the yield of the desired product.
-
Inefficient Reductive Elimination: If your coupling partner is sterically demanding, the final step of the catalytic cycle, reductive elimination, can be slow.[2][10] This can lead to the accumulation of palladium intermediates and a decrease in catalyst turnover.
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1][2] An inappropriate ligand may not be able to overcome the specific challenges posed by this pyrazolopyridine boronic acid.
Q2: What are the first-line ligands I should consider for coupling this compound?
A2: For challenging couplings involving electron-rich and potentially sterically hindered heteroaryl boronic acids, bulky and electron-rich phosphine ligands are generally the best starting point.[2][10][11] These ligands are known to promote both oxidative addition and reductive elimination.[10][11]
Here is a table of recommended starting ligands:
| Ligand Class | Specific Ligand | Key Features | When to Use |
| Biaryl Phosphines | SPhos | Highly active for a broad range of substrates, including heteroaryl chlorides.[3][12] | General starting point for a wide variety of coupling partners.[13] |
| XPhos | Excellent for sterically hindered substrates and C-N bond formation.[2][3] | When coupling with sterically demanding aryl or heteroaryl halides. | |
| RuPhos | Effective for couplings involving heteroaryl boronic acids.[8] | Particularly useful when catalyst inhibition by the heterocycle is suspected.[14] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, can be more effective than phosphines for certain substrates. | Alternative to phosphine ligands, especially when phosphine-related side reactions are observed. |
Troubleshooting Guide
Scenario 1: Low yield with a standard palladium/phosphine catalyst system.
If you are observing low yields with a common catalyst system like Pd(PPh₃)₄ or PdCl₂(dppf), it's time to move to a more specialized ligand.
Workflow for Ligand Screening:
Caption: The Suzuki-Miyaura catalytic cycle.
Bulky, electron-rich ligands stabilize the monoligated Pd(0) species, which is believed to be a key intermediate, and accelerate both the oxidative addition and reductive elimination steps. [11]
Conclusion
Successfully coupling this compound requires a thoughtful approach to ligand selection and reaction optimization. By understanding the potential challenges of catalyst inhibition, protodeboronation, and steric hindrance, researchers can systematically troubleshoot their reactions and identify the optimal conditions for their specific coupling partners. The use of modern, highly active biaryl phosphine ligands is often the key to success with this and other challenging heteroaromatic substrates.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006 , 45 (21), 3484–3488. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544-4568.
- Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand and Factors Determining the Efficacy of Biarylmonophosphine Ligands. J. Am. Chem. Soc.2002, 124 (7), 1162–1163.
- Molander, G. A.; Biolatto, B. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004, 43 (14), 1871–1876.
- Miura, M.; Nomura, M. Direct Arylation via C-H Bond Cleavage. In Cross-Coupling and Heck-Type Reactions 1; Georg Thieme Verlag: Stuttgart, Germany, 2012.
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]
- Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Reductive Elimination from Palladium(II). J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Isr. J. Chem.2010, 50 (5-6), 664–674.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Iterative Cross-Coupling of MIDA Boronates. J. Am. Chem. Soc.2009, 131 (20), 6961–6963.
- Molander, G. A.; Ellis, N. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Acc. Chem. Res.2007, 40 (4), 275–286.
- Thomas, A. A.; Wang, H.; Zompa, M. A. A General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Org. Lett.2007, 9 (1), 73–76.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of N-Methylated Pyrazolo[3,4-b]pyridine-5-Boronic Acid Isomers in Suzuki-Miyaura Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for drug design. The functionalization of this heterocycle, most powerfully achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a critical step in the synthesis of novel drug candidates.[3][4]
This guide provides an in-depth comparison of the reactivity of two key building blocks: the 1-Methyl-1H- and 2-Methyl-2H- isomers of pyrazolo[3,4-b]pyridine-5-boronic acid. While structurally similar, the seemingly minor difference in the position of the N-methyl group imparts distinct electronic and steric characteristics that significantly influence their performance in synthesis. As Senior Application Scientists, our goal is to move beyond mere protocols and elucidate the underlying chemical principles, enabling you to make informed, causality-driven decisions in your experimental design. We will dissect the factors governing their reactivity, analyze the prevalent side reactions, and provide a robust experimental framework for their empirical evaluation.
Section 1: Isomeric Structures and Their Electronic Landscape
The fundamental difference between the two isomers lies in the placement of the methyl group on the pyrazole ring, which dictates the electronic distribution across the entire bicyclic system.
Caption: The two key N-methylated isomers of pyrazolo[3,4-b]pyridine-5-boronic acid.
-
1-Methyl-1H-Isomer (CAS: 1598409-66-5): The methyl group occupies the N1 position. The lone pair of electrons on the N2 nitrogen is well-positioned to participate in the aromaticity of the pyrazole ring. This donation of electron density can influence the pyridine ring, making the C5 carbon, which is attached to the boron, more electron-rich.
-
2-Methyl-2H-Isomer (CAS: 2304634-03-3): The methyl group is at the N2 position. Here, the N1 nitrogen's lone pair contributes to the pyrazole's aromatic system. The electronic influence on the C5-boron bond will differ from the 1-methyl isomer, likely resulting in a comparatively less electron-rich C5 position.
These electronic differences are not trivial; they directly impact the two most important and often competing, reaction pathways in a Suzuki-Miyaura coupling: the desired transmetalation step and the undesired protodeboronation side reaction.
Section 2: A Mechanistic Dissection of Reactivity
To understand which isomer is better suited for a given transformation, we must analyze their predicted behavior within the context of the Suzuki-Miyaura catalytic cycle and its primary failure mode.
Caption: Competing pathways for a heteroaryl boronic acid in cross-coupling conditions.
1. The Transmetalation Step: The Key to C-C Bond Formation
Transmetalation, the transfer of the organic group from boron to the palladium center, is frequently the rate-determining step of the catalytic cycle.[5] The process is facilitated by activation of the boronic acid by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).
-
Reactivity Hypothesis: The 1-Methyl-1H-isomer , with its potentially more electron-rich C5 carbon, may form a more nucleophilic organoboronate. This could lead to a faster rate of transmetalation compared to the 2-Methyl-2H-isomer under identical conditions. However, the presence of the nearby N2 lone pair could also lead to inhibitory coordination to the palladium center, a known issue with nitrogen-rich heterocycles.[4]
2. Protodeboronation: The Critical Side Reaction
Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to a significant yield loss.[6] This side reaction is particularly problematic for electron-rich and basic heteroaromatic boronic acids.[6][7] The reaction can be catalyzed by both acid and base.[6][8] For basic heteroaromatics, the formation of zwitterionic species under neutral pH can also accelerate this undesired pathway.[6]
-
Stability Hypothesis: The very factors that might enhance the reactivity of the 1-Methyl-1H-isomer (higher electron density at C5) could also increase its susceptibility to protodeboronation. An electron-rich C-B bond is more readily cleaved by a proton source. The 2-Methyl-2H-isomer , being comparatively less electron-rich at the reaction site, may exhibit greater stability and be less prone to this decomposition pathway, potentially leading to higher overall yields despite a potentially slower reaction rate.
Section 3: Proposed Experimental Protocol for Head-to-Head Comparison
To move from hypothesis to empirical fact, a well-designed comparative experiment is essential. The following protocol is designed to be a self-validating system to determine the relative reactivity and stability of the two isomers.
Objective: To quantify the yield of the desired coupled product and the undesired protodeboronated byproduct for each isomer under standardized Suzuki-Miyaura conditions.
Materials:
-
Isomer 1: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-boronic acid
-
Isomer 2: this compound
-
Coupling Partner: 4-Bromoanisole
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Internal Standard: 1,3,5-Trimethoxybenzene
Experimental Workflow Diagram:
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Performance Analysis of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Heterocycles in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the vast commercial availability of its building blocks.[1][2] In pharmaceutical and materials science, the incorporation of heteroaromatic scaffolds is a cornerstone of molecular design, profoundly influencing a compound's pharmacological and physicochemical properties.[3][4] However, not all coupling partners are created equal. Heteroaryl boronic acids, particularly those containing nitrogen, present a unique set of challenges that can stifle the reaction's efficiency.[3]
This guide provides an in-depth, comparative analysis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid , a structurally significant building block, against a panel of other boronic acids. We will dissect the factors governing its reactivity, provide data-driven comparisons, and present robust experimental protocols to empower researchers to harness its full synthetic potential.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is an elegant, palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Understanding this mechanism is paramount to troubleshooting and optimizing reactions, especially with challenging substrates.
The cycle begins with a low-valent Pd(0) species undergoing oxidative addition into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. The crucial transmetalation step follows, where an organic group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate 'ate' complex.[5][6] Finally, reductive elimination from the Pd(II) complex forms the new carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Focus Reagent: Deconstructing this compound
The reactivity of a heteroaryl boronic acid is a delicate balance of its structural and electronic features. Let's examine our focus molecule:
-
Structure: C₇H₈BN₃O₂[7]
-
Core Scaffold: The pyrazolo[3,4-b]pyridine is a fused bicyclic system. The pyridine ring is inherently π-deficient, which can slow the crucial transmetalation step.[3]
-
Position of Boron (C5): The boronic acid moiety is on the pyridine ring. Its position is meta and para to the ring nitrogens. This is generally more favorable than the C2 or C6 positions on a simple pyridine ring, which suffer from the "2-pyridyl problem"—direct chelation of the nitrogen to the palladium center, leading to catalyst inhibition.[8][9]
-
N-Methyl Group (N2): The methyl group on the pyrazole ring serves a critical purpose. It prevents the presence of an acidic N-H proton, which in similar unprotected heterocycles (like indazoles) can interfere with the catalytic cycle.[10] This structural feature enhances its compatibility with standard Suzuki conditions.
-
Stability: Like many heteroaryl boronic acids, this reagent can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[11] The use of more stable boronic esters (e.g., pinacol esters) is a common strategy to mitigate this issue.[12][13]
Comparative Performance Analysis
To contextualize the performance of this compound, we compare it to other classes of boronic acids in a standardized coupling reaction with 4-bromoanisole. The yields presented are representative and illustrate general reactivity trends. Actual yields are highly dependent on precise reaction conditions.
Table 1: Comparative Yields in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Class / Key Feature | Catalyst / Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) | Reference(s) |
| Phenylboronic Acid | Simple Aryl (Baseline) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | >95% | [2][14] |
| 4-Methoxyphenylboronic Acid | Electron-Rich Aryl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | >95% | [14] |
| Pyridine-2-boronic acid pinacol ester | π-Deficient Heteroaryl (The "2-Pyridyl Problem") | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 40-60% | [9][13][15] |
| Pyridine-4-boronic acid | π-Deficient Heteroaryl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-90% | [10][16] |
| This compound | π-Deficient Fused Heteroaryl (Focus Reagent) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-95% | [3][10] |
| Indole-5-boronic acid | π-Rich Fused Heteroaryl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95% | [10] |
Analysis of Trends:
-
Simple and Electron-Rich Arenes: Phenylboronic acid and its electron-rich derivatives are typically excellent coupling partners, often providing near-quantitative yields with standard catalysts like Pd(PPh₃)₄.[14]
-
The "2-Pyridyl Problem": Pyridine-2-boronic acid is notoriously difficult to couple due to catalyst inhibition.[9] Even with advanced ligands, yields are often modest. Using more stable derivatives like pinacol esters is often necessary.[13]
-
Positional Effects in Pyridines: Moving the boron group away from the nitrogen, as in pyridine-4-boronic acid, significantly improves reactivity and yields by reducing catalyst inhibition.[16]
-
Performance of the Focus Reagent: this compound is expected to perform very well, with yields comparable to or exceeding that of pyridine-4-boronic acid. The fused pyrazole ring and the C5-position of the boron group mitigate the negative effects of the pyridine nitrogen. Its performance is on par with many π-rich heteroaromatics, making it a robust and reliable building block. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial for achieving high efficiency.[8][10]
Field-Proven Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃ / SPhos): This combination is highly effective for challenging heteroaryl couplings. Pd₂(dba)₃ is a stable Pd(0) source. SPhos is a bulky, electron-rich Buchwald ligand that accelerates both oxidative addition and reductive elimination, preventing catalyst deactivation.[8][17]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is highly effective in promoting the formation of the boronate 'ate' complex without causing unwanted side reactions.
-
Solvent (Dioxane/Water): This biphasic system effectively dissolves the organic substrates, the palladium complex, and the inorganic base, facilitating interaction between all components. Water is also believed to play a beneficial role in the transmetalation step.[18][19]
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%), and SPhos (0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound emerges as a highly effective and robust building block for Suzuki-Miyaura cross-coupling reactions. Its unique fused heterocyclic structure and the strategic placement of the boronic acid and N-methyl groups allow it to bypass many of the common pitfalls associated with nitrogen-containing heteroaryl boronic acids, particularly the notorious "2-pyridyl problem." While it belongs to the class of π-deficient heterocycles, its reactivity profile is excellent, often delivering high yields comparable to more reactive π-rich systems when paired with modern, rationally designed catalyst systems. This guide demonstrates that with a solid understanding of the underlying reaction mechanism and appropriate selection of reaction conditions, this compound is an invaluable tool for the synthesis of complex, high-value molecules in drug discovery and materials science.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Becica, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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P. T. D., & P. T. D. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central. [Link]
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Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. [Link]
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H. G., & H. G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Becica, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
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Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]
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Kerins, F., & O'Shea, D. F. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
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A Researcher's Guide to the Validation of Kinase Inhibition by 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of kinase inhibition by a novel class of compounds: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid derivatives. As a privileged scaffold in kinase inhibitor design, pyrazolopyridines have shown promise against a range of kinases, and the inclusion of a boronic acid moiety presents a unique chemical feature for targeted therapies.[1][2][3][4]
For the purpose of this illustrative guide, we will focus on a hypothetical derivative, herein named PZB-1 , a this compound derivative, and its validation as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type 2 diabetes, and cancer, making it a critical therapeutic target.[5][6][7] This guide will compare PZB-1 with known, alternative GSK-3β inhibitors.
The Rationale for a Multi-Tiered Validation Approach
Validating a kinase inhibitor is not a single experiment but a systematic process of building confidence in its potency, selectivity, and cellular activity. A multi-tiered approach is essential to avoid misleading results and to build a robust data package for any potential therapeutic candidate.[8][9] Many compounds that show promise in initial biochemical assays fail to translate their efficacy to a cellular context due to factors like poor permeability, off-target effects, or the high ATP concentrations within cells.[10][11]
Our validation workflow for PZB-1 is structured to address these challenges progressively:
Caption: A multi-tiered workflow for kinase inhibitor validation.
Tier 1: Biochemical Assays - The First Look at Potency
Biochemical assays are the initial step to determine if a compound directly inhibits the catalytic activity of the target kinase.[12][13] These in vitro assays are performed in a controlled environment using purified, recombinant kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of an inhibitor indicates reduced kinase activity.[14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant GSK-3β enzyme, the substrate (e.g., a specific peptide), and varying concentrations of PZB-1 or a control inhibitor.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add the kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[9]
Comparative Biochemical Data
Here, we present hypothetical data for PZB-1 alongside well-established GSK-3β inhibitors with different mechanisms of action.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Mechanism of Action |
| PZB-1 (Hypothetical) | GSK-3β | ADP-Glo™ | 25 | ATP-competitive |
| CHIR-99021 | GSK-3β | Biochemical | 6.7 | ATP-competitive[15] |
| Tideglusib | GSK-3β | Biochemical | - | Non-ATP-competitive[7][16] |
| Manzamine A | GSK-3β | Biochemical | 10,000 | Non-ATP-competitive[16] |
Tier 2: Biophysical Assays - Confirming Direct Target Engagement
While biochemical assays demonstrate the inhibition of enzymatic activity, biophysical assays confirm the direct physical interaction between the inhibitor and the kinase. These assays are crucial for understanding the binding kinetics and thermodynamics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface in real-time.
Step-by-Step Methodology:
-
Surface Preparation: Covalently immobilize purified GSK-3β onto a sensor chip.
-
Binding Analysis: Flow solutions containing various concentrations of PZB-1 over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor. This generates association and dissociation curves.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
A lower KD value indicates a higher binding affinity.
Tier 3: Cell-Based Assays - Assessing Efficacy in a Physiological Context
Cell-based assays are critical for validating that the inhibitor can engage its target within a living cell and exert a functional effect.[17] These assays provide more physiologically relevant data than biochemical assays.[10]
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
This method measures the phosphorylation of a known downstream substrate of the target kinase within cells. A reduction in substrate phosphorylation indicates target engagement and inhibition by the compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a neuroblastoma cell line for GSK-3β) and treat with varying concentrations of PZB-1 or control inhibitors for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known GSK-3β substrate (e.g., phospho-β-catenin or phospho-Tau). Use an antibody against the total protein of the substrate as a loading control.
-
Detection: Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon treatment.
Comparative Cellular Data
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| PZB-1 (Hypothetical) | SH-SY5Y | p-Tau Western Blot | 150 |
| CHIR-99021 | Various | Cell-based | ~100-500 |
| Tideglusib | Various | Cell-based | ~500-1000 |
Tier 4: Kinome Selectivity Profiling - Understanding Off-Target Effects
A critical aspect of kinase inhibitor validation is understanding its selectivity across the human kinome. Poor selectivity can lead to off-target toxicities.[18] Large-scale kinase panel screening is the gold standard for this assessment.
Experimental Protocol: KinomeScan™
The KinomeScan™ platform is a competition binding assay that quantitatively measures the interactions of a test compound against a large panel of human kinases.
Step-by-Step Methodology:
-
Assay Principle: An immobilized kinase is incubated with the test compound (PZB-1) and a DNA-tagged ligand that binds to the active site.
-
Competition: PZB-1 competes with the tagged ligand for binding to the kinase.
-
Quantification: The amount of tagged ligand that remains bound to the kinase is measured by quantitative PCR (qPCR). A lower amount of bound ligand indicates stronger binding of the test compound.
-
Data Analysis: The results are typically reported as the percentage of control, where a lower percentage indicates a stronger interaction.
A highly selective inhibitor will show strong binding to its intended target (GSK-3β) and minimal binding to other kinases in the panel.
Visualizing the GSK-3β Signaling Pathway
GSK-3β is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[5][6][17][19] Understanding these pathways is crucial for interpreting the cellular effects of GSK-3β inhibitors.
Caption: Simplified GSK-3β signaling pathways and the point of intervention for PZB-1.
Conclusion
The validation of a kinase inhibitor is a rigorous, multi-faceted process. By employing a tiered approach encompassing biochemical, biophysical, and cell-based assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and cellular efficacy. The hypothetical this compound derivative, PZB-1, serves as a model to illustrate this essential validation workflow. This systematic approach ensures that only the most promising candidates, with a well-characterized mechanism of action and a favorable selectivity profile, advance in the drug discovery pipeline.
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A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014). Journal of Visualized Experiments. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-840. [Link]
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Beurel, E., et al. (2015). GSK-3β: A Bifunctional Role in Cell Death Pathways. Frontiers in Molecular Neuroscience, 8, 37. [Link]
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Schematic representation of GSK‐3β signaling pathways and activity regulation. (n.d.). ResearchGate. [Link]
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Hardt, S. E., & Sadoshima, J. (2002). Glycogen Synthase Kinase-3β. Circulation Research, 90(10), 1055-1063. [Link]
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Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society. [Link]
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GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1133-1142. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules, 30(22), 5064. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, heterocyclic boronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made them foundational to the synthesis of countless pharmaceutical candidates.[1] Among these, 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid stands out as a key intermediate for creating complex molecular architectures. However, the very reactivity that makes this compound valuable also introduces analytical challenges. The purity and precise structural integrity of this reagent are not mere line items on a certificate of analysis; they are critical determinants of reaction success, impurity profiles, and the ultimate biological activity of the final compound.[1]
This guide provides a comprehensive framework for the analytical confirmation of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind our analytical choices, establish self-validating experimental workflows, and compare the orthogonal methods that, together, provide an unambiguous confirmation of structure and purity.
The Analytical Imperative: Beyond Simple Confirmation
Confirming the structure of a boronic acid is complicated by its inherent chemical properties. The primary analytical challenge is the propensity of boronic acids to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[2][3] This equilibrium, present in both solid and solution states, can confound techniques like mass spectrometry and requires a multi-faceted analytical approach to fully characterize the material. Furthermore, the synthesis of substituted heterocycles can potentially yield regioisomers, making definitive structural proof essential.
Caption: A logical workflow for the comprehensive structural analysis of boronic acid products.
Core Analytical Techniques: An Orthogonal Approach
No single technique is sufficient. A robust validation package relies on the synergy of multiple orthogonal methods, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution
NMR is the cornerstone of structural elucidation for organic molecules in solution. For this compound, a suite of NMR experiments is required.
-
¹H and ¹³C NMR: These experiments map the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the presence and environment of the N-methyl group, the three distinct aromatic protons on the pyrazolopyridine core, and the exchangeable protons of the boronic acid hydroxyl groups. ¹³C NMR complements this by identifying all unique carbon atoms.
-
¹¹B NMR: The Boron-Specific Probe: This is arguably the most critical NMR experiment for this class of compounds. Boron has two NMR-active isotopes, with ¹¹B being the most abundant (80%) and commonly used.[4] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom.
-
A trigonal planar (sp² hybridized) boronic acid will typically show a broad signal in the range of δ 28-34 ppm .
-
A tetrahedral (sp³ hybridized) boronate species, such as a boroxine or a complex with a diol, will appear significantly upfield, around δ 2-10 ppm .[5][6] This direct observation allows for the detection and potential quantification of boroxine impurities.[7]
-
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight, offering strong evidence for the molecular formula. However, the analysis of boronic acids is not always straightforward.
-
The Boroxine Challenge: Under many ionization conditions, boronic acids readily lose water, leading to the observation of ions corresponding to the boroxine trimer rather than the monomer.[2] This can complicate data interpretation.
-
Optimized Approaches: Electrospray Ionization (ESI) is often preferred. Developing a robust method involves optimizing solvent systems (e.g., acetonitrile/water) and instrument parameters to favor the detection of the protonated monomer [M+H]⁺ or other adducts while minimizing the formation of boroxines and other complex ions.[8] High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which is used to confirm the elemental composition with high confidence.
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
When a suitable single crystal can be grown, X-ray crystallography provides definitive, unambiguous proof of molecular structure in the solid state.[3] It resolves any questions of connectivity, conformation, and, most importantly, regioisomerism. The resulting 3D model confirms the precise placement of the boronic acid group at the 5-position of the 2-methyl-2H-pyrazolo[3,4-b]pyridine core. The general procedure involves growing crystals by slow evaporation from a suitable solvent, followed by data collection on a diffractometer.[9][10]
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the primary tool for assessing the purity of the final product. Its strength lies in separating the target compound from starting materials, synthetic by-products, and potential isomers.[1]
-
Method Development: Reversed-phase HPLC (RP-HPLC) using a C18 column is a common starting point.[11] Due to the polar nature of boronic acids, mobile phases are typically acidic (e.g., using formic or phosphoric acid) to ensure the analyte is in a neutral form and well-retained.[12][13] Gradient elution is often necessary to resolve impurities with different polarities. The development of a stability-indicating method is crucial, capable of separating the boronic acid from its boroxine and other degradants.[14]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for distinguishing between the boronic acid and its boroxine anhydride.[15]
-
Key Vibrational Bands:
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹ indicates the hydroxyl groups of the boronic acid.
-
B-O Stretch (Boronic Acid): A strong, characteristic band typically appears around 1350-1400 cm⁻¹.[16][17]
-
B-O Stretch (Boroxine): The formation of a boroxine ring results in characteristic shifts and new bands, often observed in the 1300-1400 cm⁻¹ region, but with different features compared to the free acid.[18] Distinguishing between the two often requires careful comparison with reference spectra or computational modeling.[15][19]
-
Caption: Reversible dehydration of three boronic acid molecules to form a cyclic boroxine.
Comparative Analysis of Key Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Primary structure elucidation in solution; Impurity identification | Provides detailed connectivity data; ¹¹B NMR is specific for boroxine detection.[5] | Requires relatively pure sample; Less sensitive than MS; Solid-state structure not determined. |
| Mass Spectrometry | Molecular weight confirmation; Elemental composition (HRMS) | High sensitivity; Provides exact mass.[8] | Prone to fragmentation and dehydration, complicating interpretation of boronic acids.[20] |
| X-ray Crystallography | Absolute, unambiguous 3D structure determination | Gold standard for structural proof; Resolves isomerism definitively.[3][10] | Requires a suitable single crystal, which can be difficult to obtain. |
| HPLC | Purity assessment; Quantification | Excellent for separating mixtures and quantifying impurities.[11] | Not a primary structure elucidation tool; On-column hydrolysis can be an issue. |
| FT-IR Spectroscopy | Functional group verification | Fast, simple, and non-destructive; Good for identifying key bonds (B-O, O-H).[15] | Provides limited structural detail; Can be difficult to interpret complex spectra. |
Validated Experimental Protocols
Protocol 1: NMR Analysis (¹H, ¹³C, ¹¹B)
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential impurities, and its residual water peak does not interfere with key regions.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Integrate all signals and assign them to the expected protons of the 2-methyl-2H-pyrazolo[3,4-b]pyridine core and the methyl group. The B(OH)₂ protons will appear as a broad, exchangeable singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Assign all expected carbon signals.
-
¹¹B NMR Acquisition: Using a quartz NMR tube to avoid background signals from borosilicate glass, acquire a ¹¹B NMR spectrum.[5] Reference the spectrum to an external standard like BF₃·OEt₂.
-
Data Analysis: Confirm the ¹H and ¹³C spectra match the proposed structure. In the ¹¹B spectrum, identify the primary signal for the sp² boronic acid (approx. δ 30 ppm) and check for any upfield signals that would indicate the presence of sp³ boroxine (approx. δ 5 ppm).
Protocol 2: RP-HPLC Purity Analysis
-
System: An HPLC system with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp linearly to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the product in acetonitrile or methanol at ~1 mg/mL. Dilute as necessary with the initial mobile phase composition.
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
Conclusion
The structural confirmation of this compound is a task that demands scientific rigor and a deep understanding of the molecule's inherent properties. A combination of NMR spectroscopy (especially ¹¹B NMR), high-resolution mass spectrometry, and chromatography forms the foundation of a robust analytical package. When absolute certainty is required, particularly to rule out subtle isomeric possibilities, single-crystal X-ray crystallography remains the ultimate arbiter. By employing this multi-technique, orthogonal approach, researchers and drug development professionals can proceed with confidence, ensuring the quality and integrity of this critical synthetic building block.
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A Comparative Guide to Purity Assessment of Synthesized 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. In the synthesis of complex molecules, particularly through widely utilized methods like the Suzuki-Miyaura cross-coupling reaction, the quality of the boronic acid reagent is paramount. This guide provides an in-depth technical comparison of the essential analytical techniques for assessing the purity of a key heterocyclic building block: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical, field-tested protocols.
The Critical Role of Purity in Pyrazolopyridine Boronic Acids
This compound is a valuable reagent in medicinal chemistry for the synthesis of a variety of kinase inhibitors and other biologically active compounds. The pyrazolopyridine scaffold is a privileged structure in drug discovery, and its functionalization via the boronic acid moiety allows for the construction of diverse molecular architectures.
However, the efficacy of this building block is directly tied to its purity. Common impurities, such as residual starting materials from synthesis (e.g., via Miyaura borylation), byproducts, or degradation products like boroxines (anhydrides of boronic acids), can have significant downstream consequences.[1] These impurities can lead to reduced reaction yields, the formation of difficult-to-remove side products, and even the misinterpretation of biological assay results. Therefore, a robust and multi-faceted analytical approach to purity determination is not just recommended—it is essential.
Comparative Analysis of Purity Assessment Techniques
A comprehensive purity assessment of this compound relies on a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the sample's composition.
| Analytical Technique | Primary Information Gained | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities | High sensitivity and resolution, well-established for quantitative analysis. | Requires a chromophore for UV detection, potential for on-column degradation.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities by mass | High sensitivity and specificity, provides molecular weight information. | Can be difficult to quantify without appropriate standards, potential for in-source fragmentation. |
| Melting Point | Indication of overall purity | Simple and rapid technique. | Non-specific, impurities can depress or broaden the melting range.[3] |
| Elemental Analysis | Confirmation of elemental composition | Provides fundamental compositional data. | Does not identify specific impurities, requires high sample purity for accurate results.[4] |
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the key analytical techniques used to assess the purity of this compound. The rationale behind the choice of specific parameters is also discussed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for purity determination of many organic molecules, including heterocyclic boronic acids. The polarity of this compound makes it amenable to this technique.
Rationale for Method Development: The selection of a C18 column provides a good balance of hydrophobic retention for the pyrazolopyridine core. The use of a gradient elution with acetonitrile and water allows for the separation of the polar target compound from potentially less polar impurities. The addition of a small amount of formic acid to the mobile phase helps to protonate the nitrogen atoms in the heterocyclic ring, leading to sharper peaks and improved chromatography.[5]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive picture of the molecule's identity and purity.
Rationale for Multinuclear NMR:
-
¹H NMR: Provides information on the number and environment of protons in the molecule. The integration of signals can be used for quantitative analysis against an internal standard (qNMR).
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The number of signals confirms the number of unique carbon atoms.
-
¹¹B NMR: Is particularly useful for boronic acids, as the chemical shift is sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral).[6] This can help to identify the presence of boroxines or other boron-containing impurities.
Experimental Protocol: NMR
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more for good signal-to-noise.
-
-
¹¹B NMR:
-
Pulse Program: Standard single pulse, proton-decoupled.
-
Reference: BF₃·OEt₂ (external).
-
Acquisition Time: ~0.1 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 128.
-
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of DMSO-d₆.
Logical Relationship in NMR Data Interpretation
Caption: Interplay of multinuclear NMR for purity.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in the identification of impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
Rationale for ESI-MS: ESI allows for the gentle ionization of the analyte, typically forming protonated molecules ([M+H]⁺) in positive ion mode. This minimizes fragmentation in the ion source, providing a clear molecular ion peak.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Experimental Protocol: ESI-MS
-
Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion of the sample solution.
-
Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in the infusion solvent.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis.
Comparison with Alternative Boronic Acids
The purity challenges associated with this compound are common to many heterocyclic boronic acids. For instance, pyridinylboronic acids are known for their instability.[8] In contrast, more electron-rich or sterically hindered boronic acids may exhibit greater stability. When selecting a boronic acid for a particular synthesis, it is crucial to consider not only its reactivity but also its stability and the ease of purity assessment. For example, the pinacol ester of this compound is often used as a more stable alternative, though its purity must also be carefully assessed, paying close attention to potential hydrolysis back to the boronic acid.[2]
Conclusion
A rigorous assessment of the purity of synthesized this compound is fundamental to its successful application in research and development. A multi-technique approach, combining the quantitative power of HPLC with the structural insights of multinuclear NMR and the molecular weight confirmation from mass spectrometry, provides a comprehensive and reliable evaluation of purity. The protocols and rationales presented in this guide offer a robust framework for researchers to ensure the quality of this critical synthetic building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.
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Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2018). MDPI. Retrieved January 3, 2026, from [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
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Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
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11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (1993). PubMed. Retrieved January 3, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Synthesis of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
In the landscape of modern drug discovery and pharmaceutical development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The efficient synthesis of key building blocks, such as 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid, is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of the crucial carbon-boron bond. However, the nitrogen-rich nature of the pyrazolopyridine ring presents unique challenges to the palladium catalyst, often leading to catalyst inhibition and diminished reaction efficiency.[3][4][5]
This guide provides a comparative analysis of various palladium catalysts for the synthesis of this compound, offering insights into catalyst selection and reaction optimization. The information presented herein is a synthesis of literature data and field-proven expertise, designed to empower researchers in navigating the complexities of this transformation.
The Challenge of Nitrogen-Containing Heterocycles in Suzuki-Miyaura Coupling
The lone pair of electrons on the pyridine nitrogen of the pyrazolo[3,4-b]pyridine core can readily coordinate to the palladium center of the catalyst.[4] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and hindering the catalytic cycle. This phenomenon, often referred to as catalyst inhibition, results in sluggish reactions, incomplete conversions, and the need for higher catalyst loadings.[3][6]
To overcome these challenges, the development of sophisticated palladium precatalysts and ligand systems has been instrumental. These advanced catalytic systems are designed to be more resistant to inhibition by nitrogen-containing substrates and to efficiently generate the active Pd(0) species required for the catalytic cycle to proceed.[4][7][8]
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst is critical for the successful synthesis of this compound. Modern palladium catalysis has shifted towards the use of well-defined, air- and moisture-stable precatalysts, which offer superior reproducibility and activity at lower loadings compared to the traditional in-situ generation of the active catalyst from a palladium source and a separate ligand.[4][7]
Below is a comparative overview of prominent palladium catalysts, with their performance evaluated for the Suzuki-Miyaura coupling of nitrogen-containing heterocycles, providing a strong basis for catalyst selection for the target molecule.
| Catalyst/Precatalyst | Ligand Type | Key Advantages | Typical Catalyst Loading (mol%) | Representative Performance Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, widely used for a range of couplings. | 2-10 | Often requires higher catalyst loadings and elevated temperatures for challenging substrates. Prone to inhibition by N-heterocycles.[9] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Robust and versatile for a variety of cross-coupling reactions, including those with heteroaryl boronic acids.[9] | 1-5 | Demonstrates good performance with a broad range of substrates, though can be less active than more modern catalysts for highly challenging couplings.[10] |
| Buchwald Palladacycle Precatalysts (e.g., XPhos-Pd-G3) | Biaryl monophosphine | Highly active for a wide range of challenging cross-couplings, including those with N-heterocycles. Air and moisture stable.[10][11] | 0.5-2 | Excellent yields under mild conditions. The bulky and electron-rich nature of the ligand facilitates reductive elimination and stabilizes the active catalytic species.[10] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Highly stable and active, particularly for sterically hindered substrates.[4][12] | 1-5 | The NHC ligand provides strong σ-donation to the palladium center, enhancing catalytic activity and stability.[13] |
| Pd(OAc)₂ with a Biarylphosphine Ligand (e.g., SPhos) | In-situ generated catalyst | Flexible system allowing for ligand screening. SPhos is a highly effective ligand for N-heterocycle coupling.[14][15] | 1-5 | While effective, in-situ generation can lead to less reproducibility compared to well-defined precatalysts.[4] |
Note: The data presented is a synthesis of representative results from the literature for structurally similar substrates to provide a comparative overview. Optimal conditions for the synthesis of this compound may vary.
Experimental Protocol: Synthesis of this compound pinacol ester
This protocol describes a general procedure for the Miyaura borylation of 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, a common precursor to the target boronic acid. The use of a boronic acid pinacol ester is often preferred due to its enhanced stability and ease of handling compared to the corresponding boronic acid.[16]
Materials:
-
5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound pinacol ester.
Mechanistic Insights and Workflow Visualization
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps: oxidative addition, transmetalation, and reductive elimination.[17] The choice of an effective palladium catalyst and ligand system is crucial for ensuring the efficient turnover of this catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Screening Workflow
A systematic approach to catalyst screening is essential for identifying the optimal conditions for a given transformation. This workflow provides a logical progression for evaluating different palladium catalysts and reaction parameters.
Caption: A typical workflow for palladium catalyst screening in Suzuki-Miyaura borylation.
Conclusion
The synthesis of this compound via Suzuki-Miyaura coupling is a critical transformation in pharmaceutical research. While the inherent basicity of the pyrazolopyridine core presents a challenge, the use of modern, well-defined palladium precatalysts, particularly those featuring bulky, electron-rich biarylphosphine or N-heterocyclic carbene ligands, can effectively overcome catalyst inhibition. A systematic approach to catalyst and reaction condition screening, as outlined in this guide, will enable researchers to identify the most efficient and robust protocol for their specific needs, ultimately accelerating the drug discovery and development process.
References
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]
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University of Pennsylvania ScholarlyCommons. (2019). Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826. [Link]
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Palo, D. R. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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The University of Alabama Libraries. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. [Link]
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DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
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DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
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Journal of Organic Chemistry & Process Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
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DSpace@MIT. (2012). Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. [Link]
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Forsyth, T. P., & Buchwald, S. L. (2009). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 131(42), 15304–15306. [Link]
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National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
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ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
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Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916. [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1–38). [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]
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ARKAT USA, Inc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
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MDPI. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. [Link]
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OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. [Link]
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MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]
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MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
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ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
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Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
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Walker, S. D., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(45), 14450–14451. [Link]
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ResearchGate. (2025). (PDF) Palladium-Catalyzed Prenylation of (Hetero)Aryl Boronic Acids. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
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National Center for Biotechnology Information. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Li, W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(12), 2321–2324. [Link]
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
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National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
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A Comparative Benchmarking Guide to the Suzuki-Miyaura Coupling Efficiency of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. The pyrazolo[3,4-b]pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically relevant compounds.[1] Consequently, the efficiency of incorporating this core structure is of critical importance. This guide provides an in-depth technical comparison of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid and its performance in the Suzuki-Miyaura cross-coupling reaction, benchmarked against a common alternative, 3-pyridylboronic acid. The insights and data presented herein are intended to inform rational reagent selection and optimize synthetic outcomes.
Introduction: The Significance of Pyrazolopyridines and the Role of Boronic Acids
The fusion of pyrazole and pyridine rings in the pyrazolo[3,4-b]pyridine core creates a unique electronic and structural landscape, making it a valuable pharmacophore in drug design.[1] The development of robust synthetic routes to elaborate this scaffold is therefore a key focus in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[2] In this context, heteroaryl boronic acids are indispensable reagents for the introduction of diverse aromatic and heteroaromatic moieties.
This compound is a key building block for the synthesis of substituted pyrazolopyridines. Its reactivity in Suzuki-Miyaura couplings, however, is influenced by the presence of multiple nitrogen atoms within the fused ring system. This guide will dissect the performance of this reagent in a common cross-coupling reaction and compare it with a simpler, yet informative, alternative to highlight the nuances of its reactivity.
The Challenge of N-Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is remarkably versatile, the use of N-containing heteroaryl boronic acids, such as those derived from pyridine, can present unique challenges. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This phenomenon, often referred to as the "2-pyridyl problem" when the nitrogen is ortho to the boronic acid, can result in diminished reaction efficiency and lower yields.
Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and a loss of the desired reactivity.[4] The electronic nature of the heteroaryl ring and the reaction conditions, particularly the presence of water and the choice of base, play a significant role in the extent of protodeboronation.
Experimental Design: A Head-to-Head Comparison
To provide a clear and objective benchmark, we will compare the performance of this compound with 3-pyridylboronic acid in a Suzuki-Miyaura reaction with a common, electronically neutral coupling partner, 4-bromoanisole. This comparative framework allows for the direct assessment of the inherent reactivity of each boronic acid under standardized conditions.
Reaction Scheme:
Caption: The Suzuki-Miyaura catalytic cycle and challenges.
Experimental Protocols
The following protocols are representative of the conditions often employed for the Suzuki-Miyaura coupling of heteroaryl boronic acids. Protocol 1 is adapted from a high-yielding procedure for a 2-pyridylboronate, which serves as a robust starting point for reactions with this compound.
Protocol 1: High-Efficiency Coupling of a 2-Pyridylboronate Derivative (Adapted for this compound)
-
Reagent Preparation: In a nitrogen-filled glovebox, combine this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium fluoride (KF, 3.0 equiv.) in an oven-dried reaction vial.
-
Catalyst Addition: To the vial, add the palladium catalyst, for example, a pre-catalyst like Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%). The choice of ligand is critical and often requires screening for optimal results.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling of 3-Pyridylboronic Acid
-
Reagent Preparation: In a reaction flask, dissolve 3-pyridylboronic acid (1.5 equiv.), 4-bromoanisole (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) in a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
This comparative guide demonstrates that this compound, and related 2-pyridyl boronates, are highly effective reagents in Suzuki-Miyaura cross-coupling reactions, capable of delivering high yields under optimized conditions. The perceived challenges associated with N-heteroaryl boronic acids can be overcome through careful selection of the catalyst system, base, and solvent.
Key Recommendations for Researchers:
-
Ligand Screening is Crucial: For challenging couplings involving N-heteroaryl boronic acids like this compound, the choice of phosphine ligand is critical to prevent catalyst inhibition and promote efficient turnover. Buchwald-type biarylphosphine ligands are often a good starting point.
-
Consider Boronate Esters: For substrates prone to protodeboronation, the use of more stable boronate esters (e.g., pinacol esters) can significantly improve reaction outcomes.
-
Anhydrous Conditions: Minimizing water content in the reaction can suppress the protodeboronation side reaction, particularly with sensitive boronic acids.
-
Base Selection: The choice of base can influence both the rate of transmetalation and the stability of the boronic acid. Weaker bases like KF or carbonates are often preferred over strong hydroxides.
By understanding the underlying mechanistic principles and carefully optimizing reaction parameters, researchers can effectively utilize this compound to efficiently construct complex molecular architectures for drug discovery and development.
References
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Publications. Available at: [Link].
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Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Available at: [Link].
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link].
-
New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. Available at: [Link].
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Suzuki reaction. Wikipedia. Available at: [Link].
-
Synthesis and biological properties of pyrazo-[3,4-B]-pyridine derivatives. II. PubMed. Available at: [Link].
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A Comparative Guide to the Biological Activity of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic Acid Derivatives and Their Analogs
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a detailed comparison of the biological activities of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid and its key structural analogs. By examining the subtle yet impactful modifications at the 5-position of the pyrazolo[3,4-b]pyridine ring system, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as enzyme inhibitors and antiproliferative agents.
This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data to inform the design of next-generation therapeutics.
The Core Scaffold: 2-Methyl-2H-pyrazolo[3,4-b]pyridine
The 2-Methyl-2H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing it to effectively interact with the ATP-binding sites of various kinases.[1] The strategic placement of a methyl group at the N2 position of the pyrazole ring can influence the molecule's solubility, metabolic stability, and binding orientation within the target protein. The 5-position of the pyridine ring is a key vector for chemical modification, allowing for the introduction of various functional groups that can profoundly modulate the compound's biological profile. This guide will focus on the comparative analysis of derivatives with a boronic acid, a carboxylic acid, and an amine group at this critical position.
Comparative Biological Evaluation
Kinase Inhibition: A Tale of Two Bioisosteres
The pyrazolo[3,4-b]pyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[1] The functional group at the 5-position plays a crucial role in establishing secondary interactions with the target kinase, thereby influencing potency and selectivity.
While specific IC50 data for this compound against a broad panel of kinases remains to be publicly disclosed, the inclusion of the boronic acid moiety is a strategic choice in drug design. Boronic acids are known to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes, which can lead to potent and prolonged inhibition.
In contrast, the 2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine analog has been evaluated for its inhibitory activity against Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has demonstrated potent inhibitory activity with IC50 values in the range of 0.5-2.5 μM.[2] The amine group in this analog can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the enzyme's active site.
The carboxylic acid analog, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, is a close structural analog and a bioisostere of the boronic acid. Carboxylic acids are common functionalities in kinase inhibitors, often forming key hydrogen bonds and salt bridges with lysine residues in the ATP-binding pocket. While specific kinase inhibition data for this particular derivative is not available, its potential as a kinase inhibitor is high based on the known properties of the pyrazolo[3,4-b]pyridine core.
The logical relationship for the design of these analogs is depicted below:
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer appropriate for the specific kinase being assayed. Prepare solutions of the kinase, its specific substrate (peptide or protein), and ATP.
-
Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of compounds is commonly assessed using the MTT assay, which measures cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The available data, though incomplete, allows for some preliminary SAR deductions. The potent activity of the 5-amine analog against COX-2 and cancer cell lines highlights the importance of a hydrogen-bonding group at this position. [2]The substitution of the amine with a boronic acid or a carboxylic acid is a rational step to further explore interactions with the target protein.
The key to unlocking the full potential of the 2-Methyl-2H-pyrazolo[3,4-b]pyridine scaffold lies in a systematic and comparative evaluation of derivatives with diverse functionalities at the 5-position. Future studies should focus on:
-
Direct Comparative Assays: Conducting head-to-head comparisons of the boronic acid, carboxylic acid, and amine analogs against a panel of therapeutically relevant kinases.
-
Exploration of Other Analogs: Synthesizing and evaluating other analogs, such as amides and sulfonamides, at the 5-position to further probe the SAR.
-
In Vivo Efficacy Studies: Advancing the most potent and selective compounds into preclinical in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.
Conclusion
The 2-Methyl-2H-pyrazolo[3,4-b]pyridine scaffold is a versatile platform for the design of potent enzyme inhibitors and antiproliferative agents. While a comprehensive, direct comparison of the 5-boronic acid derivative and its key analogs is yet to be published, the available data for the 5-amine analog demonstrates the significant biological potential of this compound class. The strategic introduction of a boronic acid or a carboxylic acid at the 5-position represents a compelling avenue for the development of novel therapeutics. Further focused research, particularly direct comparative biological evaluations, is crucial to fully elucidate the structure-activity relationships and guide the rational design of next-generation drug candidates based on this promising scaffold.
References
[3]Bioorganic & Medicinal Chemistry Letters. (2007, August 1). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]
[1]RSC Medicinal Chemistry. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
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A Senior Application Scientist's Comparative Guide to 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid for Advanced Drug Discovery
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazolo[3,4-b]pyridine core is a privileged scaffold. Its derivatives have garnered significant attention for their diverse pharmacological activities, including but not limited to, potent kinase inhibition, and applications as anticancer, antiviral, and anti-inflammatory agents.[1] The strategic functionalization of this core structure is paramount to modulating its biological activity and pharmacokinetic properties. 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid emerges as a key building block in this endeavor, offering a versatile handle for the introduction of aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of the anticipated experimental performance of this compound against two other widely used heteroaryl boronic acids: 3-pyridylboronic acid and 4-(pyrimidin-5-yl)phenylboronic acid. The insights presented herein are grounded in established principles of Suzuki-Miyaura coupling and supported by experimental data from closely related systems, aiming to equip researchers with the knowledge to make informed decisions in their synthetic campaigns.
Comparative Analysis of Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that dictates the efficiency and success of the reaction. The reactivity of heteroaryl boronic acids is influenced by a combination of electronic and steric factors, as well as their stability under the reaction conditions.
A comparative overview of the key characteristics of this compound and its alternatives is presented below:
| Feature | This compound | 3-Pyridylboronic acid | 4-(Pyrimidin-5-yl)phenylboronic acid |
| Scaffold | Pyrazolo[3,4-b]pyridine | Pyridine | Phenyl-pyrimidine |
| Electronic Nature | Electron-deficient due to two nitrogen atoms in the bicyclic system. | Electron-deficient pyridine ring. | Electron-deficient pyrimidine ring coupled to a phenyl spacer. |
| Expected Reactivity | Good reactivity is anticipated, though the presence of multiple nitrogen atoms could potentially lead to catalyst inhibition. | Moderate to good reactivity, a standard for heteroaryl Suzuki couplings. | Good reactivity, with the phenyl spacer potentially mitigating some of the challenges associated with pyrimidine coupling. |
| Potential Challenges | Potential for catalyst inhibition by the pyrazole and pyridine nitrogens. Protodeboronation under harsh basic conditions. | Protodeboronation is a known side reaction. | Potential for side reactions on the pyrimidine ring under certain conditions. |
| Key Applications | Synthesis of kinase inhibitors and other biologically active compounds targeting a range of therapeutic areas. | Widely used in the synthesis of pharmaceuticals and agrochemicals. | Incorporation of the pyrimidine motif, which is prevalent in many bioactive molecules. |
Cross-Validation of Expected Experimental Performance
Based on this precedent, a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole, is detailed below. This is followed by comparative protocols for 3-pyridylboronic acid and 4-(pyrimidin-5-yl)phenylboronic acid.
Experimental Protocols
A. Protocol for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. Expected Product: 2-Methyl-5-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine. Anticipated Yield: Based on the high yield of the analogous coupling with the bromo-derivative, a yield in the range of 80-90% is expected.
-
B. Comparative Protocol for 3-Pyridylboronic acid
-
Step-by-Step Procedure:
-
Follow the same general procedure as in Protocol A, substituting this compound with 3-pyridylboronic acid (1.2 mmol, 1.2 equiv.). Expected Product: 3-(4-Methoxyphenyl)pyridine. Reported Yields: Yields for similar couplings typically range from 70-95%, depending on the specific substrates and conditions.
-
C. Comparative Protocol for 4-(Pyrimidin-5-yl)phenylboronic acid
-
Step-by-Step Procedure:
-
Follow the same general procedure as in Protocol A, substituting this compound with 4-(pyrimidin-5-yl)phenylboronic acid (1.2 mmol, 1.2 equiv.). Expected Product: 5-(4-Methoxyphenyl)pyrimidine. Reported Yields: Good to excellent yields are generally achieved in the Suzuki coupling of pyrimidine-containing boronic acids.[3]
-
Anticipated Results and Characterization
The successful synthesis of the target compounds can be confirmed by standard analytical techniques.
| Compound | Expected 1H NMR Signals (indicative) | Expected Mass Spectrum (m/z) |
| 2-Methyl-5-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine | Aromatic protons of the pyrazolopyridine and methoxyphenyl rings, a singlet for the N-methyl group, and a singlet for the methoxy group. | [M+H]+ consistent with the molecular formula C14H13N3O. |
| 3-(4-Methoxyphenyl)pyridine | Aromatic protons of the pyridine and methoxyphenyl rings, and a singlet for the methoxy group.[4] | [M+H]+ consistent with the molecular formula C12H11NO.[5] |
| 5-(4-Methoxyphenyl)pyrimidine | Aromatic protons of the pyrimidine and methoxyphenyl rings, and a singlet for the methoxy group. | [M+H]+ consistent with the molecular formula C11H10N2O. |
Visualization of Experimental Workflow and Key Structures
To provide a clear visual representation of the processes and molecules discussed, the following diagrams have been generated.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between the boronic acid reactants and their corresponding products.
Conclusion and Future Outlook
This compound represents a highly valuable and promising building block for the synthesis of complex molecules in drug discovery. Based on the robust performance of its close analogue, 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, in Suzuki-Miyaura coupling, it is anticipated to be an excellent substrate for a wide range of cross-coupling partners. Its reactivity is expected to be comparable to, if not exceeding, that of standard heteroaryl boronic acids like 3-pyridylboronic acid.
For researchers and drug development professionals, the strategic incorporation of the 2-methyl-2H-pyrazolo[3,4-b]pyridine moiety can unlock novel chemical space and lead to the discovery of next-generation therapeutics. The experimental protocols and comparative data presented in this guide offer a solid foundation for the successful implementation of this versatile reagent in synthetic workflows.
References
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 34391–34399. [Link]
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Jayarama, A., et al. (2025). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. ResearchGate. [Link]
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PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
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MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(1), 1. [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(1), 1. [Link]
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RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia... RSC Advances, 11(3), 1287-1302. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
For researchers at the forefront of drug discovery and development, the meticulous management of chemical reagents is a cornerstone of both innovative progress and unwavering safety. This guide provides a comprehensive, procedural framework for the proper disposal of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower you with the knowledge to handle and dispose of this compound with the highest degree of scientific integrity and safety.
Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, while a valuable research tool, presents a clear hazard profile that necessitates careful handling.
According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1]
These classifications underscore the necessity of treating this compound as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[2][3][4]
Hazard Summary Table
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation | [1] |
Immediate Safety and Handling for Disposal
The foundation of safe disposal is the consistent use of appropriate Personal Protective Equipment (PPE) and engineering controls. The causality is simple: creating barriers between the researcher and the hazardous material is the most effective way to mitigate exposure risks.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[5] This is critical to prevent the inhalation of any dust or aerosols that may be generated.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. This protocol is designed to ensure compliance with regulatory standards such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Step 1: Waste Segregation
The first and most critical step is the proper segregation of waste. The rationale behind this is to prevent dangerous chemical reactions that can occur when incompatible substances are mixed.[8]
-
Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][9]
-
Solid vs. Liquid:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items like weighing paper and gloves, in a designated, sealable container for solid hazardous waste.[8]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]
-
Step 2: Waste Containerization and Labeling
Proper containerization and labeling are not just procedural formalities; they are vital for the safety of everyone who may handle the waste, from laboratory personnel to professional waste disposal technicians.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. For liquid waste, ensure the container material will not react with the solvent.[6][10]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
Your name, department, and contact information.
-
Step 3: Storage of Hazardous Waste
Designated and proper storage of hazardous waste is a regulatory requirement and a key component of laboratory safety.
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This should be at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[9]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.[6][7]
Step 4: Arranging for Professional Disposal
The final step is to ensure the waste is transported and disposed of by qualified professionals in accordance with all local, state, and federal regulations.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Documentation: Provide the waste disposal company with an accurate description of the waste, including the chemical name and any available safety data.
-
Do Not Attempt On-Site Treatment: While neutralization is a common procedure for simple acids, the complex structure of this compound and the potential for unknown and hazardous reactions make on-site neutralization by laboratory personnel inadvisable.[9] Such procedures should only be attempted with the explicit approval and direct guidance of your institution's EHS department.[9]
Disposal Workflow and Decision-Making
To provide a clear visual guide for the disposal process, the following workflow diagram outlines the key decision points and procedural steps.
Caption: Logical workflow for the safe disposal of this compound.
Spill Response Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[3]
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Laboratory Waste Guide. (2025). Retrieved from [Link]
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Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Angene Chemical. (2024, October 17). Safety Data Sheet - (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid. Retrieved from [Link]
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University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid (CAS No. 2304634-03-3). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a foundational understanding of the chemical's hazard profile, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety and scientific integrity.
Hazard Analysis: Understanding the Compound
This compound is a heterocyclic compound that integrates the structural features of both a pyrazolopyridine and a boronic acid. This unique combination necessitates a careful evaluation of its potential hazards.
GHS Classification and Associated Risks
Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.
This classification dictates the stringent requirement for specific personal protective equipment (PPE) and handling protocols to mitigate exposure risks. The pyrazole moiety and its derivatives, while pharmacologically significant, can present toxicological concerns that warrant careful handling[2][3][4]. Similarly, pyridine derivatives can cause skin and eye irritation[5].
| Hazard Classification | GHS Code | Potential Effect |
| Acute toxicity, oral | Category 4 | Harmful if ingested[1] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation[1] |
| Serious eye damage/irritation | Category 2A | Causes serious eye irritation[1] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of arbitrary choice but a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize any potential exposure.
Primary Engineering Control: The Chemical Fume Hood
All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[6][7] This is the primary engineering control to mitigate the risk of inhaling dust or aerosols, directly addressing the H335 hazard (May cause respiratory irritation).[1]
Mandatory PPE Ensemble
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[1][8] Given the "serious eye irritation" classification, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[9] This is a critical measure to prevent irreversible eye damage.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[8][9] Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound.[3][9] Given that the compound is a skin irritant, prolonged or repeated contact could lead to dermatitis.
-
Protective Clothing: A laboratory coat must be worn and fully fastened to protect against incidental skin contact.[6][7] Long-sleeved clothing is recommended to cover all exposed skin.[10]
The following diagram outlines the decision-making process for PPE selection based on the specific handling task.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: From Weighing to Reaction
Adherence to a strict operational protocol is paramount to ensuring safety and reproducibility.
Weighing and Preparation of Solutions
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh paper, glassware, solvent).
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: Tare the balance with the weigh paper. Carefully transfer the solid compound to the weigh paper using a clean spatula. Avoid creating dust. If dust is generated, cease work and allow the fume hood to clear it.
-
Transfer: Carefully add the weighed solid to the reaction vessel or beaker.
-
Dissolution: Add the desired solvent to the vessel and stir to dissolve. Keep the container covered as much as possible during this process.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms such as coughing or shortness of breath occur, seek medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Spills: For small spills contained within the fume hood, use an appropriate absorbent material to clean the area. Place the waste in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Waste Segregation and Collection
-
Solid Waste: Collect any unused solid compound and any contaminated materials (e.g., weigh paper, gloves, absorbent pads) in a designated, sealable container.[6]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6] Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[6][9]
Storage and Final Disposal
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[6] Always consult your institution's specific guidelines for hazardous waste disposal.[14]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
- IsoLab. (n.d.). Boric Acid.
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
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Angene Chemical. (2024, October 17). Safety Data Sheet - (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid. Retrieved from [Link]
-
Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Retrieved from [Link]
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Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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Al-Mulla, A. (2017). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. BMC Chemistry, 11(1), 2. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04699. Retrieved from [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3139. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
